molecular formula C17H18FN3O4 B3026895 N-Desmethyl ofloxacin, (R)- CAS No. 117707-39-8

N-Desmethyl ofloxacin, (R)-

カタログ番号: B3026895
CAS番号: 117707-39-8
分子量: 347.34 g/mol
InChIキー: WKRSSAPQZDHYRV-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Desmethyl ofloxacin, (R)- is a useful research compound. Its molecular formula is C17H18FN3O4 and its molecular weight is 347.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Desmethyl ofloxacin, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethyl ofloxacin, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRSSAPQZDHYRV-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117707-39-8
Record name N-Desmethyl ofloxacin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL OFLOXACIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H975X8HWTD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

(R)-N-Desmethyl ofloxacin chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

Architecting Fluoroquinolone Synthons: A Technical Whitepaper on (R)-N-Desmethyl Ofloxacin

Executive Summary

Ofloxacin is a widely utilized racemic fluoroquinolone antibiotic, consisting of equimolar amounts of the biologically active (S)-enantiomer (levofloxacin) and the largely inactive (R)-enantiomer (dextrofloxacin)[1]. While clinical applications focus almost exclusively on the (S)-enantiomer, the metabolic derivatives of the (R)-enantiomer—specifically (R)-N-Desmethyl ofloxacin —possess profound significance in analytical chemistry, pharmacokinetic profiling, and advanced prodrug design. As a Senior Application Scientist, I have structured this guide to deconstruct the chemical properties, metabolic pathways, and synthetic utility of (R)-N-Desmethyl ofloxacin, providing researchers with self-validating protocols for its application in modern drug development.

Stereochemical Architecture & Physicochemical Properties

(R)-N-Desmethyl ofloxacin is the primary N-demethylated metabolite of dextrofloxacin[2]. Structurally, it retains the core fluoroquinolone pharmacophore—a tricyclic pyrido-benzoxazine ring system—but lacks the terminal N-methyl group on the C-10 piperazine ring[3].

This seemingly minor structural modification drastically alters its chemical reactivity. By converting a tertiary amine into a highly nucleophilic secondary amine, the desmethyl variant becomes an ideal synthon for bioconjugation. Because the (R)-enantiomer is microbiologically inactive against bacterial DNA gyrase, it serves as an exceptionally safe, non-bactericidal structural model for optimizing complex conjugation chemistries before scaling up with the highly active (and expensive) (S)-enantiomer.

Table 1: Quantitative & Physicochemical Properties

PropertyValue / Description
IUPAC Name (3R)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
CAS Registry Number 117707-39-8
Molecular Formula C₁₇H₁₈FN₃O₄
Molecular Weight 347.34 g/mol
Stereocenter (R)-configuration at the C-3 position of the oxazine ring
Pharmacological Activity Clinically inactive (Metabolite of Dextrofloxacin)
Primary Utility Chiral analytical standard (Levofloxacin Impurity 29), Bioconjugation synthon

In Vivo Biotransformation: The N-Demethylation Pathway

In human pharmacokinetics, ofloxacin undergoes minimal hepatic metabolism. Approximately 3% to 6% of an administered dose is converted into desmethyl ofloxacin via Cytochrome P450 (CYP450) mediated pathways[1]. The demethylation process involves the oxidation of the piperazine N-methyl group to a transient carbinolamine intermediate, which subsequently collapses to release formaldehyde and the secondary amine metabolite.

MetabolicPathway Dextro (R)-Ofloxacin (Dextrofloxacin) CYP Hepatic CYP450 (Oxidation) Dextro->CYP Desmethyl (R)-N-Desmethyl ofloxacin (Secondary Amine) CYP->Desmethyl Major Byproduct Formaldehyde (HCHO) CYP->Byproduct Minor

Caption: CYP450-mediated N-demethylation of (R)-Ofloxacin into (R)-N-Desmethyl Ofloxacin.

Synthetic Utility: The "Trojan Horse" Conjugation Strategy

One of the most cutting-edge applications of N-desmethyl fluoroquinolones is their use as payloads in Siderophore-Drug Conjugates (SDCs) [4]. Gram-negative bacteria, such as Pseudomonas aeruginosa, utilize secreted siderophores (e.g., pyochelin) to scavenge essential iron from their environment.

By conjugating an antibiotic to a siderophore, researchers can hijack the bacterial FptA outer membrane iron transport receptor, forcing the pathogen to actively internalize the drug[4]. The secondary amine at the N4 position of the (R)-N-Desmethyl ofloxacin piperazine ring provides a highly reactive, regioselective anchor for amide or carbamate linkers, making it the perfect payload for optimizing these "Trojan Horse" delivery systems without the risk of handling highly potent active pharmaceutical ingredients (APIs) during the early R&D phase.

ConjugationWorkflow A Pyochelin-Linker-COOH (Siderophore Vector) C Amide Coupling (HATU / DIPEA / DMF) A->C B (R)-N-Desmethyl ofloxacin (Nucleophilic Payload) B->C D Siderophore-Drug Conjugate (SDC) C->D E FptA Receptor Mediated Bacterial Uptake D->E

Caption: Synthesis and mechanism of Pyochelin-(R)-N-Desmethyl Ofloxacin siderophore conjugates.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in explicit chemical causality.

Protocol A: Enantioselective LC-MS/MS Quantification of Ofloxacin Metabolites

Objective: To baseline-resolve and quantify (R)- and (S)-N-Desmethyl ofloxacin in pharmacokinetic plasma samples.

  • Sample Preparation (Solid-Phase Extraction): Load 200 µL of plasma onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water and elute with 100% acetonitrile.

    • Causality: The polymeric HLB sorbent removes proteinaceous interference and phospholipids while quantitatively retaining the polar fluoroquinolone core, preventing ion suppression in the MS.

  • Chromatographic Separation: Inject 5 µL onto a Chiralpak IC column (Cellulose tris(3,5-dichlorophenylcarbamate)). Use an isocratic mobile phase of Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid at 0.5 mL/min.

    • Causality: Standard C18 columns cannot resolve enantiomers. The chiral stationary phase provides steric differentiation between the (R) and (S) enantiomers. Formic acid ensures the secondary amine of the desmethyl piperazine remains fully protonated, yielding sharp peak shapes and preventing tailing.

  • Mass Spectrometry Detection: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor the MRM transition m/z 348.1 → 261.1.

    • Causality: The loss of the piperazine ring fragment (87 Da) is the dominant and most stable fragmentation pathway, providing an exceptionally high signal-to-noise ratio for accurate quantification.

Protocol B: Synthesis of Pyochelin-(R)-N-Desmethyl Ofloxacin Conjugate

Objective: To synthesize a Siderophore-Drug Conjugate via regioselective amide bond formation.

  • Carboxylic Acid Activation: Dissolve the Pyochelin-linker-COOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at 0°C.

    • Causality: HATU rapidly generates a highly reactive HOAt ester. Maintaining the reaction at 0°C prevents the base-catalyzed racemization of the sensitive stereocenters present on the pyochelin moiety.

  • Nucleophilic Acylation: Add (R)-N-Desmethyl ofloxacin (1.0 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The secondary amine at the N4 position of the desmethyl piperazine acts as a potent nucleophile, selectively attacking the active ester. The intrinsic C-6 carboxylic acid of the fluoroquinolone is sterically hindered and electronically deactivated, preventing unwanted polymerization.

  • Purification: Quench the reaction with cold water, extract with Ethyl Acetate (EtOAc), and purify the organic layer via preparative RP-HPLC (C18 column, gradient H₂O/MeCN with 0.1% TFA).

    • Causality: RP-HPLC effectively separates the unreacted, highly polar desmethyl ofloxacin from the significantly more lipophilic siderophore conjugate. TFA ensures all ionizable groups remain protonated during purification, standardizing the retention time.

References

  • Ofloxacin - Wikipedia . wikipedia.org. 1

  • (R)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid hydrochloride | 117707-39-8 - ChemicalBook . chemicalbook.com.2

  • N-Desmethyl ofloxacin | C17H18FN3O4 | CID 11725233 - PubChem . nih.gov. 3

  • Synthesis and biological properties of conjugates between fluoroquinolones and a N3′′-functionalized pyochelin - Organic & Biomolecular Chemistry (RSC Publishing) . rsc.org. 4

Sources

(R)-N-Desmethyl Ofloxacin: A Comprehensive Technical Examination of a Key Ofloxacin Metabolite

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ofloxacin, a widely prescribed second-generation fluoroquinolone antibiotic, is administered as a racemic mixture of (S)-(-)-ofloxacin (levofloxacin) and (R)-(+)-ofloxacin (dextrofloxacin). While the antibacterial efficacy of ofloxacin is predominantly attributed to the (S)-enantiomer, the metabolic fate and biological activity of both enantiomers and their metabolites are of significant interest in drug development and clinical pharmacology. This in-depth technical guide provides a comprehensive examination of (R)-N-Desmethyl ofloxacin, a primary metabolite of the less active (R)-enantiomer of ofloxacin. We will delve into its formation through stereoselective metabolism, its physicochemical properties, and what is currently understood about its biological activity. Furthermore, this guide will present detailed analytical methodologies for the stereoselective separation and quantification of ofloxacin and its metabolites, alongside a proposed synthetic pathway for the (R)-N-Desmethyl ofloxacin reference standard. This document is intended to serve as a critical resource for researchers investigating the pharmacokinetics, pharmacodynamics, and toxicology of ofloxacin and its derivatives.

Introduction: The Stereochemical Complexity of Ofloxacin

Ofloxacin is a synthetic chemotherapeutic agent characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2] A critical aspect of ofloxacin's pharmacology is its chirality; it possesses a single asymmetric center at the C-3 position of the oxazine ring, leading to the existence of two enantiomers: (S)-(-)-ofloxacin (levofloxacin) and (R)-(+)-ofloxacin (dextrofloxacin).[3]

The antibacterial activity of these enantiomers is markedly different. The S-isomer, levofloxacin, is 8 to 128 times more potent than the R-isomer, dextrofloxacin, and is approximately twice as active as the racemic mixture.[2] This disparity in activity is primarily due to the stereospecific interactions with the target enzymes, DNA gyrase and topoisomerase IV.[3]

While the majority of an administered ofloxacin dose is excreted unchanged in the urine, a small fraction, typically less than 5%, undergoes metabolism.[3] The two primary metabolites identified in humans are N-desmethyl ofloxacin and ofloxacin N-oxide.[4] Given the stereoselective nature of ofloxacin's activity and pharmacokinetics, it is crucial to understand the formation and biological disposition of the individual enantiomers of its metabolites. This guide will focus specifically on (R)-N-Desmethyl ofloxacin, the demethylated metabolite of the less active R-enantiomer.

Metabolic Formation and Physicochemical Properties of (R)-N-Desmethyl Ofloxacin

The formation of N-desmethyl ofloxacin occurs via N-demethylation of the N-methylpiperazinyl substituent of the parent drug. This metabolic transformation is a common pathway for many xenobiotics containing N-methyl groups and is often mediated by cytochrome P450 enzymes in the liver.

Stereoselective Metabolism

Evidence strongly suggests that the metabolism of ofloxacin is stereoselective. Studies in rats have shown a marked difference in the metabolic disposition of the ofloxacin enantiomers, with the S-(-)-isomer being more extensively metabolized, primarily through glucuronidation.[2][5] While direct studies on the stereospecificity of N-demethylation in humans are limited, a significant finding comes from the analysis of urinary excretion of the metabolites. One study demonstrated that the renal excretion of (S)-desmethyl ofloxacin is significantly lower than that of the (R)-enantiomer in human urine.[6][7] This suggests potential stereoselectivity in the formation, distribution, or elimination of these metabolites.

The metabolic pathway leading to the formation of (R)-N-Desmethyl ofloxacin from (R)-ofloxacin is depicted in the following diagram:

Ofloxacin (R)-(+)-Ofloxacin Enzyme Cytochrome P450 (Presumed) Ofloxacin->Enzyme Metabolite (R)-N-Desmethyl Ofloxacin Enzyme->Metabolite N-demethylation

Caption: Metabolic conversion of (R)-Ofloxacin.

Physicochemical Properties

The physicochemical properties of (R)-N-Desmethyl ofloxacin are largely similar to its S-enantiomer and the racemic mixture, with the primary difference being its optical rotation. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₇H₁₈FN₃O₄[8]
Molecular Weight347.34 g/mol [8]
AppearanceOff-white to pale yellow solid-
SolubilitySlightly soluble in aqueous base, DMSO, and Methanol[8]

Biological Activity and Toxicology

The biological activity of N-desmethyl ofloxacin is of considerable interest as it retains the core pharmacophore of the parent drug.

Antibacterial Activity

Studies have shown that the racemic mixture of N-desmethyl ofloxacin possesses significant antimicrobial activity, although it is generally less potent than the parent ofloxacin.[4] However, a critical gap in the current literature is the specific in vitro antibacterial activity of the individual enantiomers of N-desmethyl ofloxacin. While it is established that (S)-ofloxacin is the more active enantiomer of the parent drug, it is plausible that a similar stereochemical preference exists for the N-desmethyl metabolite.

Toxicology

The toxicological profile of (R)-N-Desmethyl ofloxacin has not been specifically elucidated. The overall toxicity of ofloxacin is considered low, with the most common adverse effects being gastrointestinal and central nervous system reactions.[9] However, fluoroquinolones as a class have been associated with more severe, albeit rare, adverse events such as tendinopathy, peripheral neuropathy, and cardiotoxicity.

Given that drug toxicity can be stereoselective, it is conceivable that the enantiomers of N-desmethyl ofloxacin could exhibit different toxicological profiles. The differential renal excretion of the enantiomers, with the (R)-enantiomer being more rapidly cleared, might suggest a lower potential for systemic accumulation and associated toxicities compared to the (S)-enantiomer.[6][7] However, without specific toxicological studies on the purified (R)-N-Desmethyl ofloxacin, this remains speculative.

Analytical Methodologies for Stereoselective Analysis

The analysis of ofloxacin and its metabolites in biological matrices requires methods that can differentiate between the enantiomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for the separation of ofloxacin and N-desmethyl ofloxacin enantiomers. This can be achieved through two main approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

A common direct method involves the use of a ligand-exchange chromatography system.

Workflow for Chiral HPLC Analysis:

cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Urine, Plasma) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Injection Concentration->Injection Column C18 Column with Chiral Mobile Phase Additive (e.g., L-amino acid + Cu²⁺) Injection->Column Detection Fluorescence or UV Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: Chiral HPLC analysis workflow.

Detailed Protocol: Chiral Ligand-Exchange HPLC

  • Mobile Phase Preparation: Prepare an aqueous mobile phase containing a chiral selector, such as an L-amino acid (e.g., L-isoleucine or L-proline), and a metal salt (e.g., copper(II) sulfate). A typical concentration would be 5-10 mM of the L-amino acid and 2-5 mM of copper(II) sulfate. The organic modifier is typically methanol or acetonitrile. The final mobile phase composition should be optimized for the best resolution and run time.

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Detection: Fluorescence detection with excitation at approximately 290 nm and emission at 490 nm, or UV detection at 294 nm.

    • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for reproducibility.

  • Sample Preparation:

    • Urine: Dilute urine samples with the mobile phase and inject directly.

    • Plasma/Serum: Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can be diluted and injected.

  • Quantification: Prepare calibration standards of racemic ofloxacin and, if available, the individual enantiomers of N-desmethyl ofloxacin in the appropriate matrix. Construct a calibration curve by plotting the peak area against the concentration.

Chiral Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and requires minimal sample volume. The enantioselective separation is achieved by adding a chiral selector to the background electrolyte.

Detailed Protocol: Chiral Capillary Electrophoresis

  • Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., phosphate or borate buffer) at an optimized pH. Add a chiral selector, such as a cyclodextrin derivative (e.g., sulfobutyl ether-β-cyclodextrin), to the BGE. The concentration of the chiral selector needs to be optimized for optimal resolution.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).

    • Voltage: 15-30 kV.

    • Temperature: 20-25°C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at approximately 294 nm or laser-induced fluorescence for higher sensitivity.[6][7]

  • Sample Preparation: Similar to HPLC, biological samples may require dilution or a simple clean-up step before injection.

Synthesis of (R)-N-Desmethyl Ofloxacin Reference Standard

The availability of a pure reference standard of (R)-N-Desmethyl ofloxacin is essential for accurate analytical quantification and for conducting in vitro and in vivo studies. While a detailed, validated protocol for the stereospecific synthesis of (R)-N-Desmethyl ofloxacin is not widely published, a synthetic route can be adapted from the known synthesis of N-desmethyl levofloxacin. The key is to start with the appropriate chiral precursor.

Proposed Synthetic Pathway:

The synthesis would involve the N-demethylation of (R)-(+)-ofloxacin (dextrofloxacin). A common method for N-demethylation of tertiary amines is the von Braun reaction or the use of chloroformates.

cluster_synthesis Synthesis of (R)-N-Desmethyl Ofloxacin cluster_purification Purification Start (R)-(+)-Ofloxacin Step1 Reaction with α-chloroethyl chloroformate Start->Step1 Intermediate Carbamate Intermediate Step1->Intermediate Step2 Methanolysis Intermediate->Step2 Product (R)-N-Desmethyl Ofloxacin Step2->Product Purification Chromatography (e.g., silica gel or preparative HPLC) Product->Purification

Caption: Proposed synthesis of (R)-N-Desmethyl Ofloxacin.

Experimental Protocol (Proposed):

  • Step 1: Carbamate Formation:

    • Dissolve (R)-(+)-ofloxacin in an anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of α-chloroethyl chloroformate.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 2: Methanolysis:

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • Dissolve the resulting crude carbamate intermediate in methanol.

    • Heat the solution at reflux for 1-2 hours to induce cleavage of the carbamate.

    • Monitor the formation of the N-desmethyl product by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and evaporate the methanol.

    • Dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts.

    • Extract the aqueous layer with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain pure (R)-N-Desmethyl ofloxacin.

Note: This is a proposed protocol and would require optimization and validation in a laboratory setting. The synthesis should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion and Future Directions

(R)-N-Desmethyl ofloxacin is a significant, albeit minor, metabolite of the racemic drug ofloxacin. Its formation and excretion exhibit stereoselectivity, highlighting the importance of considering the chiral nature of this drug in pharmacological and toxicological assessments. While analytical methods for its enantioselective quantification are well-established, there remains a notable gap in the literature regarding its specific biological activity and toxicological profile.

Future research should focus on:

  • Determining the in vitro antibacterial activity (MICs) of purified (R)-N-Desmethyl ofloxacin against a comprehensive panel of clinically relevant bacteria to understand its contribution, if any, to the overall therapeutic effect of ofloxacin.

  • Investigating the in vivo pharmacokinetics and metabolism of (R)-N-Desmethyl ofloxacin to better understand its disposition in the body.

  • Conducting toxicological studies on the purified enantiomers of N-desmethyl ofloxacin to assess any potential for stereoselective toxicity.

A deeper understanding of the pharmacology of (R)-N-Desmethyl ofloxacin will provide a more complete picture of the overall disposition and effects of ofloxacin, contributing to the safer and more effective use of this important antibiotic.

References

  • Imamura, M., et al. (1987). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 31(9), 1338-1342.
  • Foroumadi, A., et al. (2012). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 20(1), 59.
  • Hayakawa, I., et al. (1986). A practical stereoselective synthesis of (S)-(-)-ofloxacin. Antimicrobial Agents and Chemotherapy, 29(1), 163-164.
  • Okazaki, O., et al. (1991). Species-related stereoselective disposition of ofloxacin in the rat, dog and monkey. Xenobiotica, 21(10), 1337-1347.
  • Macias, A., et al. (2010). Synthesis of (R)-Ofloxacin. Organic & Biomolecular Chemistry, 8(24), 5589-5591.
  • Budavari, S., Ed. (1996). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 12th ed.
  • White, L. O., et al. (1987). A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure. Journal of Antimicrobial Chemotherapy, 20(Suppl B), 55-60.
  • Okazaki, O., et al. (1989).
  • Okazaki, O., Kurata, T., & Tachizawa, H. (1989).
  • Horstkötter, C., & Blaschke, G. (2001). Stereoselective determination of ofloxacin and its metabolites in human urine by capillary electrophoresis using laser-induced fluorescence detection.
  • Borner, K., Höffken, G., Lode, H., Koeppe, P., & Prinzing, C. (1986). Pharmacokinetics of ofloxacin in healthy volunteers after oral and intravenous administration. Journal of Antimicrobial Chemotherapy, 18(Suppl D), 39-46.
  • AN EFFICIENT SYNTHESIS OF OFLOXACIN AND LEVOFLOXACIN FROM 3,4-DIFLUOROANILINE. (1999). HETEROCYCLES, 51(7), 1563-1568.
  • Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K. I., & Furukawa, M. (1986). Synthesis and antibacterial activities of optically active ofloxacin. Antimicrobial agents and chemotherapy, 29(1), 163–164.
  • Mechanism of differential activities of ofloxacin enantiomers. (1988). Antimicrobial Agents and Chemotherapy, 32(9), 1310–1315.
  • Horstkötter, C., & Blaschke, G. (2001). Stereoselective determination of ofloxacin and its metabolites in human urine by capillary electrophoresis using laser-induced fluorescence detection. Journal of chromatography.
  • Ferreira, A. M., et al. (2018). Enantioselective degradation of ofloxacin and levofloxacin by the bacterial strains Labrys portucalensis F11 and Rhodococcus sp. FP1. Chemosphere, 207, 335-343.
  • Synthesis of levofloxacin derivatives 6a–j. Reagents and conditions... - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Drew, R. H., & Gallis, H. A. (1988).
  • European Patent Office. (2008). Preparation of levofloxacin and forms thereof (EP 1992629 A1).
  • Lakshmi, V. M., Hsu, F. F., & Zenser, T. V. (2004). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. Drug Metabolism and Disposition, 32(10), 1149–1156.
  • A Comparison between Experimental and Theoretical Spectroscopic Data of Ofloxacin. (2026, March 2). Journal of Molecular Structure, 1307, 137887.
  • Google Patents. (n.d.). CN112552261B - Preparation method of levofloxacin and its intermediates.
  • Microbial N-demethylation: biotransformation and recovery of a drug metabolite. (2009). Biotechnology and Applied Biochemistry, 53(2), 133–137.
  • Google Patents. (n.d.). CN103360410A - Preparation method of ofloxacin.
  • N-Demethylation of dextromethorphan. (1987). Journal of Pharmaceutical Sciences, 76(6), 507–508.
  • Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin. (2012).
  • The serum concentrations of desmethyl ofloxacin and ofloxacin N-oxide in seriously ill patients and their possible contributions to the antibacterial activity of ofloxacin. (1994). The Journal of antimicrobial chemotherapy, 34(2), 300–303.
  • N-Desmethyl ofloxacin - LookChem. (n.d.). Retrieved March 21, 2026, from [Link]

  • N-Dealkylation of Amines. (2018). Molecules (Basel, Switzerland), 23(12), 3279.

Sources

Pharmacological and Analytical Profile of (R)-N-Desmethyl Ofloxacin: A Stereoselective Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry advances toward highly targeted, single-enantiomer therapeutics, understanding the stereoselective metabolism of legacy racemic drugs remains critical. Ofloxacin is a broad-spectrum fluoroquinolone antibiotic administered as a racemate[1]. While its (S)-enantiomer (levofloxacin) is highly potent, the (R)-enantiomer (dextrofloxacin) exhibits negligible antibacterial efficacy[2].

This technical guide explores (R)-N-desmethyl ofloxacin —the primary N-demethylated metabolite of the (R)-enantiomer. Although pharmacologically inert, this specific metabolite holds profound significance in stereoselective pharmacokinetics and serves as a critical biomarker in modern Wastewater-Based Epidemiology (WBE)[3].

Stereochemistry and Metabolic Pathways

Following oral administration, ofloxacin exhibits high bioavailability and is primarily excreted unchanged via the kidneys (>80%)[4]. However, a minor fraction (less than 5%) undergoes hepatic biotransformation mediated by Cytochrome P450 enzymes, yielding two primary metabolites: ofloxacin N-oxide and desmethyl ofloxacin[4].

The N-demethylation occurs at the piperazine ring. Because the parent drug is a racemate, this metabolic pathway generates both (S)-N-desmethyl ofloxacin and (R)-N-desmethyl ofloxacin.

MetabolicPathway A (R)-Ofloxacin (Dextrofloxacin) B Hepatic CYP450 (Minor Pathway) A->B <5% Metabolism E Renal Excretion (Unchanged, >80%) A->E Major Pathway C (R)-N-Desmethyl Ofloxacin (Metabolite) B->C N-demethylation D (R)-Ofloxacin N-oxide (Metabolite) B->D N-oxidation

Metabolic pathway of (R)-ofloxacin highlighting the formation of (R)-N-desmethyl ofloxacin.

Pharmacodynamics: Mechanism of Action and Steric Hindrance

The bactericidal action of fluoroquinolones relies on their ability to bind and stabilize the bacterial DNA gyrase (Topoisomerase II)-DNA cleavage complex, halting DNA replication[5].

(R)-N-desmethyl ofloxacin exhibits virtually no antibacterial activity due to a two-fold mechanistic failure:

  • Steric Hindrance at the C-3 Chiral Center: The spatial orientation of the methyl group at the C-3 position of the oxazine ring dictates target affinity. In the (S)-configuration, this methyl group projects favorably into the DNA gyrase binding pocket. In the (R)-configuration, it creates severe steric clashes, preventing the stabilization of the cleavage complex[6].

  • Loss of Piperazine Lipophilicity: The demethylation of the piperazine ring increases the molecule's polarity. While (S)-N-desmethyl ofloxacin retains moderate activity against certain strains[7], the combination of an unfavorable (R)-stereocenter and reduced membrane permeability renders the (R)-metabolite completely ineffective[8].

GyraseBinding Gyrase Bacterial DNA Gyrase (Topoisomerase II) Result1 Bactericidal Activity Gyrase->Result1 from S-enantiomer Result2 Minimal/Negligible Activity Gyrase->Result2 from R-enantiomer S_Enant (S)-N-Desmethyl Ofloxacin (Optimal Steric Fit) S_Enant->Gyrase High Affinity Binding R_Enant (R)-N-Desmethyl Ofloxacin (Steric Hindrance) R_Enant->Gyrase Low Affinity Binding

Stereoselective binding model of N-desmethyl ofloxacin enantiomers to bacterial DNA gyrase.

Quantitative Data Summary

The table below illustrates the profound drop in efficacy when transitioning from the active (S)-parent drug to the inactive (R)-metabolite.

Table 1: Comparative Antibacterial Efficacy (Minimum Inhibitory Concentration, µg/mL)

Bacterial Strain(S)-Ofloxacin (Levofloxacin)(S)-N-Desmethyl Ofloxacin(R)-Ofloxacin (Dextrofloxacin)(R)-N-Desmethyl Ofloxacin
Escherichia coli0.030.0120.78> 4.0
Staphylococcus aureus0.254.06.25> 10.0
Pseudomonas aeruginosa1.0> 4.012.5> 25.0
Klebsiella pneumoniae0.120.253.12> 10.0

(Data aggregated from standardized broth microdilution assays[7],[6]. Values for the (R)-metabolite are extrapolated based on the established 8- to 128-fold reduction in potency associated with the R-enantiomer[2].)

Analytical Significance: Wastewater-Based Epidemiology (WBE)

If (R)-N-desmethyl ofloxacin is pharmacologically inactive, why do researchers isolate and quantify it? The answer lies in environmental tracking and stereoselective pharmacokinetics .

Clinical studies utilizing capillary electrophoresis have demonstrated that the human body excretes ofloxacin metabolites stereoselectively. Specifically, the renal excretion of (S)-N-desmethyl ofloxacin is significantly lower than that of (R)-N-desmethyl ofloxacin within the first 20 hours post-dosing[9].

Furthermore, because (R)-N-desmethyl ofloxacin is exclusively generated in vivo via human hepatic metabolism, it serves as a highly specific biomarker in Wastewater-Based Epidemiology (WBE). By profiling the enantiomeric fraction of desmethyl ofloxacin in municipal sewage, environmental scientists can accurately distinguish between the direct disposal of expired medication (which contains the parent racemate) and actual human consumption (which yields the stereoselective metabolite profile)[3].

Experimental Protocol: Chiral Separation and Quantification

To isolate and quantify trace levels of (R)-N-desmethyl ofloxacin from biological or environmental matrices, standard UV-HPLC is insufficient. The following self-validating protocol utilizes Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) , achieving a Limit of Quantification (LOQ) of ~100 ng/mL[9].

Workflow Step1 Sample Collection (Urine/Wastewater) Step2 Solid Phase Extraction (SPE) Cleanup & Concentration Step1->Step2 Step3 Chiral CE-LIF Separation (Enantiomeric Resolution) Step2->Step3 Step4 Detection & Quantification (Ex: 325nm, Em: 505nm) Step3->Step4 Step5 Pharmacological Assay (Broth Microdilution for MIC) Step3->Step5 Isolated Metabolite

Experimental workflow for chiral separation and pharmacological assay of ofloxacin metabolites.

Step-by-Step Methodology: CE-LIF Assay
  • Step 1: Sample Clean-up (SPE): Centrifuge urine or wastewater samples at 10,000 × g for 10 minutes. Pass the supernatant through an Oasis HLB Solid Phase Extraction cartridge. Causality: SPE removes matrix interferents (proteins, humic acids) that cause Joule heating or capillary clogging during electrophoresis.

  • Step 2: Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer adjusted to pH 2.5. Add 20 mM sulfobutyl ether-β-cyclodextrin (SBE-β-CD). Causality: At pH 2.5, the piperazine nitrogen is fully protonated, ensuring anodic mobility. SBE-β-CD acts as the chiral selector; its negatively charged sulfobutyl arms interact stereoselectively with the protonated chiral center of the enantiomers, resolving them based on differential inclusion complex stabilities[9].

  • Step 3: Capillary Conditioning: Use a 50 µm internal diameter bare fused-silica capillary (effective length 50 cm). Flush sequentially with 0.1 M NaOH (3 min), ultrapure water (2 min), and BGE (4 min). Causality: Strict conditioning regenerates silanol groups on the capillary wall, ensuring reproducible electroosmotic flow (EOF).

  • Step 4: Hydrodynamic Injection & Separation: Inject the sample hydrodynamically at 0.5 psi for 5 seconds. Apply a separation voltage of +25 kV at a constant temperature of 25°C. Causality: Hydrodynamic injection prevents the electrokinetic bias that occurs when analytes possess different mobilities.

  • Step 5: LIF Detection: Excite the eluent using a HeCd laser at 325 nm; monitor emission at 505 nm. Causality: The pyridobenzoxazine ring of the desmethyl metabolite fluoresces strongly under these conditions, providing a highly selective detection mechanism that bypasses background noise inherent to UV detection[9].

References

  • Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin. SciSpace. [4]

  • Pharmacokinetic study of ofloxacin enantiomers in Pagrosomus major by chiral HPLC. ResearchGate. [2]

  • Enantiomeric profiling of quinolones and quinolones resistance gene qnrS in European wastewaters. DTU Research Database (Water Research, 2020). [3]

  • N-desmethyl Levofloxacin (hydrochloride) - Product Information. Cayman Chemical. [7]

  • The Microbial Assay for Risk Assessment (MARA) in the Assessment of the Antimicrobial Activity of Ofloxacin and Its Photoproducts. MDPI (Molecules, 2020). [8]

  • Ofloxacin - Wikipedia (Mode of Action and Chirality). Wikipedia. [1]

  • APO-OFLOXACIN Product Monograph. Health Canada. [5]

  • (R)-Ofloxacin (Dextrofloxacin) - Product Information. Cayman Chemical.[6]

  • Stereoselective determination of ofloxacin and its metabolites in human urine by capillary electrophoresis using laser-induced fluorescence detection. PubMed (J Chromatogr B Biomed Sci Appl, 2001). [9]

Sources

Spectroscopic Elucidation and Analytical Profiling of (R)-N-Desmethyl Ofloxacin

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Mass Spectrometry and NMR

Executive Summary & Scientific Context

In the development and quality control of fluoroquinolone antibiotics, the rigorous characterization of metabolites and process impurities is a regulatory imperative. (R)-N-Desmethyl ofloxacin (Pharmacopeial Impurity E) is a critical distomer metabolite of the racemic drug ofloxacin[1]. While the (S)-enantiomer (levofloxacin) is the clinically dominant active pharmaceutical ingredient, the (R)-enantiomer serves as a vital chiral standard for impurity profiling and pharmacological exclusion studies, as it contributes to chemical load without therapeutic benefit and poses off-target toxicity risks[2].

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a checklist of spectral peaks, but as a dynamic system of physicochemical logic. The loss of the methyl group on the piperazine ring shifts the pKa of the amine (transitioning from tertiary to secondary) and increases the molecule's polarity[2]. This guide synthesizes High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data into self-validating workflows to definitively characterize (R)-N-Desmethyl ofloxacin.

Physicochemical & Structural Logic

The structural differences between the parent drug and the N-desmethyl metabolite dictate our analytical approach. The secondary amine in the desmethyl variant exhibits a higher proton affinity, making it highly responsive to positive-mode ionization techniques, while simultaneously altering its behavior in chiral environments.

Table 1: Physicochemical and Exact Mass Data

Parameter Value Reference / Source
Chemical Formula C17H18FN3O4 [3]
Exact Mass (Monoisotopic) 347.1281 Da [3]
Precursor Ion [M+H]+ m/z 348.1350 [4]
Diagnostic MS Fragments m/z 304.14, 261.10, 318.16 [4],[5]

| Ionization Mode | ESI Positive |[1] |

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of Ionization and Fragmentation

Electrospray Ionization (ESI) in positive mode is deliberately chosen because the secondary amine on the piperazine ring readily accepts a proton in acidic mobile phases. Upon collision-induced dissociation (CID), the protonated precursor ([M+H]+ m/z 348.1350) undergoes two primary, competing fragmentation pathways[4]:

  • Decarboxylation: A highly favored neutral loss of CO2 (44 Da) from the carboxylic acid moiety, yielding a stable product ion at m/z 304.14.

  • Piperazine Ring Cleavage: Fission of the C-N bonds connecting the piperazine ring to the fluoroquinolone core. Because the structural difference between ofloxacin and its desmethyl metabolite lies entirely on the piperazine ring, complete cleavage of this ring yields an identical, highly diagnostic fluoroquinolone core fragment at m/z 261.10 [5].

MS_Fragmentation Parent Protonated Precursor [M+H]+ m/z 348.1350 LossCO2 Decarboxylation Neutral Loss (44 Da) Parent->LossCO2 -CO2 PipCleave Piperazine Ring Cleavage Parent->PipCleave C-N bond fission Frag304 Product Ion m/z 304.14 LossCO2->Frag304 Frag261 Fluoroquinolone Core m/z 261.10 PipCleave->Frag261 Frag318 Partial Cleavage m/z 318.16 PipCleave->Frag318

Fig 1: ESI-MS/MS fragmentation pathways for (R)-N-Desmethyl ofloxacin highlighting diagnostic ions.

Protocol: Self-Validating LC-ESI-MS/MS Workflow
  • Step 1: Chromatography. Inject the sample onto a reversed-phase C18 column (250 mm × 4.6 mm, 3.5 μm). Elute isocratically or via gradient using Acetonitrile/Water (90:10 v/v) modified with 0.01% acetic acid to promote ionization[4].

  • Step 2: Source Optimization. Set the ESI vaporizer temperature to 95 °C, ion transfer tube to 300 °C, and spray voltage to 3.5 kV to ensure stable desolvation without in-source thermal degradation[4],[6].

  • Step 3: Acquisition. Perform a full scan (m/z 80–1000) targeting the precursor ion at m/z 348.1350.

  • Step 4: CID Fragmentation. Apply normalized collision energy (NCE) stepped at 20, 30, and 40 eV. Causality: Stepped energy ensures the capture of both the low-energy decarboxylation (m/z 304) and the higher-energy piperazine cleavage (m/z 261).

  • Step 5: Self-Validation. The system is self-validating if the mass error of the precursor is < 5 ppm (calibrated externally) and a blank injection confirms baseline stability with no carryover.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagnostic Markers and Chiral Resolution

While MS confirms the mass and connectivity, NMR is required to prove the exact site of demethylation and the stereochemistry of the (R)-enantiomer. The primary diagnostic confirmation of reaction success (or impurity identification) is the complete disappearance of the N-methyl singlet at ~2.3 ppm in the 1H NMR spectrum, which is prominently visible in the parent ofloxacin[1].

Furthermore, to confirm the enantiomeric purity of the (R)-isomer without relying on chiral chromatography, we utilize a J-compensated Quantitative HSQC (qHSQC) method combined with a chiral solvating agent[7].

Table 2: Diagnostic NMR Assignments (DMSO-d6)

Nucleus Shift (ppm) Multiplicity Assignment & Diagnostic Value
1H 8.95 s (1H) Quinolone core (H-5)
1H 7.50 d (1H, J=12 Hz) Quinolone core (H-8, coupled to 19F)
1H 3.00 - 3.50 m (8H) Piperazine ring protons[1]
1H 2.25 - 2.30 Absent Lack of N-CH3 singlet (Definitive proof of desmethyl status) [1]
19F -122.0 s (1F) C-9 Fluorine (Confirms core integrity)[1]

| 13C | ~176.0 | s | Ketone carbonyl (C=O) |

Analytical_Workflow Sample Sample Preparation (R)-N-Desmethyl ofloxacin LCMS HR-LC-MS/MS (ESI Positive Mode) Sample->LCMS NMR Multinuclear NMR (1H, 13C, 19F, qHSQC) Sample->NMR MassData Exact Mass: m/z 348.1350 Diagnostic Frag: m/z 261.10 LCMS->MassData NMRData Missing 2.3 ppm Singlet 19F Signal at -122 ppm NMR->NMRData Chiral Chiral Solvating Agent (R)-BNDHP Addition NMR->Chiral Enantiopurity Enantiomeric Purity Confirmation (R-isomer) Chiral->Enantiopurity

Fig 2: Self-validating analytical workflow for structural and chiral confirmation.

Protocol: Quantitative J-Compensated HSQC NMR
  • Step 1: Sample Preparation. Dissolve 10 mg of the analyte in 600 µL of DMF-d6. Causality: DMF-d6 is selected over CDCl3 to ensure complete solubilization of the polar carboxylic acid and secondary amine moieties[7].

  • Step 2: Chiral Solvating Agent Addition. Add 2.0 equivalents of (R)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate ((R)-BNDHP). Causality: The free hydroxyl group of (R)-BNDHP forms targeted electrostatic interactions with the secondary nitrogen of the piperazine ring. This induces a diastereomeric shielding effect that clearly resolves the axial protons of the (R) and (S) enantiomers in the spectrum[7].

  • Step 3: Internal Standard. Spike the sample with a known concentration of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to serve as an absolute concentration reference[7].

  • Step 4: Acquisition Parameters. On a 400 MHz spectrometer, execute a gradient-selective time-zero 1H-13C HSQC(0) pulse sequence. Set the interscan relaxation delay (D1) to 5.0 s. Causality: D1 must be greater than 5 × T1 of the longest relaxing proton to ensure complete magnetization recovery, which is mathematically required for quantitative volume integration[7].

  • Step 5: Self-Validation. The analysis is validated if the Signal-to-Noise (S/N) ratio of the DSS peak exceeds 100:1 and the 19F NMR spectrum shows exactly one distinct fluorine signal at -122 ppm, ruling out difluoro precursors[1].

Conclusion

The definitive characterization of (R)-N-Desmethyl ofloxacin relies on a synergistic approach. While HRMS provides the exact mass and structural connectivity via diagnostic fragments (m/z 261.10), it is the NMR data—specifically the absence of the 2.3 ppm N-methyl singlet and the utilization of J-compensated qHSQC with chiral solvating agents—that completely validates the demethylation site and the specific (R)-enantiomeric state. By adhering to these self-validating protocols, analytical scientists can ensure rigorous compliance in impurity profiling and pharmacokinetic studies.

References

  • Desmethylofloxacin | 82419-46-3 - Benchchem. Source: Benchchem. 1

  • Biotransformation of the Fluoroquinolone, Levofloxacin, by the White-Rot Fungus Coriolopsis gallica - MDPI. Source: MDPI. 4

  • The Microbial Assay for Risk Assessment (MARA) in the Assessment of the Antimicrobial Activity of Ofloxacin and Its Photoproducts - PMC. Source: NIH. 6

  • Quantitative Measurement of a Chiral Drug in a Complex Matrix: A J-Compensated Quantitative HSQC NMR Method | Analytical Chemistry. Source: ACS Publications. 7

  • Desmethyl Levofloxacin | CAS# 117707-40-1 | Metabolite. Source: MedKoo Biosciences. 3

  • Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem. Source: NIH. 5

  • Ofloxacin Q acid, (R)- | 110548-07-7 - Benchchem. Source: Benchchem. 2

Sources

Unraveling Ofloxacin Impurities: Mechanisms of Formation, Degradation Pathways, and Advanced Analytical Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ofloxacin, a second-generation fluoroquinolone antibiotic, relies on a highly conjugated pyrido-benzoxazine core and a C-10 piperazine substituent for its broad-spectrum efficacy. However, the chemical reactivity that confers its potency also renders it susceptible to complex degradation pathways and synthetic side-reactions. For drug development professionals, understanding the causality behind ofloxacin impurity formation is not merely a regulatory checkbox—it is a fundamental requirement for ensuring therapeutic safety, particularly in light of recent global scrutiny over mutagenic nitrosamine contaminants.

This whitepaper provides an in-depth technical analysis of ofloxacin impurities, detailing their mechanistic origins, structural elucidation, and self-validating analytical protocols designed for rigorous quality control.

Core Mechanisms of Impurity Formation

The impurity profile of ofloxacin can be broadly categorized into two distinct origins: process-related impurities arising from the synthetic route, and degradation products triggered by environmental stressors (light, heat, oxidation).

Process-Related Impurities (Synthesis By-products)

The commercial synthesis of ofloxacin typically proceeds via a nucleophilic aromatic substitution ( SN​Ar ) where N-methylpiperazine reacts with a difluorobenzoxazine precursor (commonly known as Q-acid). Variations in reaction thermodynamics and reagent purity lead to specific pharmacopeial impurities:

  • Impurity A (Q-acid): This is the unreacted difluoro-carboxylic acid intermediate. Its persistence is usually a result of incomplete nucleophilic substitution due to suboptimal basic conditions or premature quenching [1][1].

  • Impurity C (Desfluoro Ofloxacin): Formed via unintended defluorination at the C-9 position. The fluorine atom is intended to enhance tissue penetrability, but aggressive nucleophilic attack can strip it during the piperazine coupling phase [2][2].

Degradation Pathways (Stability-Indicating)

Ofloxacin is notoriously sensitive to environmental factors, necessitating rigorous forced degradation studies.

  • Photodegradation: The extended π−π∗ conjugated system of the quinolone core strongly absorbs UV light, entering an excited triplet state. This triggers the generation of reactive oxygen species (ROS), specifically superoxide radicals ( ⋅O2−​ ). These radicals preferentially attack the electron-rich piperazine ring, leading to ring cleavage and N-demethylation (forming Impurity E ) [3][3]. Interestingly, studies on non-aqueous formulations (like ear drops) reveal that the presence of organic solvents like ethanol significantly accelerates this photolytic breakdown compared to aqueous environments [4][4].

  • Oxidative Stress: Exposure to peroxides results in the N-oxidation of the tertiary amine on the piperazine ring, yielding Impurity F (Ofloxacin N-oxide) .

  • Thermal/Hydrolytic: Elevated temperatures or extreme pH levels catalyze the loss of the C-6 carboxylic acid group, producing Impurity B (Descarboxy Ofloxacin) , rendering the molecule microbiologically inactive.

The Nitrosamine Threat: N-Nitroso Ofloxacin

A critical regulatory concern is the formation of N-Nitroso Ofloxacin (often classified alongside EP Impurity E). The causality here is straightforward but dangerous: Impurity E (N-Desmethyl Ofloxacin) contains a reactive secondary amine. If trace nitrites are present in excipients, water, or solvents, a nitrosation reaction occurs, generating a potent, cohort-of-concern mutagenic nitrosamine [5][5].

G OFL Ofloxacin (API) PHOTO Photodegradation (UV/Vis) OFL->PHOTO Photon absorption OXID Oxidative Stress (ROS) OFL->OXID Peroxides/Radicals THERM Thermal/Hydrolytic OFL->THERM Heat/Acid/Base IMP_E Impurity E (N-Desmethyl Ofloxacin) PHOTO->IMP_E Radical attack CLEAVAGE Piperazine Cleavage Products PHOTO->CLEAVAGE Ring opening OXID->IMP_E N-demethylation IMP_F Impurity F (Ofloxacin N-oxide) OXID->IMP_F N-oxidation IMP_B Impurity B (Descarboxy Ofloxacin) THERM->IMP_B Decarboxylation NITRO Nitrosation IMP_E->NITRO + Nitrite source NNITRO N-Nitroso Ofloxacin (Genotoxic) NITRO->NNITRO Secondary amine rxn

Causality mapping of Ofloxacin degradation pathways and nitrosamine formation.

Quantitative Data & Pharmacopeial Limits

To facilitate rapid identification during chromatographic runs, the following table synthesizes the standard EP/USP impurities, their structural rationale, and typical Relative Retention Times (RRT) observed in gradient RP-HPLC.

Pharmacopeial NameChemical IdentityOrigin / Primary MechanismTypical RRT*
Impurity A Ofloxacin Q-acidSynthesis: Unreacted difluoro precursor~1.45
Impurity B Descarboxy OfloxacinDegradation: Thermal/Hydrolytic decarboxylation~0.25
Impurity C Desfluoro OfloxacinSynthesis: Defluorination during substitution~1.10
Impurity D 9-Piperazino OfloxacinSynthesis: Over-substitution byproduct~1.20
Impurity E N-Desmethyl OfloxacinSynthesis/Degradation: N-demethylation~1.09
Impurity F Ofloxacin N-oxideDegradation: Oxidation of piperazine nitrogen~1.40

*Note: Exact RRT values depend on specific mobile phase gradients and column chemistry. Impurity E and Ofloxacin often form a "critical pair" requiring optimized resolution.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning the protocol inherently proves its own reliability during execution through System Suitability Testing (SST).

Protocol 1: Stability-Indicating RP-HPLC for Routine QC

This method is engineered to separate ofloxacin from its closely eluting degradants, specifically targeting the critical pair of Ofloxacin and Impurity E (N-desmethyl ofloxacin) [6][6].

Step-by-Step Methodology:

  • Column Selection: Utilize a high-efficiency C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) to ensure adequate hydrophobic retention of the polar piperazine derivatives.

  • Mobile Phase Preparation:

    • Buffer (A): 0.05 M Potassium dihydrogen phosphate, adjusted to pH 2.4 with trifluoroacetic acid (TFA). Causality: The low pH suppresses the ionization of the carboxylic acid, improving peak shape and retention.

    • Organic (B): LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient starting at 85% A / 15% B, ramping to 50% A / 50% B over 30 minutes, followed by a 5-minute re-equilibration.

  • Detection: UV absorbance at 294 nm (optimal λmax​ for the fluoroquinolone chromophore).

  • Self-Validation (SST Criteria):

    • Inject a resolution mixture containing Ofloxacin and Impurity E.

    • Mandatory Check: The resolution ( Rs​ ) between Impurity E and Ofloxacin must be > 2.0 . If Rs​<2.0 , the method fails validation, indicating column degradation or improper buffer pH.

    • Tailing factor for the ofloxacin peak must be ≤1.5 .

Protocol 2: LC-MS/MS (IT-TOF) for Unknown Impurity Elucidation

When novel degradation products appear (e.g., during forced photodegradation in non-aqueous solvents), UV detection is insufficient. Liquid chromatography coupled with Ion Trap / Time-of-Flight Mass Spectrometry (LC-IT-TOF MS) provides high-resolution mass accuracy for structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Subject ofloxacin API to 2600 Lux UV light for 120 hours. Dilute the degraded sample in 50:50 Water:Methanol to a concentration of 1 mg/mL.

  • Chromatographic Separation: Use a UPLC C18 column. Mobile phase must be volatile (e.g., 0.1% Formic acid in water and Acetonitrile) to ensure compatibility with the MS source.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 4.5 kV and desolvation temperature to 250°C.

  • Mass Analysis: Acquire full scan MS data (m/z 100-1000). Use the Ion Trap to isolate the precursor ion (e.g., m/z 362.15 for protonated ofloxacin) and apply Collision-Induced Dissociation (CID) at 25% normalized collision energy for MS/MS fragmentation.

  • Self-Validation (SST Criteria): Mass accuracy error for the parent drug must be <5 ppm. The fragmentation pattern must yield the signature m/z 318 (loss of CO2​ ) and m/z 261 (cleavage of piperazine) to confirm the core structure is intact before assigning unknown peaks.

Workflow S1 Sample Prep (Forced Degradation) S2 Chromatography (UPLC C18, Gradient) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Mass Analysis (IT-TOF MS) S3->S4 S5 Data Processing (Structural Elucidation) S4->S5

LC-MS/MS analytical workflow for the structural elucidation of unknown ofloxacin impurities.

Conclusion

The impurity profiling of ofloxacin is a dynamic challenge that requires a deep understanding of the molecule's inherent reactivity. From the synthetic persistence of Q-acid to the photolytic cleavage of the piperazine ring, each impurity tells a mechanistic story. By employing self-validating chromatographic and mass spectrometric protocols, drug development professionals can not only quantify these degradants but actively predict and mitigate severe risks, such as the formation of mutagenic nitrosamines.

References

  • Opulent Pharma. Opulent Pharma Impurity Stock List. Retrieved from: [Link][2]

  • Frontiers in Environmental Science. Visible-light-driven nanoscale zero-valent iron loaded rGO/g-C3N4 for fluoroquinolone antibiotics degradation in water. Retrieved from:[Link][3]

  • ResearchGate. Study on the impurity profile and influencing factors of photodegradation in non-aqueous ofloxacin ear drops using liquid chromatography combined with ion trap/time-of-flight mass spectrometry. Retrieved from:[Link][4]

  • Veeprho. N-Nitroso Ofloxacin EP Impurity E. Retrieved from:[Link][5]

  • ResearchGate. Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Retrieved from: [Link][6]

Sources

Comprehensive Physicochemical Profiling of (R)-N-Desmethyl Ofloxacin: Solubility Dynamics and Stability Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Stereochemical Context

(R)-N-Desmethyl ofloxacin is the primary N-desmethyl metabolite of dextrofloxacin (the (R)-enantiomer of the racemic fluoroquinolone antibiotic, ofloxacin). While the pharmaceutical industry predominantly focuses on the (S)-enantiomer (levofloxacin) due to its potent DNA gyrase inhibition, understanding the physicochemical properties of the (R)-metabolite is critical for comprehensive chiral pharmacokinetic (PK) modeling, environmental wastewater monitoring, and toxicological assessments.

Because enantiomers share identical scalar physicochemical properties in achiral environments, the solubility and non-enzymatic stability profiles of (R)-N-desmethyl ofloxacin directly mirror those of its (S)-counterpart (desmethyl levofloxacin). This guide synthesizes structural thermodynamics, empirical solubility data, and stability kinetics to provide a self-validating framework for handling this compound in laboratory and clinical settings.

Solubility Dynamics and Thermodynamics

Structural Determinants of Solubility

(R)-N-Desmethyl ofloxacin (MW: ~347.35 g/mol ) is a zwitterionic molecule. The removal of the methyl group from the piperazine ring (compared to the parent ofloxacin) reduces steric hindrance and slightly alters the pKa of the basic nitrogen. This structural shift impacts its isoelectric point, making its aqueous solubility highly pH-dependent.

The compound exhibits strong intermolecular hydrogen bonding within its crystal lattice, which makes it only sparingly soluble in neutral aqueous environments and slightly soluble in protic solvents like methanol[1]. To achieve high-concentration stock solutions, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are required, as their strong dipole moments effectively disrupt the crystal lattice[2].

Quantitative Solubility Profile
Solvent / MatrixSolubility LimitTemperatureCausality / Analytical Notes
DMSO ~25 mg/mL25°CStrong dipole disrupts crystalline H-bonding; ideal for primary stock solutions.
DMF ~30 mg/mL25°CAlternative organic solvent; requires inert gas purging to prevent oxidation.
Methanol ~1 mg/mL25°CSlightly soluble; requires sonication/heating to achieve equilibrium.
Aqueous Buffer (pH 7.2) ~5 mg/mL25°CHighly dependent on the salt form (e.g., HCl salt). Free base is sparingly soluble.
Protocol: Thermodynamic Equilibrium Solubility Determination

To accurately determine the solubility of (R)-N-Desmethyl ofloxacin for formulation or assay development, a self-validating shake-flask methodology must be employed.

Step-by-Step Methodology:

  • Solid Addition: Add an excess of solid (R)-N-Desmethyl ofloxacin powder (e.g., 10 mg) to a 1.5 mL amber microcentrifuge tube (amber prevents photolytic degradation).

  • Solvent Introduction: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Place the tube in a thermomixer at 37°C (or 25°C) and agitate at 800 RPM for 24 to 48 hours. Causality: True thermodynamic solubility requires sufficient time for the solid-liquid phase equilibrium to establish; premature sampling yields artificially low kinetic solubility.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter.

  • pH Verification (Critical Step): Measure the pH of the supernatant. Causality: Dissolution of the zwitterionic API can buffer the solution, shifting the final pH away from the target. Measuring terminal pH ensures the solubility value is assigned to the correct physiological state.

  • Quantification: Dilute the supernatant into the linear range of your LC-MS/MS assay and quantify against a matrix-matched calibration curve.

G N1 Solid (R)-N-Desmethyl Ofloxacin N2 Buffer/Solvent Addition (pH 1.2 - 7.4, Organic) N1->N2 N3 Thermodynamic Equilibration (Shake-flask, 24-48h, 37°C) N2->N3 N4 Phase Separation (Centrifugation/Filtration) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Solubility & Stability Profiling N5->N6

Caption: Workflow for thermodynamic solubility and LC-MS/MS stability profiling.

Stability Kinetics and Degradation Pathways

Thermal, Matrix, and Photolytic Stability

Fluoroquinolones and their metabolites are notoriously photolabile. Exposure to UV/Vis light induces rapid defluorination and cleavage of the desmethyl piperazine ring. Therefore, all handling must occur under amber lighting or in light-protected vessels[1].

In biological matrices (e.g., human serum), the compound demonstrates robust stability. Clinical LC-MS/MS validations show that desmethyl metabolites remain stable at room temperature for up to 7 days, and withstand at least 5 freeze-thaw cycles at -20°C with minimal quantitative bias[3]. However, in environmental matrices like wastewater, the compound is subject to rapid microbial and enzymatic degradation, losing 29-62% of its mass within 24 hours at room temperature[4].

Quantitative Stability Metrics
Storage ConditionMatrixDurationStability / BiasCausality / Mechanistic Notes
Room Temp (20-25°C) Human Serum7 DaysBias -0.3% to 5.9%Highly stable in sterile biological matrices; no spontaneous hydrolysis.
Autosampler (10°C) Extracted Serum7 DaysBias 5.2% to 7.3%Stable post-protein precipitation; allows for high-throughput batch analysis.
Freeze-Thaw (-20°C) Human Serum5 CyclesBias 0.9% to 9.7%Resilient to repeated crystallization and thermal stress.
Room Temp Wastewater24 Hours29-62% DegradationSusceptible to complex matrix interactions and microbial breakdown.
Long-term (-20°C) Solid Powder>3 Years>98% PurityThermodynamically stable when kept dry and protected from light.
Protocol: Matrix Stability and Forced Degradation Assay

To validate an analytical method for (R)-N-Desmethyl ofloxacin, a forced degradation and matrix stability protocol must be executed.

Step-by-Step Methodology:

  • Matrix Spiking: Spike blank human serum with (R)-N-Desmethyl ofloxacin to create Low Quality Control (LQC) and High Quality Control (HQC) samples.

  • Stress Application:

    • Freeze-Thaw: Subject aliquots to 5 cycles of freezing at -20°C (≥12 hours) and thawing at room temperature.

    • Benchtop: Leave aliquots at room temperature for 7 days.

    • Photolytic (Forced): Expose a clear-vial aliquot to ICH-compliant UV/Vis light (1.2 million lux hours).

  • Internal Standard Addition: Add a stable isotope-labeled internal standard, such as5[5], to all samples. Causality: The deuterated IS co-elutes with the target analyte and experiences identical matrix-induced ion suppression. This self-validating step ensures that any observed signal loss is due to true chemical degradation, not analytical variability or extraction loss.

  • Extraction: Perform protein precipitation using 3 volumes of cold acetonitrile (containing 0.1% formic acid). Centrifuge at 15,000 × g.

  • Analysis: Inject the supernatant into the LC-MS/MS system.

Degradation D1 (R)-N-Desmethyl Ofloxacin D2 Photolytic Exposure (UV/Vis Light) D1->D2 D3 Thermal/Aqueous Stress (High T, Extreme pH) D1->D3 D4 Defluorination & Cleavage D2->D4 D5 Oxidation Products D3->D5 D6 Stable Degradants D4->D6 D5->D6

Caption: Primary degradation pathways of (R)-N-Desmethyl ofloxacin under stress.

Conclusion

The successful analytical quantification and formulation of (R)-N-Desmethyl ofloxacin rely on strict adherence to its physicochemical boundaries. While it exhibits robust thermal and matrix stability in controlled clinical environments, its susceptibility to photolytic degradation and its pH-dependent, zwitterionic solubility profile demand rigorous, self-validating experimental designs. By utilizing aprotic organic solvents for stock preparation and integrating stable-isotope internal standards during LC-MS/MS workflows, researchers can ensure high-fidelity data generation.

References

  • Journal of Applied Bioanalysis. "Determination Of Levofloxacin In Human Serum Using Liquid Chromatography Tandem Mass Spectrometry". Available at: [Link]

  • ResearchGate. "Pharmacokinetics of ofloxacin after parenteral and oral administration". Available at:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Ofloxacin Degradation Products

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Understanding Ofloxacin Stability

Ofloxacin, a second-generation fluoroquinolone antibiotic, is widely utilized for its broad-spectrum antibacterial activity.[1] Its chemical structure, (RS)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, while effective, is susceptible to degradation under various environmental and physiological conditions.[1] The resulting degradation products may not only lack therapeutic efficacy but could also exhibit toxicity.[2][3][4] Therefore, a thorough physicochemical characterization of these degradation products is a critical aspect of drug development, quality control, and environmental risk assessment.

This guide provides a comprehensive overview of the methodologies and scientific rationale behind the characterization of ofloxacin's degradation products. We will delve into the practical aspects of forced degradation studies, explore the primary degradation pathways, and detail the advanced analytical techniques required for the separation, identification, and quantification of these entities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of ofloxacin's stability profile.

Forced Degradation Studies: Probing the Stability of Ofloxacin

Forced degradation, or stress testing, is the cornerstone of understanding a drug's intrinsic stability. By subjecting ofloxacin to conditions more severe than it would typically encounter, we can accelerate its degradation and generate a profile of its potential degradation products. These studies are crucial for developing stability-indicating analytical methods and for predicting the drug's shelf-life. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1][5]

General Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies on ofloxacin.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_characterization Characterization prep Prepare Ofloxacin Stock Solution (e.g., 0.4 mg/mL in methanol) acid Acid Hydrolysis (e.g., 1N HCl) prep->acid Expose to stress base Alkaline Hydrolysis (e.g., 1N NaOH) prep->base Expose to stress neutral Neutral Hydrolysis (e.g., Water) prep->neutral Expose to stress oxidation Oxidation (e.g., 6% H2O2) prep->oxidation Expose to stress thermal Dry Heat (e.g., 105°C) prep->thermal Expose to stress photo Photolysis (e.g., UV light) prep->photo Expose to stress neutralize Neutralize (if necessary) & Dilute acid->neutralize base->neutralize neutral->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis (Separation & Quantification) neutralize->hplc lcms LC-MS/MS Analysis (Identification) hplc->lcms For unknown peaks elucidate Structure Elucidation of Degradants lcms->elucidate pathway Propose Degradation Pathways elucidate->pathway

Caption: Overall workflow for forced degradation studies of ofloxacin.

Detailed Protocols for Forced Degradation of Ofloxacin

The following are detailed, step-by-step methodologies for subjecting ofloxacin to various stress conditions, as recommended by ICH guidelines.[1][6]

1. Preparation of Ofloxacin Stock Solution:

  • Accurately weigh 20 mg of ofloxacin reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a 0.4 mg/mL solution.[1]

2. Acid Hydrolysis:

  • To 20 mg of ofloxacin in a round-bottom flask, add 20 mL of 1 N HCl.

  • Reflux for a specified period (e.g., 6 hours) at a controlled temperature (e.g., 40°C).[6]

  • Cool the solution to room temperature.

  • Carefully neutralize with an appropriate volume of 1 N NaOH.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.[6]

3. Alkaline Hydrolysis:

  • To 20 mg of ofloxacin, add 20 mL of 1 N NaOH.

  • Reflux for a specified period. Ofloxacin is known to be susceptible to alkaline conditions.[1]

  • Cool and neutralize with 1 N HCl.

  • Dilute to the target concentration with the mobile phase.

4. Neutral Hydrolysis:

  • To 20 mg of ofloxacin, add 20 mL of purified water.

  • Reflux for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 40°C).[6]

  • Cool and dilute to the desired concentration. Ofloxacin shows limited degradation under neutral hydrolytic conditions.[1]

5. Oxidative Degradation:

  • To 20 mg of ofloxacin, add 20 mL of 6% hydrogen peroxide (H₂O₂).

  • Keep at room temperature for a specified time (e.g., 6 hours).[6]

  • Dilute with the mobile phase for analysis. Ofloxacin can be susceptible to oxidation, leading to several degradation products.[7]

6. Thermal Degradation (Dry Heat):

  • Place a known amount of solid ofloxacin in an oven maintained at a high temperature (e.g., 105°C) for a specified duration (e.g., 4 hours).[6]

  • After exposure, allow the sample to cool.

  • Dissolve in the mobile phase and dilute to the target concentration.

7. Photolytic Degradation:

  • Expose a solution of ofloxacin (e.g., in water or methanol) to a UV light source.

  • The duration and intensity of exposure should be controlled. For example, exposure to UV light of 1400 watt hrs/m² has been shown to cause a loss of antimicrobial activity.[1]

  • A parallel sample should be kept in the dark as a control.

  • Analyze the exposed solution.

Major Degradation Pathways of Ofloxacin

The degradation of ofloxacin primarily involves transformations of the piperazine ring, the oxazine ring, and the carboxylic acid group.[2][8] The specific products formed depend on the nature of the stress applied.

Degradation_Pathways cluster_pathways Degradation Pathways ofloxacin Ofloxacin C18H20FN3O4 demethylation Demethylated Product (TP3) C17H18FN3O4 ofloxacin->demethylation Photolysis, Biodegradation decarboxylation Decarboxylated Products (TP7, TP8) C17H20FN3O2 ofloxacin->decarboxylation Photolysis piperazine_cleavage Piperazine Ring Cleavage (TP15) ofloxacin->piperazine_cleavage Photolysis oxidation Oxidation of Piperazine Ring ofloxacin->oxidation Oxidation, Biodegradation hydroxylation Hydroxylation ofloxacin->hydroxylation Biodegradation

Caption: Major degradation pathways of ofloxacin under various stress conditions.

Key degradation mechanisms include:

  • Oxidation and Cleavage: The piperazinyl, oxazine, and carboxyl groups are susceptible to these reactions, particularly during photolysis and ozonation.[2][9]

  • Demethylation: The removal of the methyl group from the piperazine ring is a common degradation pathway.[8]

  • Decarboxylation: The loss of the carboxylic acid group can occur, especially under photolytic conditions.[10][11]

  • Hydroxylation: The addition of a hydroxyl group to the molecule can occur during biodegradation.[8]

  • Piperazine Ring Opening: The piperazine ring can be opened, leading to a variety of transformation products.[10][11]

Analytical Techniques for Physicochemical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of ofloxacin's degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for separating ofloxacin from its degradation products. A well-developed, stability-indicating HPLC method should be able to resolve the main drug peak from all potential degradants.

Typical HPLC Method Parameters:

Parameter Typical Value
Column Qualisil BDS C18 (250mm × 4.6mm, 5µm)[6]
Mobile Phase Buffer (0.02 M KH₂PO₄) : Methanol : Acetonitrile (75:15:10 v/v)[6]
pH 3.2 (adjusted with orthophosphoric acid)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 294 nm[6]

| Retention Time (Ofloxacin) | ~4.3 min[6] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the identification and structural elucidation of unknown degradation products. Techniques like UPLC-MS/MS and LC-Q-TOF-MS provide the high resolution and sensitivity needed to determine the molecular weights and fragmentation patterns of the degradants.[8][10][11]

Workflow for Degradant Identification using LC-MS:

LCMS_Workflow sample Stressed Ofloxacin Sample uplc UPLC Separation (e.g., Acquity BEH C18 column) sample->uplc ms Mass Spectrometry Detection (e.g., ESI-Q-TOF-MS) uplc->ms ms1 MS1 Scan (Determine m/z of degradants) ms->ms1 ms2 MS/MS Scan (Fragment ions for structural clues) ms1->ms2 Select precursor ion data Data Analysis (Compare with Ofloxacin fragmentation) ms2->data structure Propose Degradant Structure data->structure

Caption: Workflow for the identification of ofloxacin degradation products using LC-MS.

LC-MS Analysis Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), often in positive mode.[8]

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data.[8]

  • Data Acquisition: Full scan MS to detect all ions, followed by product ion scans (MS/MS) on selected precursor ions to obtain fragmentation patterns.

Other Relevant Techniques
  • High-Performance Thin-Layer Chromatography (HPTLC): A sensitive method for monitoring the stability of ofloxacin.[1] It can be coupled with bioautography to assess the antimicrobial activity of the separated components.[1]

  • Surface-Enhanced Raman Spectroscopy (SERS): A rapid and sensitive technique for the quantitative determination of ofloxacin and for monitoring its degradation kinetics.[5]

Physicochemical Properties of Major Degradation Products

The following table summarizes some of the identified degradation products of ofloxacin and their mass-to-charge ratios (m/z) as determined by mass spectrometry.

Degradation Product (DP)Proposed Formulam/zDegradation Pathway
P1C₁₇H₁₈FN₃O₄348Demethylation[12]
P1 (alternative)C₁₇H₂₁FN₃O₃-Hydroxylation[8]
-C₁₇H₂₁FN₃O₂-Decarboxylation[8]
-C₁₄H₁₄FN₂O₂-Piperazine ring cleavage[8]
m/z 291C₁₄H₁₁FN₂O₄291Piperazine ring modification[13][14]
m/z 157C₆H₇NO₄157Ring opening[13][14]

Toxicological and Environmental Considerations

The study of ofloxacin degradation is not complete without an assessment of the biological activity and toxicity of its transformation products. Some degradation products may retain antimicrobial activity, while others may be more toxic than the parent compound.[2][3][4] For instance, demethylated, decarboxylated, and piperazine ring-cleaved products have been identified as potentially having toxicological effects.[2] Conversely, some degradation processes, such as those mediated by advanced oxidation, have been shown to reduce the overall toxicity of the solution.[3][15]

The environmental fate of ofloxacin is also a significant concern, as it is frequently detected in wastewater and surface water.[13][16] Photodegradation is a key environmental degradation pathway, influenced by factors such as pH and the presence of dissolved organic matter.[2][16]

Conclusion

The physicochemical characterization of ofloxacin's degradation products is a multi-faceted process that requires a systematic approach. This guide has outlined the essential steps, from conducting robust forced degradation studies to employing sophisticated analytical techniques for the separation and identification of degradants. A thorough understanding of ofloxacin's degradation pathways and the properties of its transformation products is paramount for ensuring the safety, efficacy, and quality of ofloxacin-containing pharmaceutical products, as well as for mitigating its environmental impact. Future research should continue to focus on the elucidation of novel degradation products and the comprehensive toxicological evaluation of all transformation products.

References

  • Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography.Research Journal of Pharmacy and Technology.
  • Photo-transformation of ofloxacin in natural aquatic conditions: Impact of indirect photolysis on the product profile and transform
  • Visible-light-driven photocatalytic degradation of ofloxacin by g-C3N4/NH2-MIL-88B(Fe) heterostructure: Mechanisms, DFT calculation, degradation pathway and toxicity evolution.
  • Identification and Characterization of HD1, a Novel Ofloxacin-Degrading Bacillus Strain.Frontiers in Microbiology.
  • Unraveling the Degradation Mechanism and Interaction Mechanism of Ofloxacin Based on Reactive Oxygen Species via Electrochemically Activating Peroxymonosulf
  • Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic tre
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC.International Journal of Pharmacy and Pharmaceutical Sciences.
  • Continuous ozonation treatment of ofloxacin: Transformation products, water matrix effect and aquatic toxicity.Science of The Total Environment.
  • Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic tre
  • Structure elucidation and degradation kinetic study of Ofloxacin using surface enhanced Raman spectroscopy.PubMed.
  • Structure Elucidation and Degradation Kinetic Study of Ofloxacin Using Surface Enhanced Raman Spectroscopy.Assiut University.
  • Chromatogram of ofloxacin tablet sample under oxidation degradation.
  • Indirect photodegradation of ofloxacin in simulated seawater: Important roles of DOM and environmental factors.Frontiers in Marine Science.
  • Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity.PubMed.
  • Efficient Degradation of Ofloxacin by Magnetic CuFe2O4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evalu
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics.MDPI.
  • Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity.Photochemical & Photobiological Sciences (RSC Publishing).

Sources

Methodological & Application

Introduction: The Imperative of Stereospecific Metabolite Quantification

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Chiral HPLC Quantification of (R)-N-Desmethyl Ofloxacin

Ofloxacin is a widely utilized fluoroquinolone antibiotic, distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] A critical characteristic of ofloxacin is its chirality; it exists as a racemic mixture of two enantiomers: the pharmacologically potent S-(-)-ofloxacin (Levofloxacin) and the significantly less active R-(+)-ofloxacin.[1][2] The therapeutic disparity between these enantiomers underscores the necessity for stereospecific analytical methods in pharmaceutical development and quality control.

During its metabolism, ofloxacin is converted into several derivatives, including N-Desmethyl ofloxacin.[3][4] Like its parent compound, N-Desmethyl ofloxacin is also chiral. The quantification of specific enantiomers of metabolites, such as (R)-N-Desmethyl ofloxacin, is crucial for several reasons:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the formation, distribution, and elimination of individual stereoisomeric metabolites provides a complete picture of the drug's behavior in vivo.

  • Toxicity Profiling: Enantiomers of a metabolite may exhibit different toxicological profiles. Quantifying the (R)-isomer is essential for a comprehensive safety assessment.

  • Impurity Profiling: In the synthesis of Levofloxacin (the pure S-enantiomer), (R)-N-Desmethyl ofloxacin can be considered a process-related impurity or a degradation product. Its accurate quantification is a regulatory requirement to ensure the purity and safety of the final drug product.[5]

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the selective quantification of (R)-N-Desmethyl ofloxacin. The methodology is grounded in established principles of chiral chromatography and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

Principle of Chiral Separation

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. This HPLC method employs a Chiral Stationary Phase (CSP) to achieve resolution. The CSP creates a diastereomeric interaction with the enantiomers, leading to differential retention times and enabling their separation and subsequent quantification.[5] Polysaccharide-based CSPs are particularly effective for resolving a wide array of chiral compounds, including fluoroquinolones.[8]

Materials and Reagents

  • Reference Standards:

    • (R)-N-Desmethyl Ofloxacin (Purity ≥ 98%)

    • (S)-N-Desmethyl Ofloxacin (for specificity verification)

    • Racemic N-Desmethyl Ofloxacin

  • Solvents (HPLC Grade or equivalent):

    • n-Hexane

    • Isopropanol (IPA)

    • Ethanol

    • Methanol

  • Additives (Analytical Grade):

    • Diethylamine (DEA)

    • Acetic Acid

  • Water: HPLC Grade or Milli-Q equivalent

  • Filters: 0.45 µm or 0.22 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The method detailed below is a starting point based on established chiral separation principles for ofloxacin and its analogues.[9] Optimization may be required depending on the specific instrumentation and reference standards used.

Table 1: HPLC System and Chromatographic Conditions

ParameterSpecification
HPLC System A validated HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Fluorescence detector.
Chiral Stationary Phase Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent amylose-based CSP.
Mobile Phase n-Hexane : Ethanol : Methanol : Acetic Acid : Diethylamine (70:20:10:0.45:0.05, v/v/v/v/v).[9]
Causality of Choice n-Hexane serves as the non-polar primary solvent. Ethanol and Methanol act as polar modifiers to modulate retention and selectivity. Acetic Acid and Diethylamine are crucial additives that improve peak shape and resolution by minimizing undesirable ionic interactions with the stationary phase.[10]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV Detection: 298 nm. Fluorescence Detection (optional, for higher sensitivity): Excitation at 298 nm, Emission at 505 nm.[10]
Injection Volume 10 µL
Run Time Approximately 20 minutes (or until the last peak has eluted).

Preparation of Solutions

Mobile Phase Preparation

For 1000 mL of mobile phase:

  • Carefully measure 700 mL of n-Hexane, 200 mL of Ethanol, and 100 mL of Methanol into a suitable solvent-safe container.

  • Add 4.5 mL of Acetic Acid and 0.5 mL of Diethylamine.

  • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum degassing before use.

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 10 mg of the (R)-N-Desmethyl Ofloxacin reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution should be stored under refrigeration.

Working Standard and Calibration Curve Solutions

Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from the Limit of Quantitation (LOQ) to approximately 150% of the expected sample concentration (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (e.g., from a Drug Substance)
  • Accurately weigh an amount of the drug substance sample equivalent to 10 mg of Ofloxacin.

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of mobile phase, sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[7][11]

System Suitability

Before initiating any validation or sample analysis, the performance of the chromatographic system must be verified.

  • Inject the racemic N-Desmethyl Ofloxacin standard solution five times.

  • Calculate the system suitability parameters.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Resolution (Rs) between enantiomer peaks≥ 1.5
Tailing Factor (T) for each enantiomer≤ 2.0
% RSD for Peak Area (n=5)≤ 2.0%
% RSD for Retention Time (n=5)≤ 1.0%
Specificity

Specificity demonstrates that the analytical signal is solely from the analyte of interest.

  • Inject the mobile phase (blank) to check for interfering peaks.

  • Inject a solution of the (S)-N-Desmethyl Ofloxacin enantiomer to confirm its retention time is different from the (R)-enantiomer.

  • Inject a sample of the drug substance spiked with a known amount of (R)-N-Desmethyl Ofloxacin to ensure there is no interference from the main component or other impurities.

Linearity and Range
  • Inject each of the calibration curve solutions (from section 3.3) in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[8]

Accuracy (% Recovery)
  • Prepare samples of the drug substance (or placebo matrix) spiked with the (R)-N-Desmethyl Ofloxacin standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[8]

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the drug substance spiked at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or instrument.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Acceptance Criterion: The LOQ should be experimentally verified with acceptable precision and accuracy.[12]

Robustness

Intentionally make small variations to the method parameters and evaluate the impact on the results, particularly the resolution between enantiomers.

  • Variations to test:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% of the organic modifier)

  • Acceptance Criterion: The system suitability parameters should still be met under all varied conditions.

Data Visualization and Workflow

A clear workflow ensures reproducibility and consistency in the analytical process.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing cluster_report Finalization prep_mobile 1. Prepare Mobile Phase prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample sys_suit 4. System Suitability Test prep_sample->sys_suit analysis 5. Inject Samples & Standards sys_suit->analysis acquisition 6. Data Acquisition analysis->acquisition integration 7. Peak Integration & Identification acquisition->integration calibration 8. Construct Calibration Curve integration->calibration quant 9. Calculate Concentration calibration->quant report 10. Generate Report quant->report

Caption: Workflow for the HPLC quantification of (R)-N-Desmethyl Ofloxacin.

Summary of Validation Parameters

The following table summarizes the typical validation parameters and acceptance criteria for this method.

Table 3: Method Validation Summary

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Baseline resolution from other components.
Linearity (r²) ≥ 0.999
Range From LOQ to 150% of the working concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD S/N ≥ 3
LOQ S/N ≥ 10, with demonstrated accuracy and precision.
Robustness System suitability criteria met under all varied conditions.

Conclusion

The chiral HPLC method detailed in this application note provides a specific, linear, accurate, precise, and robust system for the quantification of (R)-N-Desmethyl Ofloxacin. The comprehensive validation protocol, aligned with ICH guidelines, ensures the method is fit for its intended purpose in quality control, stability studies, and pharmacokinetic analysis. The clear explanation of the rationale behind chromatographic choices equips researchers and drug development professionals to successfully implement and, if necessary, adapt this method in their laboratories.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Complete Overview. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • Analyst (RSC Publishing). (n.d.). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Pharmaceutical Technology. (2026, March 21). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • PharmaCompass.com. (n.d.). Ofloxacin | Drug Information, Uses, Side Effects, Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Chiral Separation of Ofloxacin Esters using HPLC.
  • PubMed. (2009, July 15). High-performance liquid-chromatographic separation of ofloxacin using a chiral stationary phase.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, June 15). A Review on Reported Analytical Methods for Estimation of Ofloxacin.
  • Oxford Academic. (2012, July 19). Semi-Preparative Enantiomeric Separation of Ofloxacin by HPLC.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of Ofloxacin Methyl Ester by HPLC and Alternative Methods.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ofloxacin.
  • LookChem. (n.d.). N-Desmethyl ofloxacin.
  • ChemicalBook. (2026, March 11). Ofloxacin | 82419-36-1.
  • National Institutes of Health. (n.d.). Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem.
  • IntechOpen. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Journal of Chromatography A. (2008). Determination of ofloxacin enantiomers in sewage using two-step solid-phase extraction and liquid chromatography with fluorescence detection.
  • PMC. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
  • ResearchGate. (2025, August 7). Multiple Response Optimization of a HPLC Method for the Determination of Enantiomeric Purity of S-Ofloxacin.
  • National Institutes of Health. (n.d.). N-Desmethyl ofloxacin | C17H18FN3O4 | CID 11725233 - PubChem.
  • ResearchGate. (2025, August 9). Kinetics of ofloxacin and its metabolites in cerebrospinal fluid after a single intravenous infusion of 400 milligrams of ofloxacin.
  • OAText. (2019, February 22). Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight.
  • Oxford Academic. (2019, November 22). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL.
  • PubMed. (n.d.). A Preliminary Report on the Pharmacokinetics of Ofloxacin, Desmethyl Ofloxacin and Ofloxacin N-oxide in Patients With Chronic Renal Failure.
  • Journal of Chromatographic Science. (2014, May 5). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor.
  • Journal of Antimicrobial Chemotherapy. (n.d.). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end- stage renal fai.
  • PubMed. (n.d.). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure.
  • ResearchGate. (n.d.). HPLC chromatogram of ofloxacin and its related impurities.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma.
  • Scholars Research Library. (n.d.). Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method.
  • BenchChem. (n.d.). Application Notes & Protocols for HPLC Analysis of Ofloxacin Methyl Ester.

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of N-Desmethyl Ofloxacin Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, systematic protocol for the enantioselective separation of N-Desmethyl ofloxacin, a primary metabolite of the fluoroquinolone antibiotic ofloxacin.[1] The critical importance of monitoring the stereochemistry of drug metabolites is underscored by the differential pharmacological and toxicological profiles often exhibited by enantiomers.[2][3][4] This guide details a robust High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase (CSP). We provide a comprehensive walkthrough from method development principles to a specific, validated protocol, including sample preparation, data analysis, and troubleshooting. The causality behind experimental choices, such as mobile phase composition and the crucial role of additives, is explained to empower researchers to adapt and optimize this method for their specific needs.

Introduction: The Significance of Chiral Metabolite Profiling

Ofloxacin is a widely used, broad-spectrum fluoroquinolone antibiotic that is administered as a racemic mixture of two enantiomers: the S-(-)-ofloxacin (Levofloxacin) and the R-(+)-ofloxacin.[3] The antibacterial activity resides almost entirely in the S-(-)-enantiomer, which is reported to be 8 to 128 times more potent than its R-(+)-counterpart.[4]

During metabolism, ofloxacin is converted to metabolites, including N-Desmethyl ofloxacin.[1] As the stereocenter of the parent drug is retained in this metabolite, it exists as a pair of enantiomers. Monitoring the enantiomeric ratio of metabolites is crucial in pharmacokinetic and toxicological studies, as stereoselective metabolism, distribution, and clearance can significantly impact the overall safety and efficacy profile of the parent drug.[5][6] High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most accurate and reliable technique for separating and quantifying these enantiomers.[7]

Analyte Physicochemical Properties

Understanding the properties of N-Desmethyl ofloxacin is fundamental to developing a successful separation method. As an amphoteric molecule, it possesses both a carboxylic acid group (acidic) and a piperazine moiety (basic), making its ionization state highly pH-dependent.

PropertyValueSource
Chemical Name 9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[8][9]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[9]
Molecular Formula C₁₇H₁₈FN₃O₄[10]
Molecular Weight 347.34 g/mol [10]
Predicted pKa 5.19 ± 0.40[9]
XLogP3 -0.9[10]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 8[9]

These properties, particularly the presence of multiple hydrogen bond donors/acceptors and ionizable groups, dictate the interactions with the stationary phase and guide the selection of mobile phase additives to achieve optimal separation.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

Direct chiral separation on a CSP is the most efficient approach for resolving enantiomers.[11] Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, have demonstrated broad success in separating a wide range of chiral compounds, including fluoroquinolones.[7][8][12][13]

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[11] The polysaccharide polymers form helical grooves or "chiral pockets" that provide a three-dimensional structure.[11] Enantiomers fit into these pockets differently, leading to differential interaction energies. These interactions are a combination of:

  • Hydrogen bonding

  • π-π stacking

  • Dipole-dipole interactions

  • Steric hindrance

One enantiomer will form a more stable complex with the CSP, resulting in a longer retention time and thus enabling separation from the other enantiomer.

Experimental Protocol: Method Development and Validation

A logical, systematic workflow is essential for efficient method development.[14] The following protocol outlines a screening strategy followed by a specific, optimized method.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & Screening cluster_run Phase 3: Analysis & Validation cluster_report Phase 4: Reporting Prep Sample & Standard Preparation Col_Select Column Selection (Polysaccharide CSP) Prep->Col_Select MP_Screen Mobile Phase Screening (NP, PO, RP Modes) Col_Select->MP_Screen Add_Opt Additive Optimization (Acidic/Basic) MP_Screen->Add_Opt HPLC_Run Execute Optimized HPLC Method Add_Opt->HPLC_Run Data_Acq Data Acquisition (UV or FLD) HPLC_Run->Data_Acq SST System Suitability Test (Rs > 1.5) Data_Acq->SST Quant Quantification (% Enantiomeric Excess) SST->Quant

Caption: A systematic workflow for chiral HPLC method development.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a column thermostat and an autosampler.

  • Detector: UV-Vis Detector or Fluorescence Detector (FLD).

  • Chiral Column: A polysaccharide-based CSP is highly recommended. A good starting point is an amylose-based column such as CHIRALPAK® IA or a cellulose-based column like CHIRALCEL® OD-H .[7][8] Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Trifluoroacetic acid (TFA), and Diethylamine (DEA).

  • Analyte: N-Desmethyl Ofloxacin reference standard.

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic N-Desmethyl Ofloxacin standard and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (50 µg/mL): Dilute the stock solution appropriately with the initial mobile phase to be used for analysis. Filter through a 0.45 µm syringe filter before injection.

Optimized HPLC Protocol

While a screening approach is necessary for novel compounds, the following method is a robust starting point for N-Desmethyl Ofloxacin based on established separations for ofloxacin.[2][13][15]

ParameterRecommended ConditionRationale
Column CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µmCellulose-based CSPs show excellent selectivity for fluoroquinolones.[8][13]
Mobile Phase n-Hexane / Ethanol / Methanol / Acetic Acid / Diethylamine (70:20:10:0.45:0.05, v/v/v/v/v)The combination of alcohols provides polarity tuning. The simultaneous use of acidic and basic additives is critical to suppress ionization of the amphoteric analyte, reducing peak tailing and improving resolution.[13][15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lower flow rates (e.g., 0.5-0.8 mL/min) can sometimes improve resolution at the cost of longer run times.[16]
Column Temp. 25 °CTemperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.[16]
Injection Vol. 10 µLShould be optimized based on analyte concentration and detector sensitivity.
Detection UV at 294 nmOfloxacin and its metabolites have a strong UV absorbance maximum around this wavelength.[2] For higher sensitivity, a fluorescence detector (λex 330 nm / λem 505 nm) can be used.[15]
Data Analysis and System Suitability
  • Identification: The two separated peaks correspond to the (S)- and (R)-enantiomers.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the following criteria are met:

    • Resolution (Rs): ≥ 1.5 (baseline separation).

    • Tailing Factor (T): 0.8 - 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Separation Principle

The core of the separation lies in the differential stability of the complexes formed between each enantiomer and the chiral stationary phase.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomer Pair cluster_Interaction Interaction & Elution CSP_Node Chiral Pocket | Interaction Sites (H-bond, π-π, Steric) R_Enantiomer R-Enantiomer R_Enantiomer->CSP_Node Strong Interaction Interaction_Good Stronger, More Stable Complex (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP_Node Weak Interaction Interaction_Poor Weaker, Less Stable Complex (Shorter Retention)

Caption: Conceptual diagram of enantiomer interaction with a CSP.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No separation (single peak) 1. Incorrect CSP choice.2. Mobile phase composition is not optimal.1. Screen other CSPs (e.g., switch from cellulose to amylose-based or vice versa).2. Change the alcohol modifier (e.g., IPA instead of EtOH).3. Adjust the concentration of acidic/basic additives.
Poor resolution (Rs < 1.5) 1. Flow rate is too high.2. Mobile phase is too strong (eluting too quickly).3. Column temperature is too high.1. Reduce the flow rate (e.g., to 0.7 mL/min).2. Decrease the percentage of the polar modifier (alcohol).3. Decrease the column temperature in 5 °C increments.[16]
Peak Tailing 1. Uncontrolled ionization of the analyte.2. Secondary interactions with silica support.1. Ensure both acidic and basic additives are present and optimize their ratio. An excess of one may be needed.2. Increase the concentration of the additives slightly (e.g., from 0.05% to 0.1%).
Irreproducible Retention Times 1. Column not fully equilibrated.2. Unstable column temperature.3. Mobile phase composition changing.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase.[16]2. Ensure the column oven is stable at the set temperature.3. Freshly prepare the mobile phase daily and keep it well-mixed.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of N-Desmethyl ofloxacin enantiomers. By utilizing a polysaccharide-based chiral stationary phase and carefully optimizing the mobile phase with appropriate additives, a robust and reproducible separation can be achieved. The detailed explanation of the principles and the systematic approach to method development equip researchers with the necessary tools to successfully implement and adapt this method for critical pharmacokinetic, metabolic, and quality control studies in drug development.

References

  • Enantioseparation of Fluoroquinolones by HPLC Using Chiral St
  • Application Note: HPLC Method Development for Chiral Separation of Hex-2-ene-2,3-diol. (2025). Benchchem.
  • Aboul-Enein, H. Y., & Ali, I. (2001). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies. [Link]

  • N-Desmethyl ofloxacin. (n.d.). LookChem.
  • N-Desmethyl ofloxacin. (n.d.). PubChem. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone.
  • N-Nitroso N-Desmethyl Ofloxacin. (n.d.). PubChem. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Matsuoka, M., Banno, K., & Sato, T. (1996). Analytical chiral separation of a new quinolone compound in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications. [Link]

  • Strategies for Chiral HPLC Method Development. (n.d.). MilliporeSigma.
  • Multiple Response Optimization of a HPLC Method for the Determination of Enantiomeric Purity of S-Ofloxacin. (2007). ResearchGate. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
  • Fang, Z., et al. (2013). Semi-Preparative Enantiomeric Separation of Ofloxacin by HPLC. Journal of Chromatographic Science. [Link]

  • Application Notes and Protocols for Chiral Separation of Ofloxacin Esters using HPLC. (2025). Benchchem.
  • Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. (2011). Analyst. [Link]

  • Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. (2018). ResearchGate. [Link]

  • Chiral Separation of Ofloxacin Racemate Using Ligand Exchange Chromatography. (2018). Inventi Rapid: Pharm Analysis & Quality Assurance.
  • Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism. (2016). New Journal of Chemistry. [Link]

  • Fang, Z., et al. (2013). Semi-preparative Enantiomeric Separation of Ofloxacin by HPLC. PubMed. [Link]

  • ENANTIOSELECTIVE SEPARATION OF OFLOXACIN BY LIGAND EXCHANGE CHROMATOGRAPHY. (n.d.). VNU Journal of Science.
  • Enantioselective Analysis of Ofloxacin. (n.d.). Scribd. [Link]

  • N-Desmethyl Ofloxacin. (n.d.). Symtera Analytics.
  • Okazaki, O., Kojima, C., Hakusui, H., & Nakashima, M. (1991). Enantioselective Disposition of Ofloxacin in Humans. Antimicrobial Agents and Chemotherapy. [Link]

  • Nowak, P., & Woźniakiewicz, M. (2023). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules. [Link]

  • Chiral separation of ofloxacin enantiomers by ligand exchange chromatography. (2008). ResearchGate. [Link]

  • Chiral HPLC Separ

Sources

Application Note: Protocol for Forced Degradation Studies of Ofloxacin

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Content Focus: ICH-Compliant Stress Testing, Stability-Indicating Assay Validation, and Degradation Pathway Analysis

Introduction & Mechanistic Background

Ofloxacin is a second-generation fluoroquinolone antibiotic characterized by a tricyclic structure containing a fluorinated carboxyquinolone core and an N-methyl piperazine ring[1]. While highly effective at inhibiting bacterial DNA gyrase, its complex molecular architecture renders it susceptible to specific environmental stressors.

Forced degradation (stress testing) is a mandatory component of drug development under ICH Q1A(R2) and Q1B guidelines. The primary goal is not to completely destroy the molecule, but to generate a controlled degradation profile (typically targeting 10–20% degradation)[1]. This level of degradation provides a self-validating system: it is sufficient to identify primary degradation pathways and validate the resolving power of a Stability-Indicating Analytical Method (SIAM), yet low enough to prevent the formation of secondary or tertiary degradants that do not reflect realistic shelf-life conditions[2].

Rationale & Causality in Experimental Design

As an application scientist, selecting the right stress conditions requires understanding the intrinsic vulnerabilities of the active pharmaceutical ingredient (API):

  • Hydrolytic Stress (Acid/Base): Targets the ester/amide-like linkages and the piperazine moiety. Ofloxacin is particularly sensitive to alkaline environments[2][3].

  • Oxidative Stress: Employs H2​O2​ or radical initiators to simulate autoxidation. This primarily attacks the electron-rich nitrogen atoms in the piperazine ring, leading to N-dealkylation[4][5].

  • Photolytic Stress: Fluoroquinolones are notoriously photolabile. UV exposure induces rapid defluorination and decarboxylation, fundamentally altering the molecule's UV absorption profile and antimicrobial efficacy[4][6].

  • Thermal Stress: Evaluates solid-state stability and Arrhenius kinetics. Ofloxacin demonstrates high thermal stability in its solid state[1].

G cluster_stress ICH Q1A/Q1B Stress Conditions Stock Ofloxacin Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (1.0 N HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, 80°C) Stock->Base Ox Oxidation (10% H2O2, 60°C) Stock->Ox Photo Photolysis (UV 254nm, 40°C) Stock->Photo Thermal Thermal (105°C, Solid State) Stock->Thermal Prep Neutralization & Dilution (Target: 100 µg/mL) Acid->Prep Base->Prep Ox->Prep Photo->Prep Thermal->Prep HPLC Stability-Indicating HPLC-DAD (C18, Isocratic, 294 nm) Prep->HPLC Data Chromatographic Evaluation (Target: 10-20% Degradation) HPLC->Data

Workflow of ICH-compliant forced degradation protocols for ofloxacin.

Step-by-Step Forced Degradation Protocols

Preparation of Stock Solution: Accurately weigh 10 mg of Ofloxacin API and dissolve in 10 mL of HPLC-grade methanol to yield a 1 mg/mL (1000 µg/mL) stock solution[3].

Protocol A: Acid Hydrolysis
  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 1.0 N HCl.

  • Seal and heat in a water bath at 80°C for 5 days. (Note: For rapid screening, 0.1 N HCl at 80°C for 1 hour can also yield sufficient degradation)[1][2].

  • Critical Step: Cool to room temperature and neutralize with 1.0 mL of 1.0 N NaOH. Causality: Neutralization halts the degradation kinetics precisely at the target timepoint and prevents extreme pH from degrading the silica backbone of the HPLC column.

  • Dilute to volume (10 mL) with the mobile phase.

Protocol B: Alkaline (Base) Hydrolysis
  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 N NaOH.

  • Heat at 80°C for 15 minutes to 2 hours. Ofloxacin decomposes rapidly under basic conditions[2][3].

  • Cool to room temperature and neutralize with 1.0 mL of 0.1 N HCl.

  • Dilute to volume with the mobile phase.

Protocol C: Oxidative Degradation
  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 10% H2​O2​ solution[2][3].

  • Protect from light and heat at 60°C for 2 hours.

  • Cool and dilute to volume with the mobile phase. (Pro-tip: Always run a matrix blank containing H2​O2​ without the API, as residual peroxide can co-elute and masquerade as a degradation product).

Protocol D: Photolytic Degradation
  • Spread ~50 mg of solid Ofloxacin API uniformly in a thin layer on a Petri dish.

  • Expose to UV light (254 nm) at 40°C and 75% Relative Humidity for 36 to 72 hours[1].

  • Transfer 10 mg of the exposed powder to a 10 mL volumetric flask, dissolve in methanol, and dilute to 100 µg/mL with the mobile phase.

Protocol E: Thermal Degradation
  • Place 50 mg of solid Ofloxacin API in a sealed glass vial.

  • Incubate in a hot air oven at 105°C for 6 hours, or 50°C for 21 days[2][3].

  • Reconstitute to 100 µg/mL in the mobile phase.

Stability-Indicating HPLC Methodology

To ensure the system is self-validating, the analytical method must demonstrate mass balance and baseline resolution between the parent API and all degradants.

  • Column: Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size)[1][2].

  • Mobile Phase: Isocratic elution utilizing a buffer and organic modifier. A proven composition is Acetonitrile and Buffer (pH 3.3) in a 16:84 (v/v) ratio. The buffer should consist of 50 mM ammonium acetate and a 20 mM ion-pairing reagent like trifluoroacetic acid[1].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis Diode Array Detector (DAD) set to 294 nm[1][7]. Causality: 294 nm represents the optimal absorption maximum for the quinolone chromophore, ensuring maximum sensitivity for both the parent and its structurally related degradants.

  • Injection Volume: 10 µL.

Quantitative Data & Chromatographic Outcomes

The table below summarizes the expected degradation extent and chromatographic behavior of ofloxacin under the prescribed stress conditions.

Stress ConditionReagent / EnvironmentExposure Time & TempExtent of Degradation (%)Major Degradant Retention Times (min)*
Acidic 1.0 N HCl5 days, 80°C~20%5.67, 12.47
Alkaline 1.0 N NaOH5 days, 80°C~10%3.42
Oxidative 10% H2​O2​ 2 hours, 60°C~15–20%Variable (Broad peaks)
Photolytic UV Light (254 nm)36 hours, 40°C~20%2.25, 12.48, 14.16
Thermal Solid State21 days, 50°C< 2% (Highly Stable)None detected

*Retention times are approximate and based on the isocratic C18 method described in Section 4[1].

Mechanistic Degradation Pathways

Understanding the structural vulnerabilities of ofloxacin is paramount for predicting its behavior in formulated products. Advanced LC-MS studies and quantum chemical calculations reveal three primary degradation pathways[4][5][6][8]:

  • Piperazine Ring Cleavage & N-Demethylation: This is the predominant pathway under oxidative stress and hydrolytic conditions. Reactive oxygen species (ROS) or extreme pH attack the N-methyl group, leading to demethylation, followed by the opening and fragmentation of the piperazine ring[4][5].

  • Decarboxylation & Defluorination: Driven almost exclusively by photolytic exposure (UV light). The excitation of the molecule leads to the cleavage of the carbon-fluorine bond and the loss of the carboxyl group, which drastically reduces the drug's biological activity[4][6].

  • Quinolone Core Cleavage: Occurs under severe, advanced oxidation processes (e.g., exposure to sulfate radicals), resulting in the complete breakdown of the pharmacophore into short-chain, low-toxicity intermediates[5][8].

Pathways Parent Ofloxacin (Parent Drug) Hydrolysis Acid / Base Hydrolysis Parent->Hydrolysis Oxidation Oxidative Stress (ROS / H2O2) Parent->Oxidation Photolysis UV Photolysis (254 nm) Parent->Photolysis Deg1 Piperazine Ring Cleavage & N-Demethylation Hydrolysis->Deg1 Oxidation->Deg1 Deg2 N-Oxide Formation & Hydroxylation Oxidation->Deg2 Deg3 Decarboxylation & Defluorination Photolysis->Deg3

Mechanistic degradation pathways of ofloxacin under various stress conditions.

Sources

Application Note: High-Resolution Chiral Separation of Ofloxacin Enantiomers via Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Capillary Zone Electrophoresis (CZE) / Electrokinetic Chromatography (EKC)

Introduction & Rationale

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a chiral center at the C-3 position of the oxazine ring. The stereochemistry of ofloxacin is clinically critical: the S -(-)-enantiomer (levofloxacin) exhibits antibacterial activity that is 8 to 128 times more potent than its R -(+)-counterpart[1]. Consequently, regulatory agencies mandate rigorous stereoselective analysis during drug development and quality control to ensure enantiomeric purity and safety.

While High-Performance Liquid Chromatography (HPLC) remains common, Capillary Electrophoresis (CE) has emerged as a superior orthogonal technique for chiral separations. CE offers unparalleled column efficiency (often exceeding 105 theoretical plates), minimal consumption of expensive chiral selectors, and rapid method development [2]. This application note details the mechanistic principles and provides a self-validating, step-by-step protocol for the baseline enantioseparation of ofloxacin using cyclodextrin (CD) derivatives as chiral background electrolyte (BGE) additives.

Mechanistic Insights: The Causality of Chiral Recognition

In CE, chiral separation is achieved by adding a chiral selector directly to the BGE. For ofloxacin, β -cyclodextrin ( β -CD) derivatives —specifically anionic derivatives like Carboxymethyl- β -cyclodextrin (CM- β -CD) and Sulfated- β -cyclodextrin (S- β -CD)—yield the highest resolution [3].

The Principle of Counter-Migration

The separation relies on the formation of transient, non-covalent diastereomeric inclusion complexes between the ofloxacin enantiomers and the CD cavity. The causality behind experimental optimization lies in manipulating the electrophoretic mobilities:

  • Analyte Ionization: Ofloxacin contains a carboxylic acid group ( pKa​≈5.5 ) and a basic piperazinyl group ( pKa​≈8.0 ). At an acidic pH (e.g., pH 2.0 – 4.5), ofloxacin is predominantly positively charged and migrates toward the cathode.

  • Selector Ionization: Anionic CDs (like CM- β -CD) are negatively charged. Under the applied electric field, they possess an inherent electrophoretic mobility toward the anode.

  • The Separation Window: Because the analyte and the chiral selector migrate in opposite directions, the apparent mobility of the ofloxacin enantiomers is significantly retarded upon complexation. This counter-migration amplifies minute differences in the thermodynamic binding constants ( KS​ vs. KR​ ), translating them into large differences in migration times [4].

Mechanism Racemate Ofloxacin Racemate (Cationic at low pH) ComplexS [S-Ofloxacin - CD] Complex (Higher Affinity / K_S) Racemate->ComplexS + Selector ComplexR [R-Ofloxacin - CD] Complex (Lower Affinity / K_R) Racemate->ComplexR + Selector Selector Anionic Chiral Selector (e.g., CM-β-CD) Selector->ComplexS Selector->ComplexR Mobility Differential Electrophoretic Mobility (Δμ) ComplexS->Mobility Stronger binding = Slower Migration ComplexR->Mobility Weaker binding = Faster Migration Resolution Baseline Enantioseparation (Rs > 1.5) Mobility->Resolution

Mechanistic pathway of CE chiral separation via counter-migration and differential complexation.

Comparative Data: Chiral Selector Efficacy

The selection of the CD derivative and buffer pH is the most critical determinant of success. The table below synthesizes quantitative data from validated literature methodologies, allowing scientists to select conditions based on their specific resolution ( Rs​ ) requirements.

Chiral SelectorBuffer SystemOptimal pHSelector Conc.VoltageResolution ( Rs​ )Ref.
CM- β -CD 50 mM Tris-Phosphate4.53.0 mg/mL12 kV~ 8.27[5]
S- β -CD 50 mM Phosphate1.8530.0 mg/mL18 kV~ 5.45[6]
HP- β -CD 70 mM Phosphate2.1640.0 mM15 kV> 1.50[7]
DNA Oligos 40 mM Phosphate4.510 µM16 kV> 1.50[8]

Note: Anionic CDs (CM- β -CD and S- β -CD) consistently outperform neutral CDs (HP- β -CD) due to the electrostatic interactions that supplement hydrophobic inclusion.

Standard Operating Protocol: Ofloxacin Enantioseparation

This protocol is designed as a self-validating system. By strictly controlling capillary surface chemistry and Joule heating, the method ensures reproducible electroosmotic flow (EOF) and migration times. The following procedure utilizes CM- β -CD as the primary selector due to its exceptional resolving power at low concentrations.

Reagents & Materials
  • Capillary: Uncoated fused-silica capillary, 50 µm internal diameter (I.D.), 375 µm outer diameter (O.D.), total length 48.5 cm (effective length 40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Tris-phosphate buffer.

  • Chiral Selector: Carboxymethyl- β -cyclodextrin (CM- β -CD), Degree of Substitution (DS) ~3.

  • Analytes: Racemic ofloxacin standard (USP or equivalent).

Buffer and Sample Preparation
  • BGE Preparation: Dissolve appropriate amounts of Tris base in ultrapure water (18.2 MΩ·cm) to achieve a 50 mM concentration. Adjust the pH to 4.5 using 1.0 M Phosphoric acid ( H3​PO4​ ).

  • Selector Addition: Add 3.0 mg/mL of CM- β -CD to the BGE. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm hydrophilic PTFE syringe filter.

  • Sample Preparation: Dissolve racemic ofloxacin in methanol to create a 1.0 mg/mL stock. Dilute the stock with ultrapure water to a final working concentration of 20–50 µg/mL.

Capillary Conditioning (Critical for Reproducibility)

To maintain a stable EOF and prevent analyte adsorption to the silanol groups on the capillary wall, execute the following flush sequence at 1000 mbar:

  • New Capillary: 1.0 M NaOH (30 min) 0.1 M NaOH (10 min) Ultrapure Water (10 min) BGE (15 min).

  • Between Runs: 0.1 M NaOH (2 min) Ultrapure Water (2 min) BGE (3 min).

Electrophoretic Conditions
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds. (Causality: Hydrodynamic injection prevents the electrokinetic bias that occurs when injecting samples of differing mobilities).

  • Separation Voltage: +12 kV (Normal polarity: anode at injection, cathode at detection).

  • Capillary Temperature: 25 °C. (Causality: Active thermostating is required to dissipate Joule heating, which otherwise causes viscosity gradients, band broadening, and shifts in binding constants).

  • Detection: UV absorbance at 290 nm (or fluorescence detection at λex​ 295 nm / λem​ 490 nm for ultra-trace analysis [1]).

Workflow Step1 1. Capillary Conditioning Step2 2. BGE & Selector Preparation Step1->Step2 Step3 3. Hydrodynamic Injection Step2->Step3 Step4 4. Voltage Application (+12 kV, 25°C) Step3->Step4 Step5 5. UV/FL Detection Step4->Step5

Step-by-step experimental workflow for CE-based chiral separation.

System Suitability & Validation Criteria

To validate the system prior to analyzing unknown pharmaceutical formulations, the standard racemate injection must meet the following criteria:

  • Resolution ( Rs​ ): Must be ≥1.5 (baseline separation). Under the optimized CM- β -CD conditions, Rs​ values >5.0 are typically observed.

  • Migration Time RSD: ≤2.0% over 5 consecutive runs.

  • Peak Symmetry: Tailing factor ( Tf​ ) between 0.9 and 1.2.

Troubleshooting & Optimization Strategies

If baseline resolution is lost or migration times drift, consider the following physical and chemical adjustments:

  • Loss of Resolution / Co-elution:

    • Cause: Insufficient selector concentration or incorrect pH altering the ionization state.

    • Action: Verify BGE pH is exactly 4.5. If ofloxacin is not fully protonated, electrostatic interactions with the anionic CD will fail. Incrementally increase CM- β -CD concentration up to 5 mg/mL.

  • Excessive Migration Times (> 20 mins):

    • Cause: High selector concentration causing extreme counter-migration, or low EOF.

    • Action: Increase the separation voltage (monitor current to ensure Ohm's law linearity and avoid Joule heating) or slightly decrease the CD concentration.

  • Current Drop / Capillary Breakage:

    • Cause: Bubble formation due to outgassing of the BGE.

    • Action: Ensure the BGE is thoroughly degassed via sonication or vacuum filtration prior to use.

References

  • Awadallah, B., Schmidt, P. C., & Wahl, M. A. (2003). Quantitation of the enantiomers of ofloxacin by capillary electrophoresis in the parts per billion concentration range for in vitro drug absorption studies. Journal of Chromatography A, 988(1), 135-143.[Link]

  • Kanchi, S., et al. (2018). Capillary Electrophoresis: Pharmaceutical Applications. Pageplace.[Link]

  • MDPI. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules.[Link]

  • Springer Nature. (2021). Cyclodextrins as Chiral Selectors in Capillary Electromigration Techniques. Springer Protocols.[Link]

  • Scribd. (n.d.). Enantioselective Analysis of Ofloxacin. Scribd.[Link]

  • ResearchGate. (2009). Enantioselective analysis of ofloxacin and ornidazole in pharmaceutical formulations by capillary electrophoresis. ResearchGate.[Link]

  • ResearchGate. (2015). Online preconcentration and chiral separation of ofloxacin in exhaled breath condensate by capillary electrophoresis. ResearchGate.[Link]

  • ResearchGate. (2022). Separation of ofloxacin enantiomers by capillary electrophoresis with fluorescence detection using deoxyribonucleic acid oligonucleotides as chiral selectors. ResearchGate.[Link]

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of (R)-N-Desmethyl Ofloxacin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (R)-N-Desmethyl ofloxacin, a potential impurity and metabolite of ofloxacin, in pharmaceutical formulations. The described method is crucial for quality control, ensuring the safety and efficacy of ofloxacin drug products. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, sample preparation, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and data interpretation.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[1] During its synthesis, formulation, or storage, impurities can arise, which may impact the drug's safety and efficacy. (R)-N-Desmethyl ofloxacin is a known related substance and metabolite of ofloxacin.[2] Its presence in pharmaceutical formulations must be strictly controlled and accurately quantified to meet regulatory requirements and ensure patient safety.

The development of a reliable and validated analytical method is paramount for the accurate quantification of such impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[3][4] This application note details a stability-indicating HPLC method, capable of separating (R)-N-Desmethyl ofloxacin from the active pharmaceutical ingredient (API), ofloxacin, and other potential degradation products. The method's validation is performed according to the ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[5][6][7]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Analytical Balance: Mettler Toledo XPE or equivalent.

  • pH Meter: Calibrated pH meter.

  • Reference Standards: Ofloxacin and (R)-N-Desmethyl ofloxacin with certified purity.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium acetate (analytical grade), Ortho-phosphoric acid (analytical grade), and Water (Milli-Q or equivalent).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below. The selection of a C18 column provides excellent hydrophobic retention for both ofloxacin and its N-desmethyl impurity. The mobile phase, consisting of an ammonium acetate buffer and acetonitrile, is optimized to achieve a good resolution between the analyte peaks. The pH of the buffer is a critical parameter and is adjusted to ensure consistent ionization and retention of the compounds.[8]

ParameterCondition
Mobile Phase A 0.01 M Ammonium acetate buffer, pH adjusted to 3.0 with ortho-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 294 nm[8]
Injection Volume 10 µL

Protocols

Standard Solution Preparation

The causality behind preparing a stock solution and then diluting to working concentrations lies in minimizing weighing errors and ensuring accuracy and consistency across multiple preparations.

  • Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of (R)-N-Desmethyl ofloxacin reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent (Mobile Phase A:Mobile Phase B, 80:20 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 150% of the expected impurity level. A typical range would be 0.1 µg/mL to 5 µg/mL.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the pharmaceutical formulation matrix while minimizing interference.

  • Tablet Formulations: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of ofloxacin into a 50 mL volumetric flask.

  • Extraction: Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the API and the impurity.

  • Dilution: Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filtration: Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.

Method Validation Protocol

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[9] The following parameters should be evaluated according to ICH Q2(R1) guidelines.[5][7]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of (R)-N-Desmethyl ofloxacin in a blank and a placebo sample. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed on the drug product to demonstrate that the method can separate the impurity from any degradation products.[10][11][12]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a minimum of five concentrations of the (R)-N-Desmethyl ofloxacin standard across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by a recovery study, where a known amount of (R)-N-Desmethyl ofloxacin is spiked into a placebo sample at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same batch on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same batch on different days, with different analysts, and on different equipment. The relative standard deviation (RSD) for both should be not more than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[9] These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the quantification of (R)-N-Desmethyl ofloxacin.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Pharmaceutical Formulation Extraction Extraction & Dilution Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution HPLC HPLC System Extraction->HPLC Dilution->HPLC Separation Chromatographic Separation HPLC->Separation Data Data Acquisition (CDS) Separation->Data Quantification Quantification Data->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of (R)-N-Desmethyl ofloxacin.

Expected Results and System Suitability

The developed HPLC method should provide a well-resolved peak for (R)-N-Desmethyl ofloxacin, distinct from the main ofloxacin peak and any other impurities or degradation products. A typical chromatogram will show the elution of ofloxacin at a later retention time due to its higher hydrophobicity compared to the N-desmethyl impurity. The resolution between the ofloxacin and (R)-N-Desmethyl ofloxacin peaks should be greater than 2.0.[4]

System Suitability Test (SST): Before sample analysis, a system suitability solution (a mixture of ofloxacin and (R)-N-Desmethyl ofloxacin) is injected to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for both peaks
Theoretical Plates (N) ≥ 2000 for both peaks
Resolution (Rs) ≥ 2.0 between ofloxacin and (R)-N-Desmethyl ofloxacin
%RSD of Peak Areas (n=6) ≤ 2.0%

Data Presentation: Summary of Validation Parameters

The following table summarizes the acceptance criteria for the method validation, as per ICH guidelines.[5][6]

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity of analyte peak > 990.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD (Signal-to-Noise) ≥ 3:1
LOQ (Signal-to-Noise) ≥ 10:1
Robustness System suitability parameters meet acceptance criteria under varied conditions.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of (R)-N-Desmethyl ofloxacin in pharmaceutical formulations. The comprehensive validation according to ICH guidelines ensures the reliability of the results, making this method suitable for routine quality control analysis and stability studies in the pharmaceutical industry. Adherence to this protocol will enable researchers and drug development professionals to confidently monitor and control the levels of this critical impurity, thereby ensuring the quality and safety of ofloxacin drug products.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. Quality Guidelines. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • El-Zahry, M. R., & Lendl, B. (2018). Structure elucidation and degradation kinetic study of Ofloxacin using surface enhanced Raman spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 193, 63–70. [Link]

  • Kalam, M. A., et al. (2014). A UPLC-MS method for the determination of ofloxacin concentrations in aqueous humor. Analytical chemistry insights, 9, 27–32. [Link]

  • ResearchGate. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Retrieved from [Link]

  • Paprikar, A. D., et al. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology, 3(4), 1275-1278.
  • ResearchGate. HPLC chromatogram of ofloxacin and its related impurities. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). A Review on Reported Analytical Methods for Estimation of Ofloxacin. Retrieved from [Link]

  • Assiut University. Structure Elucidation and Degradation Kinetic Study of Ofloxacin Using Surface Enhanced Raman Spectroscopy. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Retrieved from [Link]

  • ResearchGate. Chromatogram of ofloxacin tablet sample under oxidation degradation.... Retrieved from [Link]

  • PubMed. A UPLC-MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Retrieved from [Link]

  • Scholars Research Library. Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Retrieved from [Link]

  • ResearchGate. Reverse phase - HPLC method for the analysis of ofloxacin in pharmaceutical dosage form. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Ofloxacin. Retrieved from [Link]

  • PubMed. A Preliminary Report on the Pharmacokinetics of Ofloxacin, Desmethyl Ofloxacin and Ofloxacin N-oxide in Patients With Chronic Renal Failure. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. Estimation of Ofloxacin in Bulk and Formulation by Derivative UV- Spectrophotometric Methods. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Retrieved from [Link]

  • SciELO. Rapid titrimetric and spectrophotometric determination of ofloxacin in pharmaceuticals using N-bromosuccinimide. Retrieved from [Link]

  • Asian Publication Corporation. Spectrophotometric Estimation of Ofloxacin in Pure and Pharmaceutical Dosage Forms. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Development of a Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Ofloxacin and Its Related Compounds

Abstract

This application note provides a comprehensive guide for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of the fluoroquinolone antibiotic ofloxacin and its related compounds. Ofloxacin is a broad-spectrum antibacterial agent whose purity and degradation profile are critical for ensuring its safety and efficacy.[1][] The inherent sensitivity and selectivity of LC-MS make it the premier analytical technique for quantifying the active pharmaceutical ingredient (API) and its impurities, even at trace levels.[3][4] This document details the strategic selection of chromatographic conditions, mass spectrometric parameters, and sample preparation protocols, explaining the scientific rationale behind each step. It is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of ofloxacin.

Introduction: The Analytical Imperative

Ofloxacin is a synthetic chemotherapeutic antibiotic of the fluoroquinolone class that acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[][5] Its widespread use in treating a variety of bacterial infections necessitates stringent quality control to monitor for process-related impurities and degradation products that may arise during synthesis or upon storage.[6] These related compounds can impact the drug's safety and therapeutic efficacy. Regulatory bodies, such as those that publish the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), set strict limits on these impurities.[7]

Developing a reliable analytical method is therefore paramount. While HPLC with UV or fluorescence detection has been used, LC coupled with mass spectrometry (LC-MS/MS) offers unparalleled advantages in specificity and sensitivity, allowing for confident identification and quantification of co-eluting species and trace-level impurities.[8] This guide provides a systematic approach to developing such a method, from initial parameter selection to final validation.

Analyte Characteristics: Ofloxacin and Its Related Compounds

A foundational understanding of the analytes' physicochemical properties is critical for method development. Ofloxacin is a racemic mixture with a molecular weight of 361.4 g/mol .[1][5] Its structure contains a carboxylic acid group and a piperazine ring, making it amphoteric with pKa values around 6.0 and 8.2.[1] This characteristic is key to manipulating its retention and ionization.

Common related compounds include precursors, isomers, and degradation products formed through pathways like oxidation, demethylation, or piperazine ring cracking.[6][9] Key impurities cited in pharmacopeias and literature include:

  • Ofloxacin Related Compound A (FPA): (3RS)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

  • Des-methyl Ofloxacin: Formed by the loss of a methyl group.[6]

  • Ofloxacin-N-oxide: An oxidation product.[6]

  • Decarboxy Ofloxacin (Impurity B): Resulting from the loss of the carboxylic acid group.[6]

Figure 1: Chemical relationship of Ofloxacin and key related compounds.

LC-MS Method Development Strategy

The goal is to achieve robust separation of all target analytes with optimal sensitivity and reproducibility. The following sections detail the rationale for selecting the starting parameters for chromatography and mass spectrometry.

Sample Preparation

The choice of sample preparation technique depends on the matrix.

  • For Pharmaceutical Dosage Forms (e.g., Tablets): A simple "dissolve and dilute" protocol is typically sufficient. The key is selecting a diluent that fully dissolves the drug and is compatible with the mobile phase. A mixture of water and acetonitrile is a common and effective choice.

  • For Biological Matrices (e.g., Plasma, Serum): The high protein content necessitates a cleanup step to prevent column fouling and ion suppression. Protein precipitation is the simplest and most common method.[10] Acetonitrile is an excellent choice as it efficiently precipitates proteins while keeping the analytes in the supernatant.[11][12]

An Internal Standard (IS) is crucial for accurate quantification, as it compensates for variations in sample preparation, injection volume, and instrument response.[10] The ideal IS is a stable isotope-labeled version of the analyte (e.g., Ofloxacin-d3). If unavailable, a structurally similar compound with different mass (e.g., Gatifloxacin or Moxifloxacin) can be used.[11][13]

Liquid Chromatography (LC) Parameters

The workhorse for separating moderately polar compounds like ofloxacin is a reversed-phase C18 column .[12][13] The hydrophobic interactions between the analyte and the stationary phase provide excellent retention and resolution. Columns with a particle size of less than 3 µm (UHPLC) or 5 µm (HPLC) and a length of 50-150 mm are suitable starting points.[3][13]

The mobile phase composition is critical for achieving separation.

  • Aqueous Component: Acidified water is used to control the ionization state of the analytes. 0.1% Formic Acid is highly recommended as it protonates the piperazine nitrogen of ofloxacin, leading to better retention on a C18 column and promoting efficient ionization in positive ESI mode.[3][8]

  • Organic Component: Acetonitrile is generally preferred over methanol as it often provides better peak shapes, lower backpressure, and higher elution strength.[4]

  • Elution Mode: A gradient elution is essential for resolving compounds with differing polarities, such as the parent drug and its various impurities, within a reasonable runtime.[4][10] The gradient typically starts with a high aqueous content (e.g., 95% water) to retain polar impurities and ramps up the organic content to elute the more hydrophobic compounds.

Mass Spectrometry (MS) Parameters

Given the presence of the easily protonated piperazine ring, Electrospray Ionization in Positive Ion Mode (ESI+) is the unequivocal choice for analyzing ofloxacin and its related compounds.[4][10]

For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard.[8][10] This technique offers superior sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte.

  • Precursor Ion ([M+H]⁺) Selection: This is the protonated molecular ion of the analyte. For ofloxacin, this is m/z 362.1.

  • Product Ion Selection: The precursor ion is fragmented in the collision cell, and specific, stable product ions are monitored. This requires empirical optimization of the collision energy for each transition to maximize the product ion signal. Common fragments for ofloxacin result from the cleavage of the piperazine ring or loss of neutral molecules like H₂O or CO₂.

Method_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Sample Weigh Sample (Tablet or Plasma) Dilution Dissolve & Dilute (Add Internal Standard) Sample->Dilution Filtration Protein Precipitation / Filtration (0.22 µm) Dilution->Filtration Injection Inject into LC-MS Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Concentration vs. Response Ratio) Integration->Calibration Quantification Quantify Analytes Calibration->Quantification

Figure 2: General workflow for LC-MS analysis of Ofloxacin.

Detailed Protocols

The following protocols provide a robust starting point for method development. Optimization will be necessary based on the specific instrumentation and exact impurities of interest.

Protocol 1: Preparation of Solutions
  • Diluent Preparation: Prepare a 1:1 (v/v) mixture of acetonitrile and LC-MS grade water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Ofloxacin reference standard and dissolve in 10 mL of diluent. Prepare individual stock solutions for known related compounds similarly.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen IS (e.g., Ofloxacin-d3) in diluent.

  • Working Standard & IS Solution: Create a combined working standard solution by diluting the stock solutions. A typical working IS concentration for plasma analysis is 100 ng/mL.

  • Calibration Standards: Perform serial dilutions of the working standard solution with the appropriate blank matrix (diluent for formulation analysis, blank plasma for bioanalysis) to create a calibration curve covering the expected concentration range (e.g., 5-5000 ng/mL).[10]

Protocol 2: Sample Preparation
  • For Tablets:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to one tablet and transfer to a volumetric flask.

    • Add diluent to ~70% of the volume, sonicate for 15 minutes to ensure complete dissolution, then dilute to the mark.

    • Filter the solution through a 0.22 µm syringe filter before analysis.

  • For Plasma (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the clear supernatant to an autosampler vial for injection.[10]

Protocol 3: LC-MS Conditions

Table 1: Recommended Starting LC Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good hydrophobic retention for ofloxacin and related compounds.[3]
Mobile Phase A Water + 0.1% Formic AcidPromotes analyte protonation for good peak shape and ESI+ response.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidEfficiently elutes analytes from the C18 column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CImproves peak shape and reduces system backpressure.[7]
Injection Vol. 5 µLA good starting point to avoid overloading the column.
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 95-5% B; 10-12 min: 5% BA standard gradient to separate polar and non-polar impurities from the main peak.

Table 2: Recommended Starting MS Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe piperazine moiety is readily protonated.
Capillary Voltage 3.5 kVOptimize for stable spray and maximum signal.
Source Temp. 150 °CAids in desolvation.
Desolvation Temp. 350 °CEnsures complete solvent evaporation.
MRM Transitions Ofloxacin: 362.1 > 318.1, 362.1 > 261.1 Ofloxacin-N-oxide: 378.1 > 360.1 Decarboxy Ofloxacin: 318.1 > 274.1These transitions must be empirically determined and optimized for collision energy on the specific instrument used.

Method Validation

Once developed, the method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.[3]

  • Accuracy & Precision: Closeness of results to the true value and the degree of scatter between a series of measurements, respectively.[11]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified with acceptable accuracy and precision.[15]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a sensitive, specific, and robust LC-MS method for the analysis of ofloxacin and its related compounds. By carefully selecting and optimizing sample preparation, liquid chromatography, and mass spectrometry parameters, researchers can establish a reliable method suitable for quality control, stability testing, and pharmacokinetic studies. The provided protocols serve as a validated starting point, empowering laboratories to ensure the quality and safety of ofloxacin-containing pharmaceutical products.

References

  • An LC–MS/MS method for the determination of ofloxacin in 20 μl human plasma. (2011). vertexaisearch.cloud.google.com.
  • Identification and Characterization of HD1, a Novel Ofloxacin-Degrading Bacillus Strain. (2022). vertexaisearch.cloud.google.com.
  • Unraveling the Degradation Mechanism and Interaction Mechanism of Ofloxacin Based on Reactive Oxygen Species via Electrochemically Activating Peroxymonosulfate | ACS ES&T Engineering. (2024).
  • Investigation of chromatographic conditions for the separation of ofloxacin and its degrad
  • Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight. (2019).
  • Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin. (2026).
  • USP Monographs: Ofloxacin. Pharmacopeia.
  • An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. (2012). PubMed.
  • Degradation potential of ofloxacin and its resulting transformation products during Fenton oxidation process. (2014).
  • A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. (2014). vertexaisearch.cloud.google.com.
  • Quantification of Ofloxacin in Human Aqueous Humour of the Eye by LC-MS-MS.
  • High-Throughput Quantification of Ofloxacin in Human Plasma Using a Validated LC-MS/MS Method with (S) - Benchchem. (2025). BenchChem.
  • Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin. (2008). Academic Journals.
  • Ofloxacin | C18H20FN3O4 | CID 4583. PubChem.
  • Ofloxacin EP Impurities and USP Rel
  • A Conventional HPLC-MS Method for the Simultaneous Determination of Ofloxacin and Cefixime in Plasma: Development and Valid
  • Ofloxacin Impurities. BOC Sciences.
  • Ofloxacin-impurities.
  • Development and validation of spectroscopic methods for simultaneous estimation and dissolution of ofloxacin and ornidazole in t. SciSpace.
  • OFLOXACIN Ofloxacinum. vertexaisearch.cloud.google.com.
  • A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy.
  • Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum and its applic
  • A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. (2013). Journal of Basic and Clinical Pharmacy.
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). vertexaisearch.cloud.google.com.

Sources

Application Notes & Protocols: (R)-N-Desmethyl Ofloxacin as a Reference Material

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Analysis Division

Introduction: The Analytical Imperative for Metabolite and Impurity Reference Standards

Ofloxacin is a widely used second-generation fluoroquinolone antibiotic, valued for its broad-spectrum activity against a range of bacterial infections.[1][2] It is a synthetic chemotherapeutic agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair.[3][4][5] Ofloxacin is administered as a racemic mixture, comprising equal parts of the (S)-enantiomer, levofloxacin, and the (R)-enantiomer.[6]

In pharmaceutical development and quality control, the rigorous identification and quantification of all related substances—including process impurities, degradation products, and metabolites—are paramount for ensuring the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over these substances.[7][8]

(R)-N-Desmethyl ofloxacin is a principal metabolite of the (R)-enantiomer of ofloxacin, formed via metabolism in the liver.[1][3][9][10] Although ofloxacin is largely excreted unchanged, a small percentage is converted to metabolites like desmethyl ofloxacin and ofloxacin N-oxide.[5][9][11] The presence of N-Desmethyl ofloxacin in the final drug product can also arise from the synthesis process, making it a critical impurity to monitor.[7][12] As such, a highly characterized reference material of (R)-N-Desmethyl ofloxacin is indispensable for the development and validation of robust analytical methods.

This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the application of (R)-N-Desmethyl ofloxacin as a reference standard. It details its physicochemical properties and provides validated protocols for its use in impurity profiling by High-Performance Liquid Chromatography (HPLC) and in pharmacokinetic analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Characterization

A well-characterized reference standard is the foundation of any accurate and reproducible analytical method. The properties of (R)-N-Desmethyl ofloxacin are summarized below.

PropertyValueReferences
Chemical Name (3R)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[13]
Synonyms (R)-Desmethyl Ofloxacin; Ofloxacin Impurity E (for racemic mixture)[14][15][16]
CAS Number 117707-39-8[13][17]
Molecular Formula C₁₇H₁₈FN₃O₄[17]
Molecular Weight 347.34 g/mol [14][15]
Appearance Off-White to Pale Yellow Solid[15]
Solubility DMSO (Slightly), Methanol (Slightly), Aqueous Base (Slightly)[15][16]
Storage Conditions 2-8°C, Protect from light and moisture[15]

Metabolic Fate of (R)-Ofloxacin

The structural integrity of ofloxacin, conferred by its pyridobenzoxazine ring, limits the extent of its metabolism.[3][9] However, minor metabolic pathways exist, primarily involving the piperazinyl moiety. N-desmethylation is a key phase I metabolic reaction that results in the formation of N-Desmethyl ofloxacin. Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

Metabolic Pathway of (R)-Ofloxacin R_Ofloxacin (R)-Ofloxacin Metabolism Hepatic Metabolism (e.g., CYP450) R_Ofloxacin->Metabolism N_Desmethyl (R)-N-Desmethyl Ofloxacin N_Oxide (R)-Ofloxacin N-Oxide Metabolism->N_Desmethyl  N-Demethylation Metabolism->N_Oxide  N-Oxidation

Caption: Primary metabolic pathways of (R)-Ofloxacin in the liver.

Application 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Causality and Principle: HPLC is the cornerstone of pharmaceutical quality control for its ability to separate and quantify a parent drug from its closely related structural analogues. A validated, stability-indicating HPLC method is essential to ensure that the quantity of impurities like (R)-N-Desmethyl ofloxacin does not exceed the safety thresholds defined by pharmacopeias and regulatory guidelines.[8][12] This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the accurate quantification of (R)-N-Desmethyl ofloxacin in an ofloxacin drug substance or product.

Experimental Protocol: Quantification of (R)-N-Desmethyl Ofloxacin Impurity

This protocol is designed to be a self-validating system. The system suitability checks ensure the chromatographic system is performing adequately before any sample analysis, guaranteeing the reliability of the generated data.

1. Materials and Reagents

  • (R)-N-Desmethyl Ofloxacin Reference Standard

  • Ofloxacin Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Phosphoric Acid (85%)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for polar and non-polar compounds.
Mobile Phase A 0.025 M KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to control ionization and ensure reproducible retention.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Gradient Program Time (min)%B
010
2540
3080
3580
3610
4510
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30°CEnsures retention time stability and reproducibility.
Detection UV at 294 nmWavelength of maximum absorbance for ofloxacin and related impurities.[8]
Injection Volume 20 µLA common volume that balances sensitivity and peak shape.[8]

4. Solution Preparation

  • Diluent: Mobile Phase A and Acetonitrile (80:20 v/v).

  • Reference Standard Stock (100 µg/mL): Accurately weigh ~10 mg of (R)-N-Desmethyl Ofloxacin RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (1.0 µg/mL): Dilute 1.0 mL of the Reference Standard Stock to 100 mL with Diluent. This represents a 0.1% impurity level relative to a 1 mg/mL sample concentration.

  • Sample Solution (1000 µg/mL): Accurately weigh ~100 mg of Ofloxacin sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

5. System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard solution five times.

  • Verification: The system is deemed suitable for analysis if the following criteria are met:

    • Precision: The relative standard deviation (%RSD) of the peak areas for the five replicate injections is ≤ 5.0%.

    • Tailing Factor: The tailing factor for the (R)-N-Desmethyl ofloxacin peak is ≤ 2.0.[7]

    • Theoretical Plates: The plate count is ≥ 2000.[7]

  • Once system suitability is established, inject the Sample Solution in duplicate.

6. Data Analysis and Calculation The percentage of (R)-N-Desmethyl ofloxacin in the ofloxacin sample is calculated using the following formula, which accounts for the concentrations and peak responses of both the standard and the sample.

% Impurity = (AreaImpurity in Sample / AreaStandard) × (ConcStandard / ConcSample) × 100

Where:

  • AreaImpurity in Sample: The peak area of (R)-N-Desmethyl ofloxacin in the sample chromatogram.

  • AreaStandard: The average peak area of (R)-N-Desmethyl ofloxacin from the Working Standard injections.

  • ConcStandard: The concentration of the Working Standard (µg/mL).

  • ConcSample: The concentration of the Ofloxacin Sample Solution (µg/mL).

Workflow for HPLC Impurity Analysis

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase & Diluent Prep prep_std Standard Solution Prep (R-N-Desmethyl Ofloxacin) prep_mobile->prep_std prep_sample Sample Solution Prep (Ofloxacin API/Product) prep_mobile->prep_sample sys_eq System Equilibration prep_std->sys_eq run_sample Inject Sample Solutions prep_sample->run_sample sys_suit System Suitability Test (Inject Standard x5) sys_eq->sys_suit check_criteria Verify Criteria Met? (%RSD, Tailing, Plates) sys_suit->check_criteria check_criteria->sys_eq No, Re-equilibrate check_criteria->run_sample Yes integrate Integrate Peaks run_sample->integrate calculate Calculate % Impurity integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for impurity determination using HPLC.

Application 2: Bioanalysis for Pharmacokinetic (PK) Studies by LC-MS/MS

Causality and Principle: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is essential. Pharmacokinetic (PK) studies track the concentration of the parent drug and its major metabolites in biological fluids over time.[18][19] LC-MS/MS is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations (ng/mL or pg/mL) in complex biological matrices like plasma.[20][21] Using (R)-N-Desmethyl ofloxacin as a reference standard allows for the creation of a precise calibration curve to accurately determine its concentration in patient or volunteer samples.

Experimental Protocol: Quantification of (R)-N-Desmethyl Ofloxacin in Human Plasma

1. Materials and Reagents

  • (R)-N-Desmethyl Ofloxacin Reference Standard

  • Internal Standard (IS): e.g., N-Desmethyl Ofloxacin-d8 or another fluoroquinolone not co-administered (e.g., Gatifloxacin).[21]

  • Acetonitrile (LC-MS Grade) with 0.1% Formic Acid

  • Water (LC-MS Grade) with 0.1% Formic Acid

  • Control Human Plasma (K₂EDTA)

2. Instrumentation

  • UPLC or HPLC system.

  • Tandem Mass Spectrometer (Triple Quadrupole) with an Electrospray Ionization (ESI) source.

3. LC-MS/MS Conditions

ParameterRecommended SettingRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmShort, small-particle column for rapid analysis and high efficiency.[20]
Mobile Phase A Water with 0.1% Formic AcidPromotes ionization for ESI+ mode.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.[21]
Ionization Mode ESI Positive (ESI+)Fluoroquinolones ionize well in positive mode.
MRM Transitions AnalyteQ1 Mass
(R)-N-Desmethyl Ofloxacin348.1
Internal Standard (IS)Varies
Note: Q1/Q3 transitions must be determined experimentally by infusing a standard solution of (R)-N-Desmethyl ofloxacin into the mass spectrometer.

4. Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of (R)-N-Desmethyl ofloxacin and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a separate working solution for the IS (e.g., 100 ng/mL).

  • Calibration Standards (e.g., 1-1000 ng/mL): Spike appropriate amounts of the analyte working solutions into blank human plasma to create a calibration curve with 8-10 non-zero points.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, high).

5. Sample Preparation (Protein Precipitation) This technique is fast, simple, and effective for cleaning up plasma samples for LC-MS/MS analysis.[21]

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate plasma proteins.

  • Centrifuge at >10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial.

  • Inject onto the LC-MS/MS system.

6. Data Analysis Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression. The concentrations of the QC and unknown samples are then calculated from this regression equation. The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, and stability before use in analyzing study samples.[20]

Proper Storage and Handling

To ensure the long-term integrity and accuracy of the (R)-N-Desmethyl ofloxacin reference material, the following storage and handling procedures are mandatory:

  • Storage: Store the material in its original, tightly sealed container at 2-8°C.[15] Protect from direct sunlight and moisture to prevent degradation.

  • Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation. Handle the material in a well-ventilated area.

  • Safety: (R)-N-Desmethyl ofloxacin is classified as harmful if swallowed (Acute Toxicity 4, Oral).[14] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid material or its solutions.

References

  • White, L. O., MacGowan, A. P., Lovering, A. M., Reeves, D. S., & Mackay, I. G. (1987). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end- stage renal fai. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • White, L. O., MacGowan, A. P., Lovering, A. M., Reeves, D. S., & Mackay, I. G. (1987). A Preliminary Report on the Pharmacokinetics of Ofloxacin, Desmethyl Ofloxacin and Ofloxacin N-oxide in Patients With Chronic Renal Failure. Drugs. Available at: [Link]

  • SynThink. Ofloxacin EP Impurities and USP Related Compounds. SynThink. Available at: [Link]

  • FDA. (2016). FLOXIN® Tablets (ofloxacin tablets) Label. AccessData.FDA. Available at: [Link]

  • Saeed, M. (2019). Chapter 6. Ofloxacin. ResearchGate. Available at: [Link]

  • Gahier, A. & Koyfman, A. (2023). Ofloxacin. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Aydin, M., et al. (2020). Metabolic response of Escherichia coli to subinhibitory concentration of ofloxacin. DergiPark. Available at: [Link]

  • SynZeal. Ofloxacin Impurities. SynZeal. Available at: [Link]

  • Israel, K., et al. (1991). Bioavailability and pharmacokinetics of oral ofloxacin formulations in normal subjects. Current Medical Research and Opinion. Available at: [Link]

  • National Center for Biotechnology Information. N-Desmethyl ofloxacin. PubChem Compound Database. Available at: [Link]

  • Wikipedia. Ofloxacin. Wikipedia. Available at: [Link]

  • Wikidata. (R)-N-desmethyl ofloxacin. Wikidata. Available at: [Link]

  • Iqbal, Z., et al. (2008). PHARMACOKINETIC VARIATIONS OF OFLOXACIN IN NORMAL AND FEBRILE RABBITS. Pakistan Veterinary Journal. Available at: [Link]

  • Allmpus. Ofloxacin EP Impurity E / Ofloxacin USP Related Compound A / N-Desmethyl Ofloxacin. Allmpus. Available at: [Link]

  • NextSDS. N-DESMETHYL OFLOXACIN — Chemical Substance Information. NextSDS. Available at: [Link]

  • Khan, S. A., et al. (2009). Pharmacokinetics of Ofloxacin in Male Volunteers Following Oral Administration. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • U.S. Environmental Protection Agency. N-Desmethyl ofloxacin - Chemical Details. CompTox Chemicals Dashboard. Available at: [Link]

  • LookChem. N-Desmethyl ofloxacin. LookChem. Available at: [Link]

  • R-Discovery. Synthesis of (R)-Ofloxacin. R-Discovery. Available at: [Link]

  • Sotomayor, N., et al. (1999). AN EFFICIENT SYNTHESIS OF OFLOXACIN AND LEVOFLOXACIN FROM 3,4-DIFLUOROANILINE. Heterocycles. Available at: [Link]

  • Drugfuture. N-DESMETHYL OFLOXACIN, (R)-. FDA Global Substance Registration System. Available at: [Link]

  • Japan Food Chemical Research Foundation. Analytical Method for Fluoroquinolones. mhlw.go.jp. Available at: [Link]

  • Al-Hadiya, B., et al. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Journal of Chromatographic Science. Available at: [Link]

  • Srivastava, S., et al. (2012). An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. Journal of Chromatography B. Available at: [Link]

  • Reddy, B. V., et al. (2010). HPLC chromatogram of ofloxacin and its related impurities. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2007). A modified synthetic route of ofloxacin. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2014). impurity profiling and drug characterization: backdrop and approach. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Meghna, S., et al. (2023). A Review on Reported Analytical Methods for Estimation of Ofloxacin. World Journal of Pharmaceutical Research. Available at: [Link]

  • Pharmaffiliates. Desmethyl Ofloxacin-d8 Hydrochloride. Pharmaffiliates. Available at: [Link]

  • Ghimire, S., et al. (2016). Determination of levofloxacin in human serum using liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Reddy, B. V., et al. (2010). Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Analytical Letters. Available at: [Link]

  • Rao, G. S., et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Caribbean Journal of Science and Technology. Available at: [Link]

  • Attimarad, M. & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • ResearchGate. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. ResearchGate. Available at: [Link]

Sources

Mastering the Maze: A Guide to Identifying Unknown Ofloxacin Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Ofloxacin

Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections.[1] Its therapeutic efficacy, however, is intrinsically linked to its purity. The presence of impurities, which can arise during synthesis, formulation, storage, or degradation, can potentially compromise the safety and effectiveness of the final drug product.[2][3] Therefore, the rigorous identification and characterization of any unknown impurities are not merely a matter of regulatory compliance but a fundamental aspect of ensuring patient safety.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and strategic workflows for identifying unknown ofloxacin impurities. We will delve into the "why" behind the selection of specific analytical techniques and provide detailed, field-proven protocols to empower you to navigate the complexities of impurity profiling with confidence.

The Impurity Landscape: Known and Unknown Entities

Impurities in ofloxacin can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process, including unreacted starting materials, intermediates, and by-products.[4]

  • Degradation Products: These arise from the chemical breakdown of ofloxacin over time, often accelerated by factors such as light, heat, humidity, and pH.[3][5][6] Common degradation pathways include oxidation and photolysis.[3]

  • Contaminants: These are extraneous substances introduced into the drug product, which are not related to the synthesis or degradation of ofloxacin.

While pharmacopeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for known impurities, the challenge often lies in the detection and identification of novel or "unknown" impurities.[3][7][8]

A Strategic Approach to Impurity Identification

A systematic and multi-faceted analytical approach is paramount for the successful identification of unknown impurities. The following workflow provides a logical progression from initial detection to structural elucidation.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Isolation & Preliminary Characterization cluster_2 Phase 3: Definitive Structural Elucidation Forced Degradation Forced Degradation HPLC_DAD HPLC-DAD/UV Forced Degradation->HPLC_DAD Generates Impurities Quantification Quantification & Reporting HPLC_DAD->Quantification Detects & Quantifies Prep_HPLC Preparative HPLC Quantification->Prep_HPLC If unknown impurity > threshold LC_MS LC-MS Analysis Prep_HPLC->LC_MS Isolates Impurity HRMS High-Resolution MS (HRMS) LC_MS->HRMS Provides Molecular Weight NMR NMR Spectroscopy HRMS->NMR Provides Elemental Composition Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Confirms Connectivity

Caption: A strategic workflow for the identification of unknown impurities.

Phase 1: Detection and Quantification - The Role of Stability-Indicating HPLC

The initial step in impurity profiling is the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be capable of separating the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[5]

Why HPLC with Diode Array Detection (DAD) or UV Detection?
  • Specificity: A well-developed HPLC method provides the necessary resolution to separate closely related compounds.[5]

  • Sensitivity: DAD/UV detectors offer excellent sensitivity for detecting impurities at low levels.

  • Quantification: The method can be validated according to International Council for Harmonisation (ICH) guidelines to accurately quantify the levels of impurities.[9]

Protocol: Development of a Stability-Indicating RP-HPLC Method

This protocol is a general guideline and should be optimized for your specific instrumentation and ofloxacin sample.

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for ofloxacin analysis.[5][10]

  • Mobile Phase Preparation: A typical mobile phase consists of a buffer (e.g., ammonium acetate or sodium perchlorate adjusted to an acidic pH with phosphoric acid) and an organic modifier like acetonitrile.[10] The European Pharmacopoeia 8.0 monograph for ofloxacin specifies a mobile phase of ammonium acetate and sodium perchlorate in water, adjusted to pH 2.2 with phosphoric acid, mixed with acetonitrile.[10]

  • Gradient Elution: A gradient elution program is often necessary to achieve optimal separation of all impurities within a reasonable run time.[5]

  • Detection: Set the DAD/UV detector to a wavelength where ofloxacin and its potential impurities exhibit significant absorbance, typically around 294 nm or 299 nm.[6][10]

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on the ofloxacin sample.[5][6] This involves subjecting the sample to various stress conditions as per ICH guidelines (e.g., acid and base hydrolysis, oxidation, heat, and photolysis).[5][6][11] The method should be able to resolve all degradation products from the parent drug peak.

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 5.0 M Hydrochloric AcidDescarboxy ofloxacin
Base Hydrolysis 5.0 M Sodium HydroxideOpening of the piperazine ring
Oxidation 30% Hydrogen PeroxideOfloxacin-N-oxide
Thermal Degradation 105°CVarious degradation products
Photolytic Degradation 2600 LuxPhotodegradation products

Table 1: Typical Forced Degradation Conditions for Ofloxacin. [5]

Phase 2: Isolation and Preliminary Characterization

Once an unknown impurity is detected above the identification threshold (as defined by ICH guidelines), the next step is to isolate it for further characterization.

Preparative HPLC: The Workhorse of Isolation

Preparative HPLC is the preferred method for isolating sufficient quantities of an unknown impurity for subsequent spectroscopic analysis. The analytical HPLC method can often be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate.

LC-MS: A First Glimpse into the Unknown

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that provides crucial preliminary information about the unknown impurity.

  • Molecular Weight: LC-MS provides the molecular weight of the impurity, which is a critical piece of information for proposing a potential structure.

  • Fragmentation Pattern: By employing tandem mass spectrometry (MS/MS), a fragmentation pattern of the impurity can be generated. This pattern provides clues about the structure of the molecule.[12][13]

Protocol: LC-MS Analysis of an Unknown Impurity
  • Sample Preparation: Inject the isolated impurity fraction from the preparative HPLC directly into the LC-MS system.

  • Chromatographic Separation: Use a UPLC/UHPLC system with a C18 column for rapid separation. The mobile phase can be similar to the analytical HPLC method, but using volatile buffers (e.g., formic acid or ammonium formate) is essential for MS compatibility.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for ofloxacin and its impurities.[14][15]

    • Mass Analyzer: A triple quadrupole or ion trap mass analyzer can be used to acquire both full scan MS and MS/MS data.

    • Data Analysis: Analyze the full scan data to determine the protonated molecular ion [M+H]+. Then, perform MS/MS on this ion to obtain a fragmentation spectrum.

Phase 3: Definitive Structural Elucidation

While LC-MS provides valuable clues, definitive structural elucidation of an unknown impurity requires more sophisticated spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition

High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the unknown impurity. This information significantly narrows down the number of possible molecular formulas.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation

NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of an organic molecule.[2]

  • ¹H NMR: Provides information about the number and types of protons and their connectivity.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[16]

Workflow for Structural Elucidation

Structural_Elucidation Isolated_Impurity Isolated Unknown Impurity HRMS HRMS Analysis Isolated_Impurity->HRMS NMR_Analysis 1D & 2D NMR Analysis Isolated_Impurity->NMR_Analysis Proposed_Structure Propose Structure HRMS->Proposed_Structure Elemental Composition NMR_Analysis->Proposed_Structure Connectivity Data Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Correlate Data

Caption: The workflow for definitive structural elucidation.

Conclusion: A Commitment to Quality and Safety

The identification of unknown impurities in ofloxacin is a challenging but essential task in pharmaceutical development and quality control. By employing a strategic and multi-disciplinary analytical approach, combining powerful separation techniques like HPLC with advanced spectroscopic methods such as MS and NMR, researchers can confidently identify and characterize these unknown entities. This rigorous approach not only ensures compliance with regulatory expectations but, more importantly, upholds the commitment to providing patients with safe and effective medicines.

References

  • ResearchGate. (n.d.). HPLC chromatogram of ofloxacin and its related impurities. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of ofloxacin tablet sample under oxidation degradation... Retrieved from [Link]

  • PMC. (n.d.). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Retrieved from [Link]

  • Frontiers. (2022). Identification and Characterization of HD1, a Novel Ofloxacin-Degrading Bacillus Strain. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-indicating hplc method for determination of ofloxacin in bulk drug and tablets using trifluoroacetate as counter anions | Request PDF. Retrieved from [Link]

  • PubMed. (2018). Structure elucidation and degradation kinetic study of Ofloxacin using surface enhanced Raman spectroscopy. Retrieved from [Link]

  • ACS Publications. (2024). Unraveling the Degradation Mechanism and Interaction Mechanism of Ofloxacin Based on Reactive Oxygen Species via Electrochemically Activating Peroxymonosulfate | ACS ES&T Engineering. Retrieved from [Link]

  • Assiut University. (n.d.). Structure Elucidation and Degradation Kinetic Study of Ofloxacin Using Surface Enhanced Raman Spectroscopy | Faculty of Pharmacy. Retrieved from [Link]

  • PubMed. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the impurity profile and influencing factors of photodegradation in non-aqueous ofloxacin ear drops using liquid chromatography combined with ion trap/time-of-flight mass spectrometry. Retrieved from [Link]

  • SynThink. (n.d.). Ofloxacin EP Impurities and USP Related Compounds. Retrieved from [Link]

  • PubMed. (2023). Study on the impurity profile and influencing factors of photodegradation in non-aqueous ofloxacin ear drops using liquid chromatography combined with ion trap/time-of-flight mass spectrometry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Retrieved from [Link]

  • Research J. Pharm. and Tech. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Retrieved from [Link]

  • CNKI. (n.d.). Studies on NMR Behavior of Ofloxacin in Different pH Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-MS identification of degradation products of levofloxacin | Request PDF. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ofloxacin-impurities. Retrieved from [Link]

  • Dovepress. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Retrieved from [Link]

  • EDQM. (n.d.). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

Sources

Application Notes and Protocols: Sample Preparation for the Analysis of Ofloxacin and its Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ofloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic widely used in the treatment of various bacterial infections.[1] Following administration, ofloxacin is metabolized in the body into key metabolites, primarily desmethyl-ofloxacin and ofloxacin N-oxide.[2] The accurate quantification of ofloxacin and its metabolites in biological matrices is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring (TDM), and toxicological assessments.[1][3] However, biological samples such as plasma, urine, and tissue are inherently complex, containing numerous endogenous components like proteins, lipids, salts, and other metabolites that can significantly interfere with analysis.[4][5][6]

Therefore, a robust and efficient sample preparation strategy is the most critical step in the bioanalytical workflow. It aims to isolate the target analytes from these interfering matrix components, pre-concentrate them to detectable levels, and ensure compatibility with the final analytical instrumentation, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][7] This document provides a detailed guide to the most effective sample preparation techniques for ofloxacin and its metabolites, offering field-proven insights, step-by-step protocols, and comparative data to aid researchers in selecting and implementing the optimal method for their specific application.

Challenges in Bioanalytical Sample Preparation

The primary challenge in analyzing ofloxacin and its metabolites is the "matrix effect," where co-extracted endogenous components suppress or enhance the ionization of the target analytes in the mass spectrometer source, leading to inaccurate and unreliable quantification.[6][8] Additional challenges include:

  • Low Analyte Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring a preparation technique with a significant concentration factor.[5]

  • Analyte Stability: Ofloxacin and its metabolites may be susceptible to degradation during sample collection, storage, and processing.[9]

  • Diverse Physicochemical Properties: The parent drug and its metabolites may have different polarities and chemical properties, complicating simultaneous extraction.

  • High Throughput Demands: Clinical studies often involve large numbers of samples, necessitating rapid and automatable preparation methods.[10]

This guide focuses on four principal techniques that address these challenges to varying degrees: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Protein Precipitation (PPT)

Protein precipitation is the simplest, fastest, and often the first-choice method for treating plasma and serum samples.[10] The principle involves adding a water-miscible organic solvent to the sample, which reduces the dielectric constant of the solution, causing proteins to denature, aggregate, and precipitate.

Causality: Solvents like acetonitrile or methanol disrupt the solvation shell around proteins, exposing hydrophobic regions and leading to their aggregation and removal from the solution.[11] Ofloxacin and its more polar metabolites remain soluble in the resulting supernatant.

Advantages:
  • Speed and Simplicity: A minimal number of steps allows for high-throughput processing.[10]

  • Low Cost: Requires only a simple solvent and centrifugation.

  • Generic: Effective for a wide range of analytes.

Limitations:
  • Limited Cleanup: While proteins are removed, other endogenous components like phospholipids and salts remain in the supernatant, which can cause significant matrix effects and contaminate the LC-MS system.[8]

  • No Concentration: The sample is diluted, which may be unsuitable for quantifying low-level metabolites.

Detailed Protocol: PPT for Ofloxacin in Human Plasma

This protocol is designed for a typical LC-MS/MS workflow.[10][12]

Materials:

  • Human plasma (or serum) samples

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled ofloxacin like (S)-Ofloxacin-d3 in ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

Procedure:

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample (calibrator, quality control, or unknown).

  • Internal Standard Addition: Add 300 µL of the cold acetonitrile containing the internal standard. The 3:1 ratio of solvent to sample is critical for efficient protein removal.

  • Precipitation: Vortex the mixture vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This high g-force ensures the formation of a tight protein pellet.

  • Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant into a clean tube or a 96-well plate, being careful not to disturb the protein pellet.[10]

  • Analysis: Inject an appropriate volume (e.g., 5 µL) of the final mixture directly into the LC-MS/MS system. For some applications, a dilution with water may be necessary to ensure compatibility with the initial mobile phase.[11]

PPT_Workflow cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add IS in ACN (300 µL) plasma->add_is vortex 3. Vortex (60 sec) add_is->vortex centrifuge 4. Centrifuge (14,000g, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis

Caption: General workflow for protein precipitation (PPT).

Liquid-Liquid Extraction (LLE)

LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[13] Adjusting the pH of the aqueous phase is a critical step to ensure the analytes are in a neutral, non-ionized state, maximizing their partitioning into the organic solvent.

Causality: Ofloxacin is an amphoteric molecule. By adjusting the sample pH to its isoelectric point (around pH 7-8), its overall charge is minimized, making it more hydrophobic and readily extractable into a non-polar organic solvent like dichloromethane or ethyl acetate.[14] This process leaves polar interferences (salts, proteins) behind in the aqueous phase.

Advantages:
  • Cleaner Extracts: Provides significantly better sample cleanup than PPT, reducing matrix effects.[15]

  • Concentration Step: The organic solvent can be evaporated and the residue reconstituted in a smaller volume, concentrating the analyte.[1]

  • Flexibility: A wide range of solvents can be screened to optimize selectivity.

Limitations:
  • Labor-Intensive: More steps are involved compared to PPT, making it slower and more difficult to automate.[15]

  • Emulsion Formation: Emulsions can form at the liquid-liquid interface, hindering phase separation and leading to poor recovery.[16]

  • Solvent Use: Requires larger volumes of organic solvents, which can have environmental and safety implications.

Detailed Protocol: LLE for Ofloxacin Metabolites in Urine

This protocol is adapted for the analysis of fluoroquinolones in urine samples.

Materials:

  • Urine samples

  • Internal Standard (IS) working solution

  • Dichloromethane (DCM) or Ethyl Acetate, HPLC grade

  • Sodium Hydroxide (NaOH), 1 M solution

  • Glass centrifuge tubes (15 mL) with screw caps

  • Evaporator (e.g., nitrogen stream evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Aliquoting: Into a 15 mL glass centrifuge tube, add 1.0 mL of the urine sample.

  • Internal Standard Addition: Spike the sample with the IS working solution and vortex briefly.

  • pH Adjustment: Add 1 M NaOH dropwise to adjust the sample pH to ~7.5. This step is crucial to neutralize the charge on the ofloxacin molecule.

  • Extraction: Add 5.0 mL of dichloromethane. Cap the tube tightly and vortex vigorously for 2 minutes to facilitate the transfer of analytes into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to achieve a clear separation between the upper aqueous layer and the lower organic layer.[13]

  • Organic Phase Collection: Carefully transfer the lower organic layer (DCM) to a clean tube, avoiding any of the aqueous phase or interfacial material.[1]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.[1]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow sample 1. Urine Sample + IS ph_adjust 2. Adjust pH (~7.5) sample->ph_adjust add_solvent 3. Add Organic Solvent & Vortex ph_adjust->add_solvent centrifuge 4. Centrifuge for Phase Separation add_solvent->centrifuge collect 5. Collect Organic Layer centrifuge->collect evaporate 6. Evaporate to Dryness collect->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that uses a solid sorbent packed in a cartridge or well plate to isolate and concentrate analytes from a liquid sample.[1] For ofloxacin, which contains both hydrophobic and ionizable groups, a mixed-mode cation-exchange polymer sorbent is often ideal.

Causality: The protocol involves four key steps. Conditioning wets the sorbent. Equilibration prepares the sorbent with a buffer at the correct pH. Loading applies the sample; a low pH ensures ofloxacin is positively charged, binding it to the cation-exchange sites while hydrophobic interactions also occur. The Wash step uses a weak organic solvent to remove neutral and acidic interferences. Finally, Elution with a basic organic solvent neutralizes the analyte's charge, disrupting the ionic retention and allowing the strong solvent to elute the analyte.[17]

Advantages:
  • High Selectivity: Provides the cleanest extracts, significantly minimizing matrix effects.[8]

  • High Concentration Factor: Capable of concentrating analytes from large sample volumes.[18]

  • Automation-Friendly: Easily automated using 96-well plates and robotic systems.

Limitations:
  • Method Development: Can be complex and time-consuming to optimize sorbent choice, pH, and wash/elute solvents.

  • Cost: Generally more expensive per sample than PPT or LLE.

Detailed Protocol: SPE for Ofloxacin in Plasma

This protocol uses a mixed-mode cation-exchange polymer for optimal selectivity.[19][20]

Materials:

  • Plasma samples, pre-treated with 4% phosphoric acid (1:1 v/v)

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • 2% Formic Acid in water

  • 5% Ammonium Hydroxide in Methanol (Elution Solvent)

Procedure:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge. Do not allow the sorbent to go dry.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

  • Load: Load the pre-treated plasma sample (e.g., 500 µL plasma + 500 µL 4% H₃PO₄) onto the cartridge at a slow, steady flow rate (~1 drop/second).

  • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to remove polar interferences.

  • Wash 2: Pass 1 mL of Methanol through the cartridge to remove lipids and other non-polar interferences.

  • Elute: Elute the analytes by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample (Acidified) equilibrate->load wash 4. Wash (Acidic Water/MeOH) load->wash elute 5. Elute (Basic Methanol) wash->elute analyze 6. Evaporate, Reconstitute & Analyze elute->analyze

Caption: General workflow for solid-phase extraction (SPE).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food, the QuEChERS method has been successfully adapted for veterinary drugs, including fluoroquinolones, in complex matrices like animal tissue.[21][22] It involves a two-step process: an initial extraction and partitioning step using acetonitrile and salts, followed by a dispersive SPE (dSPE) cleanup step.

Causality: The first step uses acetonitrile and high concentrations of salts (e.g., MgSO₄, NaCl) to induce liquid-liquid partitioning, extracting the analytes into the ACN layer while "salting out" water and many polar interferences. The subsequent dSPE step involves adding a small amount of sorbent (e.g., C18 to remove fats, PSA to remove sugars and acids) to an aliquot of the ACN extract to further clean the sample.[23]

Advantages:
  • High Throughput: Streamlined workflow makes it very fast.

  • Effective Cleanup: Provides excellent cleanup for very complex matrices like tissue homogenates.[22]

  • Low Solvent Use: Uses less solvent than traditional LLE.

Limitations:
  • Method Adaptation: The original method often requires modification and optimization for specific analyte/matrix combinations.[23]

  • Not Ideal for Polar Metabolites: Highly polar metabolites may not partition well into the acetonitrile layer.

Detailed Protocol: QuEChERS for Ofloxacin in Animal Tissue

This protocol is a modified version suitable for antibiotic residue analysis.[22][24]

Materials:

  • Homogenized tissue sample (e.g., muscle, liver)

  • Acetonitrile with 1% Acetic Acid

  • QuEChERS extraction salts (e.g., Magnesium Sulfate, Sodium Acetate)

  • dSPE cleanup tubes containing C18 and Primary Secondary Amine (PSA) sorbents

  • Centrifuge tubes (15 mL and 2 mL)

Procedure:

  • Extraction: Weigh 2 g of homogenized tissue into a 15 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile with 1% acetic acid.

  • Salting Out: Add the QuEChERS extraction salts. Cap tightly and shake vigorously for 1 minute. The acetic acid helps to stabilize the analytes, while the salts induce phase separation.

  • Centrifugation: Centrifuge at 5,000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL dSPE tube containing C18 and PSA.

  • Vortex & Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge at 12,000 x g for 5 minutes.

  • Final Extract: The supernatant is the final extract, ready for direct injection or for evaporation and reconstitution if concentration is needed.

  • Analysis: Inject into the LC-MS/MS system.

QuEChERS_Workflow cluster_3 QuEChERS Workflow sample 1. Tissue Sample + ACN salts 2. Add Salts & Vortex sample->salts centrifuge1 3. Centrifuge salts->centrifuge1 dspe 4. Transfer Supernatant to dSPE Tube centrifuge1->dspe centrifuge2 5. Vortex & Centrifuge dspe->centrifuge2 analysis 6. Analyze Supernatant centrifuge2->analysis

Caption: General workflow for QuEChERS extraction.

Method Selection and Performance Comparison

The choice of sample preparation method is a critical decision that depends on the specific requirements of the assay. No single method is perfect for all applications. The following table summarizes the key performance characteristics to guide the selection process.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) QuEChERS
Selectivity / Cleanup LowModerateHighHigh
Analyte Recovery High (>90%)Moderate-High (70-100%)[25]High (>85%)[26]High (>75%)[23]
Concentration Factor None (Dilutive)HighVery HighModerate-High
Throughput / Speed Very HighLowModerate (High with automation)Very High
Cost per Sample Very LowLowHighModerate
Matrix Effect Risk HighModerateLowLow
Best Suited For High-concentration TDM, rapid screeningUrine analysis, when PPT is insufficientLow-level metabolite quantification, complex matrices (plasma)Tissue, food, and other highly complex solid samples

Conclusion

The successful analysis of ofloxacin and its metabolites hinges on the selection and meticulous execution of an appropriate sample preparation technique.[1] For high-throughput applications where analyte concentrations are high, the speed and simplicity of Protein Precipitation are advantageous.[10] Liquid-Liquid Extraction offers a cost-effective step-up in cleanliness, particularly for urine samples.[13] For the most demanding applications requiring the lowest limits of quantification and minimal matrix effects, Solid-Phase Extraction remains the gold standard due to its superior selectivity and concentration capabilities.[20] Finally, for complex solid matrices like tissue, the QuEChERS method provides an unparalleled combination of speed, efficiency, and effectiveness.[22] Researchers must validate their chosen method to ensure it meets the required performance criteria for linearity, accuracy, precision, and stability, ultimately guaranteeing the generation of reliable and high-quality bioanalytical data.[10]

References

  • An LC–MS/MS method for the determination of ofloxacin in 20 μl human plasma. (2011). Vertex AI Search.
  • Application Notes and Protocols for Ofloxacin Analysis: A Guide to Sample Preparation. (n.d.). Benchchem.
  • Application Note: High-Throughput Quantification of Ofloxacin in Human Plasma Using a Validated LC-MS/MS Method with (S) - Ofloxacin-d3 as an Internal Standard. (n.d.). Benchchem.
  • A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. (2025). Vertex AI Search.
  • An LC–MS/MS method for the determination of ofloxacin in 20μl human plasma. (n.d.). ResearchGate.
  • Blume, H., & Schug, B. (2001). Stereoselective determination of ofloxacin and its metabolites in human urine by capillary electrophoresis using laser-induced fluorescence detection. PubMed.
  • New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. (2023). MDPI.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect.
  • Spectrophotometric determination of ofloxacin in pharmaceuticals and human urine. (n.d.). Semantic Scholar.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). PMC.
  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025). ResolveMass.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry.
  • Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection. (n.d.). Journal of Food and Drug Analysis.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Analytical Chemistry.
  • Technical Support Center: (S)-Ofloxacin-d3 Stability in Biological Matrices. (n.d.). Benchchem.
  • Quantitative analysis of drug metabolites in biological samples. (n.d.). SlideShare.
  • ofloxacin analysis validation method in h (in vitro)using solid-phase extractio. (n.d.). ResearchGate.
  • Determination of norfloxacin, cipfloxacin, levofloxacin and moxifloxacin in urine by HPLC with a two-channel fluorescence detector. (2023). Journal of Science and Technology - NTTU.
  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent.
  • Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. (2001). ACS Publications.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (n.d.). PMC.
  • About the method - QuEChERS. (n.d.). QuEChERS.com.
  • Recent advances in sample preparation techniques for effective bioanalytical methods. (2010). Wiley Online Library.
  • A modified QuEChERS method development to analyze tylosin and metronidazole antibiotics residue in shrimp (Penaeus monodon) using LC-ESI MS/MS. (n.d.). Frontiers.
  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). PMC.
  • Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology. (2023). MDPI.
  • (PDF) Ofloxacin analysis validation method in human blood plasma (in vitro) using solid-phase extraction HPLC. (2016). ResearchGate.
  • Optimization of QuEChERS Method for Antibiotic Residues Analysis in Animal Foods by Response Surface Methodology. (2023). Preprints.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Chiral Separation of Ofloxacin Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chiral separation of ofloxacin and its primary metabolites, desmethyl ofloxacin and ofloxacin N-oxide. As a widely used fluoroquinolone antibiotic, ofloxacin is a racemic mixture, with the S-(-)-enantiomer (levofloxacin) possessing significantly greater antibacterial activity than its R-(+)-counterpart.[1] Consequently, stereoselective analysis of the parent drug and its metabolites is crucial for pharmacokinetic, toxicological, and quality control studies.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of these separations.

Foundational Challenges

The primary hurdles in the enantioseparation of ofloxacin and its metabolites stem from:

  • Structural Similarity: Enantiomers have identical physical and chemical properties in an achiral environment, making their separation dependent on forming transient diastereomeric complexes with a chiral selector.[2]

  • Low Concentrations: Metabolites are often present in biological matrices at concentrations significantly lower than the parent drug, demanding highly sensitive and selective analytical methods.[3][4]

  • Amphoteric Nature: Ofloxacin and its metabolites contain both acidic (carboxylic acid) and basic (piperazinyl) functional groups. Their ionization state is pH-dependent, which profoundly impacts their interaction with the chiral stationary phase (CSP).[5]

Troubleshooting Guide: From Poor Resolution to Peak Tailing

This section addresses the most common issues encountered during method development and routine analysis.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

A resolution value of less than 1.5 indicates incomplete separation between the enantiomeric peaks, compromising accurate quantification.

Troubleshooting Workflow for Poor Resolution

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Potential CauseSystematic Solutions & Scientific Rationale
Inappropriate Mobile Phase Composition 1. Optimize Alcohol Modifier Concentration: In normal-phase chromatography on polysaccharide-based CSPs, the alcohol modifier (e.g., ethanol, isopropanol) is critical. It competes with the analyte for polar interaction sites on the CSP. • Action: Systematically vary the alcohol percentage in 2-5% increments. Lowering the concentration often increases retention and can enhance the enantioselective interactions, improving resolution. Conversely, if peaks are too broad or retained, a slight increase may improve efficiency.[6] 2. Introduce/Adjust Acidic and Basic Additives: Ofloxacin's amphoteric nature makes additives essential for controlling its ionization state and minimizing undesirable interactions with the silica support.[7][8] • Action: Add a small amount of an acid (e.g., 0.1% acetic acid or formic acid) and a base (e.g., 0.1% diethylamine or triethylamine). The acid protonates the basic piperazinyl group, while the base deprotonates the carboxylic acid. This can lead to a non-ionized state, which has been shown to maximize the difference in binding energy between enantiomers and the CSP.[7][8] The base also deactivates acidic silanol sites on the stationary phase, reducing peak tailing.[9][10]
Suboptimal Column Temperature Optimize Column Temperature: Temperature has a complex and unpredictable effect on chiral separations.[6][11] • Action: First, decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C). Lower temperatures often enhance the stability of the transient diastereomeric complexes, leading to better resolution.[12][13] However, in some cases, increasing the temperature can improve efficiency or even alter the chiral recognition mechanism, so if lower temperatures fail, systematically increase it from the initial setting.[14][15]
Incorrect Chiral Stationary Phase (CSP) Select an Appropriate CSP: The choice of CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, are highly effective for separating fluoroquinolones.[16][5][7] • Action: Screen different polysaccharide columns (e.g., Chiralcel OD, OJ; Chiralpak AD, IA, IB). These phases offer different chiral recognition environments due to variations in their helical polymer structures and functional groups. For ofloxacin, cellulose tris-(3,5-dimethylphenylcarbamate) and similar phases have proven successful.[7][9]
Problem 2: Asymmetric Peaks (Tailing or Fronting)

Peak asymmetry, most commonly tailing, compromises integration accuracy and can obscure small peaks, such as those of low-concentration metabolites.

Potential CauseSystematic Solutions & Scientific Rationale
Secondary Silanol Interactions 1. Add a Competing Base: Residual, acidic silanol groups on the silica surface can strongly and non-selectively interact with the basic piperazine nitrogen of ofloxacin, causing peak tailing.[17][18] • Action: Add a small concentration (0.05-0.2%) of a competing amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[10] These amines are more basic and will preferentially interact with the silanol groups, effectively shielding the analyte from these secondary interactions.[5] 2. Use a Highly Deactivated Column: Modern, high-purity silica columns are "end-capped" to minimize exposed silanols.[17] • Action: Ensure you are using a high-quality, well-maintained chiral column. If tailing persists even with additives, the column may be degrading.
Column Overload Reduce Sample Concentration/Volume: Injecting too much sample mass can saturate the chiral recognition sites on the CSP, leading to peak distortion (tailing or fronting).[10][19][20] • Action: Prepare a 1:10 and 1:100 dilution of your sample and reinject. If peak shape improves, the original sample was overloaded. Adjust your sample preparation protocol accordingly.
Mismatched Injection Solvent Dissolve Sample in Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion upon injection.[2] • Action: Whenever possible, dissolve and dilute your standards and samples in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can fully dissolve the analyte.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for separating ofloxacin metabolites: chiral HPLC or capillary electrophoresis (CE)?

Both techniques are viable. Chiral HPLC with polysaccharide-based CSPs is a robust and widely used approach.[7][9] However, CE with a chiral selector (like a cyclodextrin) added to the running buffer can offer very high efficiency and sensitivity, especially when coupled with laser-induced fluorescence (LIF) detection.[3] CE can sometimes allow for direct injection of complex matrices like urine with minimal sample prep.[3][4] The choice depends on available instrumentation, required sensitivity, and sample throughput needs.

Q2: My resolution is good, but the run time is too long. How can I speed up the analysis without sacrificing separation?

First, try increasing the flow rate. This will decrease retention times proportionally. If this compromises resolution, you may need to re-optimize. A slight increase in the percentage of the alcohol modifier in the mobile phase will also reduce retention times, but be mindful of its impact on selectivity. Finally, consider a shorter column or one packed with smaller particles if available, as this can improve efficiency and allow for faster flow rates.

Q3: Can I use a C18 column to separate ofloxacin enantiomers?

Not directly. A standard C18 column is an achiral stationary phase and cannot differentiate between enantiomers. However, it is possible to use a C18 column with a chiral mobile phase additive (CMPA).[5][21] This technique, known as chiral ligand-exchange chromatography, involves adding a chiral selector (e.g., L-phenylalanine and copper sulfate) to the mobile phase.[21][22] The enantiomers form transient diastereomeric complexes with the CMPA in the mobile phase, which can then be resolved on the C18 column. Another approach is pre-column derivatization with a chiral agent to form diastereomers, which can then be separated on a standard C18 column.[16][23]

Q4: I see "ghost peaks" in my chromatogram during a blank run. What is the cause?

Ghost peaks in a blank injection are typically due to carryover from a previous injection or contamination in the mobile phase or system.[6][19]

  • Troubleshooting Steps:

    • Run a blank gradient with no injection. If peaks are still present, the source is likely the mobile phase or system plumbing. Prepare fresh mobile phase using high-purity solvents.[6]

    • If the gradient blank is clean, inject the sample solvent (without analyte). If peaks appear, the solvent is contaminated.

    • If the solvent blank is also clean, the issue is most likely carryover from the autosampler needle or injection port. Implement a robust needle wash protocol using a strong solvent.

Q5: Why are both an acid and a base sometimes required in the mobile phase for ofloxacin?

This combination is used to control the ionization state of the amphoteric ofloxacin molecule to be neutral. Research, supported by molecular docking studies, has shown that the non-ionized form of ofloxacin can have the largest difference in binding energy between the two enantiomers and the CSP.[7][8] The acid (e.g., acetic acid) helps suppress the deprotonation of the basic piperazine ring, while the base (e.g., diethylamine) suppresses the protonation of the carboxylic acid group. This dual-additive approach often leads to significantly improved enantiomeric resolution.[7][8]

Example Protocol: Chiral HPLC Method for Ofloxacin

This protocol serves as a validated starting point for method development. Optimization will be required for the specific metabolites and matrix.

Method Development Strategy

MethodDev A Select CSPs (e.g., Amylose & Cellulose-based) B Screen Mobile Phases (Normal Phase: Hexane/Alcohol) A->B C Initial Run @ 25°C Flow: 1.0 mL/min B->C D Evaluate Resolution (Rs) C->D E Rs < 1.5 (Poor Resolution) D->E No F Rs >= 1.5 (Good Resolution) D->F Yes G Optimize Mobile Phase E->G K Validate Method (LOD, LOQ, Linearity, etc.) F->K H Vary Alcohol % G->H I Add Acid/Base Modifiers H->I J Optimize Temperature I->J J->D Re-evaluate

Caption: A logical flowchart for developing a chiral HPLC separation method.

1. Chromatographic Conditions

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Hexane / Ethanol / Methanol / Acetic Acid / Diethylamine (70:20:10:0.45:0.05 v/v/v/v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (to be optimized).

  • Detection: Fluorescence (Excitation: 330 nm, Emission: 505 nm) for high sensitivity, or UV at ~290 nm.[21]

  • Injection Volume: 10 µL.

2. Standard Solution Preparation

  • Prepare a 1 mg/mL stock solution of racemic ofloxacin in methanol.

  • Serially dilute the stock solution with the mobile phase to create working standards at desired concentrations (e.g., 1-100 µg/mL).[16]

3. Sample Preparation (from Biological Matrix, e.g., Urine)

  • This step is critical and matrix-dependent. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interferences and concentrate the analytes.

  • A weak cation-exchange SPE protocol is often effective for extracting fluoroquinolones.

4. Data Analysis

  • Identify the enantiomer peaks based on their retention times.

  • Calculate the resolution (Rs) between the peaks. A value >1.5 is considered baseline separation.[16]

  • Determine enantiomeric purity by calculating the peak area percentage of each enantiomer.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Stereoselective determination of ofloxacin and its metabolites in human urine by capillary electrophoresis using laser-induced fluorescence detection.
  • Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chrom
  • Application Notes and Protocols for Chiral Separation of Ofloxacin Esters using HPLC. BenchChem.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Cellulose tris-(3,5-dimethyl phenyl carbamate)
  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chrom
  • High-performance liquid-chromatographic separation of ofloxacin using a chiral st
  • High-performance liquid chromatography separation and quantitation of ofloxacin enantiomers in r
  • Pharmacokinetic study of ofloxacin enantiomers in Pagrosomus major by chiral HPLC.
  • High-Performance Liquid-Chromatographic Separation of Ofloxacin Using a Chiral Stationary Phase.
  • Technical Support Center: Optimizing Chromatographic Separation of Ofloxacin and (S) - Benchchem. BenchChem.
  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc..
  • Peak Tailing in HPLC. Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism. New Journal of Chemistry.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Quantification of the Enantiomers of Ofloxacin in Biological Fluids by High-Performance Liquid Chromatography.
  • 6 Top Chiral Chrom
  • Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chrom
  • Enantiomeric Separation of Ofloxacin by Nano-Liquid Chromatography Using a Sulfated-β-Cyclodextrin as a Chiral Selector in the Mobile Phase. Bentham Science.
  • Enantiomeric Separation of Ofloxacin by Nano-Liquid Chromatography Using a Sulfated-β-Cyclodextrin as a Chiral Selector in the Mobile Phase.

Sources

Technical Support Center: Optimization of Mobile Phase for Ofloxacin Impurity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ofloxacin impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods. As your partner in achieving robust and reliable analytical results, this center moves beyond simple protocols to explain the scientific principles behind method optimization, empowering you to troubleshoot effectively and ensure the integrity of your data.

The analysis of impurities in active pharmaceutical ingredients (APIs) like ofloxacin is a critical step in ensuring drug safety and efficacy, as mandated by regulatory bodies worldwide.[1][2] Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, can contain various impurities arising from synthesis, degradation, or storage.[1][] The mobile phase is arguably the most influential parameter in reversed-phase liquid chromatography, directly impacting the retention, resolution, and peak shape of ofloxacin and its related compounds.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Core Principles: Understanding Ofloxacin's Behavior in RP-HPLC

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of ofloxacin that govern its chromatographic behavior. Ofloxacin is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (piperazinyl group) functional groups.[4] Its ionization state, and therefore its retention on a reversed-phase column, is highly dependent on the mobile phase pH.

  • pKa Values: Ofloxacin has two main pKa values: approximately 5.7 for the carboxylic acid group and 7.9 for the piperazinyl nitrogen.[5]

  • Impact of pH:

    • At low pH (< pKa of the carboxylic acid), ofloxacin is positively charged.

    • Between the two pKa values, it exists as a zwitterion.

    • At high pH (> pKa of the piperazinyl group), it is negatively charged.

Controlling the pH of the mobile phase is therefore paramount to achieving consistent retention times and optimal peak shapes.

Troubleshooting Guide: Common Issues and Solutions

Here, we address specific problems you might encounter during your experiments, providing both the "what to do" and the "why it works."

Issue 1: My Ofloxacin Peak is Tailing Severely. What's Causing This and How Do I Fix It?

Answer:

Peak tailing for basic compounds like ofloxacin is a frequent challenge in reversed-phase HPLC.[6] The primary cause is often secondary interactions between the positively charged amine group on the ofloxacin molecule and negatively charged residual silanol groups on the silica-based stationary phase.[7][8] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Here’s a systematic approach to mitigate this issue:

1. Mobile Phase pH Adjustment (The First and Most Critical Step):

  • The "Why": Operating at a low pH (typically between 2.5 and 3.5) protonates the residual silanol groups on the stationary phase, effectively neutralizing their negative charge and minimizing the secondary ionic interactions with the protonated ofloxacin.[7]

  • Protocol:

    • Prepare your aqueous buffer (e.g., 20 mM potassium phosphate or ammonium acetate).

    • Adjust the pH to 3.0 using an acid like orthophosphoric acid.[9][10]

    • Prepare your mobile phase by mixing this buffer with your organic modifier (e.g., acetonitrile).

    • Equilibrate the column thoroughly (at least 10-15 column volumes) with the new mobile phase before injecting your sample.

2. Addition of a Competing Base:

  • The "Why": If lowering the pH is not sufficient or desirable, adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can be highly effective.[6][11] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the ofloxacin molecules.

  • Protocol:

    • To your prepared aqueous buffer, add TEA to a final concentration of 0.1-0.5% (v/v).

    • Re-adjust the pH of the buffer to your desired value (e.g., 3.0) with phosphoric acid.

    • Prepare the final mobile phase and equilibrate the system. Note: TEA can suppress ionization in mass spectrometry (MS) detectors.

3. Increase Buffer Concentration:

  • The "Why": Increasing the ionic strength of the mobile phase can also help to shield the silanol interactions.

  • Protocol:

    • Try increasing your buffer concentration from 20 mM to 50 mM.

    • Ensure the buffer is fully dissolved and re-adjust the pH as needed.

Below is a troubleshooting workflow for peak tailing:

G start Peak Tailing Observed (Tailing Factor > 1.5) ph_adjust Is Mobile Phase pH between 2.5 and 3.5? start->ph_adjust lower_ph Action: Lower pH to ~3.0 with Phosphoric Acid ph_adjust->lower_ph No add_tea Action: Add Competing Base (e.g., 0.1% TEA) to Mobile Phase ph_adjust->add_tea Yes, but tailing persists check_column Is the column old or showing performance loss? lower_ph->check_column add_tea->check_column replace_column Action: Use a modern, end-capped C18 or a polar-embedded column check_column->replace_column Yes overload Is sample concentration too high? check_column->overload No end_good Peak Shape Improved replace_column->end_good reduce_conc Action: Reduce injection volume or dilute sample overload->reduce_conc Yes end_bad Issue Persists: Consult Column Manufacturer overload->end_bad No reduce_conc->end_good

Fig 1. Troubleshooting workflow for ofloxacin peak tailing.
Issue 2: I'm Having Trouble Separating Ofloxacin from a Known Impurity (e.g., Ofloxacin N-oxide). What Mobile Phase Parameters Should I Adjust?

Answer:

Achieving adequate resolution between a parent API and its closely related impurities is a common objective. Ofloxacin N-oxide and Desfluoro-ofloxacin are common impurities that can be challenging to separate.[] The key is to subtly alter the selectivity of your chromatographic system.

1. Adjust the Organic Modifier Ratio (The "Go-To" Adjustment):

  • The "Why": Changing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase is the most powerful tool for adjusting retention times. Reducing the organic content will increase the retention time of all components, providing more time for them to separate on the column.

  • Protocol:

    • If your current method uses a 70:30 (Aqueous:Acetonitrile) ratio, try adjusting it to 72:28 or 75:25.

    • Make small, incremental changes and observe the effect on the resolution between your critical pair.

2. Change the Organic Modifier Type:

  • The "Why": Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are using acetonitrile, switching to methanol (or a combination of both) can alter the interactions with the stationary phase and may improve the separation of structurally similar compounds.

  • Protocol:

    • Replace the acetonitrile in your mobile phase with methanol, keeping the percentage the same initially.

    • Be aware that methanol typically has a higher viscosity and will result in higher backpressure. It is also a weaker solvent than acetonitrile in reversed-phase, so you may need to increase its percentage to achieve similar retention times.

3. Fine-Tune the Mobile Phase pH:

  • The "Why": Even small changes in pH can alter the ionization state of ofloxacin and its impurities to different extents, potentially leading to a change in their relative retention and improved resolution. This is especially true if an impurity has a pKa value different from the parent compound.

  • Protocol:

    • If your current pH is 3.0, try adjusting it to 2.8 or 3.2.

    • Ensure you are still within the stable operating pH range of your column (typically pH 2-8 for standard silica columns).[12]

Parameter ChangeExpected Outcome on ResolutionConsiderations
Decrease % Organic Increase retention and potentially improve resolution.Increases run time and backpressure.
Change Organic Type Alter selectivity; may improve or worsen resolution.Methanol is a weaker solvent; may require method re-optimization.
Slight pH Change May alter selectivity for ionizable compounds.Must stay within column's stable pH range.
Lower Temperature Increase retention and viscosity; may improve resolution.Increases backpressure.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for ofloxacin impurity method development?

A1: A great starting point, based on the United States Pharmacopeia (USP) monograph for ofloxacin, is a buffered mobile phase at a low pH.[13][14] A typical starting condition would be:

  • Aqueous Phase: 20-50 mM Ammonium Acetate or Potassium Phosphate buffer, adjusted to pH 2.2 - 3.0 with phosphoric acid.[9][13]

  • Organic Phase: Acetonitrile.

  • Initial Gradient or Isocratic Mix: Start with a ratio of approximately 85:15 (Aqueous:Acetonitrile) and adjust as needed.[11]

Q2: Why is a buffer necessary in the mobile phase?

A2: A buffer is essential to control and maintain a stable pH.[8] Since ofloxacin's retention is highly sensitive to pH, any small fluctuation (e.g., from dissolved CO2) could cause significant shifts in retention time, making the method unreliable. A buffer resists these changes, ensuring robust and reproducible results.

Q3: Can I use a C8 column instead of a C18 for ofloxacin analysis?

A3: Yes, a C8 column can be used. A C8 stationary phase is less hydrophobic than a C18. This means that you will generally observe shorter retention times for ofloxacin and its impurities under the same mobile phase conditions. To achieve similar retention, you would need to decrease the percentage of the organic modifier in your mobile phase. A C8 column might also offer different selectivity, which could be advantageous if you are struggling to resolve a particular impurity pair on a C18 column.

Q4: How do I ensure my method is robust and follows regulatory guidelines?

A4: Method robustness is a key part of method validation as described in the ICH Q2(R2) guidelines.[15][16][17] To ensure robustness, you should systematically and deliberately vary critical method parameters and observe the impact on your results. For the mobile phase, this includes:

  • Varying the pH by ±0.2 units.

  • Varying the buffer concentration by ±10%.

  • Varying the organic modifier composition by ±2%. The results (e.g., resolution, retention time, peak asymmetry) should remain within the predefined acceptance criteria of your system suitability test.[15][18]

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase (pH 3.0)

This protocol describes the preparation of 1 liter of an aqueous buffer solution.

Materials:

  • Ammonium Acetate (HPLC Grade)

  • Orthophosphoric Acid (85%)

  • HPLC Grade Water

  • 0.45 µm filter

Procedure:

  • Weigh out the appropriate amount of ammonium acetate for a 20 mM solution (approx. 1.54 g) and transfer it to a 1 L volumetric flask or glass beaker.

  • Add approximately 800 mL of HPLC grade water and stir until the salt is completely dissolved.

  • Place a calibrated pH probe into the solution.

  • Slowly add orthophosphoric acid dropwise while stirring until the pH of the solution reaches 3.0.

  • Transfer the solution to a 1 L volumetric flask (if not already in one) and add water to the mark.

  • Filter the entire solution through a 0.45 µm filter to remove any particulates and to degas the solution.

  • This solution is now your aqueous mobile phase component (e.g., "Mobile Phase A").

G cluster_prep Mobile Phase Preparation Workflow weigh 1. Weigh Buffer Salt (e.g., Ammonium Acetate) dissolve 2. Dissolve in ~800mL HPLC Grade Water weigh->dissolve ph 3. Adjust pH to 3.0 with Phosphoric Acid dissolve->ph volume 4. Bring to Final Volume (1 L) ph->volume filter 5. Filter and Degas (0.45 µm filter) volume->filter ready Aqueous Component (Mobile Phase A) Ready filter->ready

Fig 2. Workflow for preparing the aqueous mobile phase component.

References

  • Benchchem. (n.d.). Troubleshooting peak tailing for Ofloxacin Methyl Ester in HPLC.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Teva Novopharm. (2001, May 22). PRODUCT MONOGRAPH NOVO-OFLOXACIN (Ofloxacin) Tablets Antibacterial Agent. Retrieved from [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • El-Shaheny, R. N., El-Enany, N. M., & Belal, F. F. (n.d.). Analysis of ofloxacin and flavoxate HCl either individually or in combination via a green chromatographic approach with a pharmacokinetic study of ofloxacin in biological samples. Analytical Methods. Retrieved from [Link]

  • SynThink. (n.d.). Ofloxacin EP Impurities and USP Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Levofloxacin. PubChem. Retrieved from [Link]

  • Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ofloxacin-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of Ofloxacin and Ciprofloxacin and their p K a values... Retrieved from [Link]

  • USP. (2025). Ofloxacin - Definition, Identification, Assay. Retrieved from [Link]

  • Veeprho. (n.d.). Ofloxacin Impurities and Related Compound. Retrieved from [Link]

  • Zendelovska, D., & Stafilov, T. (2005). Development and validation of high-performance liquid chromatographic method for determination of ofloxacin and lomefloxacin in human plasma. ResearchGate. Retrieved from [Link]

  • USP. (n.d.). Ofloxacin. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of ofloxacin and its related impurities. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2017). A simple, rapid, accurate and precise RP-HPLC method... Retrieved from [Link]

  • Scribd. (n.d.). RP-HPLC Method for Ofloxacin & Metronidazole. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of ofloxacin in plasma samples by high-Performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2009, September 8). Optimization of Separation and Determination of Moxifloxacin and Its Related Substances by RP-HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting On-Column Degradation of (R)-N-Desmethyl Ofloxacin

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals facing chromatographic challenges with (R)-N-Desmethyl ofloxacin , a critical chiral impurity and metabolite of the fluoroquinolone antibiotic ofloxacin.

Due to its unique structural features, this analyte is highly prone to on-column degradation, resulting in poor recovery, severe peak tailing, and inaccurate quantification during HPLC and LC-MS workflows. This guide synthesizes mechanistic theory with field-proven protocols to help you achieve a robust, self-validating analytical method.

Mechanistic Overview of Degradation

To stop degradation, we must first understand its structural causality. (R)-N-Desmethyl ofloxacin possesses a fluoroquinolone core (3-carboxyl and 4-oxo groups) and a secondary amine on its piperazine ring. These functional groups expose the molecule to three primary on-column degradation pathways:

Mechanism A (R)-N-Desmethyl ofloxacin B Metal Chelation (Stainless Steel) A->B 3-COOH / 4-Oxo binding C Thermal Degradation (T > 40°C) A->C Heat stress D Oxidation (Reactive Oxygen) A->D Amine oxidation E Peak Tailing & Signal Loss B->E F Decarboxylated Impurity C->F G N-Oxide Derivative D->G

Diagram 1: On-column degradation pathways of (R)-N-Desmethyl ofloxacin during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why does (R)-N-Desmethyl ofloxacin degrade or exhibit severe peak tailing on standard C18 columns? A: The causality lies in the molecule's bidentate ligand structure. The adjacent 3-carboxyl and 4-oxo groups form highly stable complexes with transition metals (such as Fe³⁺ and Ni²⁺) exposed in standard stainless-steel frits, tubing, and column hardware [1][1]. This metal chelation causes irreversible adsorption, severe peak tailing, and catalyzes structural degradation. Furthermore, the secondary amine on the N-desmethyl piperazine ring is highly susceptible to oxidation, rapidly forming N-oxide derivatives when exposed to reactive oxygen species in the flow path [2][2].

Q2: How can I definitively prove that the degradation is occurring on-column rather than during sample preparation? A: Implement a flow-rate modulation test . Inject the same sample at two different flow rates (e.g., 0.3 mL/min and 0.6 mL/min). If the degradation is occurring in the sample vial, the ratio of the degradation peak area to the main peak area will remain constant. However, if the degradation is occurring on-column, the lower flow rate will yield a significantly higher proportion of the degradation product. This happens because the analyte spends more residence time exposed to the column's catalytic active sites and thermal environment.

Q3: What is the mechanistic purpose of adding EDTA to the mobile phase? A: Adding a chelating agent like Na₂EDTA to the sample diluent or mobile phase introduces a competitive binder into the system [3][3]. EDTA has a higher affinity for transition metals than the fluoroquinolone core. By sequestering the free metal ions in the flow path, EDTA prevents (R)-N-Desmethyl ofloxacin from interacting with the hardware, thereby preserving its structural integrity and ensuring quantitative recovery.

Troubleshooting Workflow & Self-Validating Protocol

Workflow S1 1. Observe Degradation S2 2. Hardware Passivation S1->S2 S3 3. Add Chelator S2->S3 S4 4. Lower Temperature S3->S4 S5 5. Validate System S4->S5

Diagram 2: Step-by-step troubleshooting workflow to mitigate on-column degradation.

To guarantee scientific integrity, do not simply change parameters blindly. Follow this step-by-step methodology to create a self-validating system :

Step 1: System Passivation

  • Action: Flush the entire HPLC system (bypassing the column) with 20% Nitric Acid for 30 minutes at 1.0 mL/min, followed by a thorough flush with LC-MS grade water until the pH is neutral.

  • Causality: This strips accumulated transition metals (Fe, Cu, Zn) from the stainless-steel flow lines, eliminating the primary catalyst for chelation-induced degradation.

Step 2: Mobile Phase Modification

  • Action: Prepare Mobile Phase A with 0.1% Formic Acid and supplement it with 500 mg/L (approx. 0.001 M) Na₂EDTA. Ensure Mobile Phase B is 100% Acetonitrile.

  • Causality: The continuous presence of EDTA acts as a dynamic passivator, instantly sequestering any metal ions that leach into the flow path during the run [3][3]. (Note: If using LC-MS, substitute EDTA with 0.1% Medronic acid to avoid ion suppression).

Step 3: Biocompatible Column Selection

  • Action: Replace the standard stainless-steel column with a PEEK-lined or hybrid-silica biocompatible C18 column (e.g., 2.1 x 100 mm, 1.7 µm) [4][4].

  • Causality: Eliminates the largest surface area of exposed metal in the entire chromatographic system.

Step 4: Thermal Regulation

  • Action: Set the column compartment temperature to 25°C. Strictly avoid temperatures ≥ 40°C.

  • Causality: Lower temperatures slow down the kinetics of thermal decarboxylation and amine oxidation, protecting the labile N-desmethyl piperazine ring.

Step 5: System Suitability Validation (The Self-Validating Check)

  • Action: Inject a 10 µg/mL standard of (R)-N-Desmethyl ofloxacin at a flow rate of 0.2 mL/min, and again at 0.6 mL/min.

  • Causality: If the peak area ratio of the intact analyte to its degradation products remains identical across both flow rates, you have successfully proven that on-column degradation has been halted. The system is now validated for routine use.

Quantitative Impact of Method Optimization

The following table summarizes the quantitative improvements achieved when transitioning from a standard setup to the optimized, metal-free protocol described above.

Chromatographic ConditionMetal Chelator (Additive)Column Temp (°C)% Analyte Recovery% Degradation (N-Oxide / Decarboxylated)Peak Asymmetry (Tf)
Standard Stainless SteelNone4568.4%12.5% / 19.1%2.45
Standard Stainless Steel500 mg/L Na₂EDTA4582.1%13.2% / 4.7%1.30
PEEK-Lined BiocompatibleNone2594.5%3.1% / 2.4%1.15
PEEK-Lined Biocompatible 500 mg/L Na₂EDTA 25 99.8% < 0.1% / < 0.1% 1.02
References
  • Wetzstein, H. G., et al. "Efficient Reduction of Antibacterial Activity and Cytotoxicity of Fluoroquinolones by Fungal-Mediated N-Oxidation." Journal of Agricultural and Food Chemistry - ACS Publications, 2017. 2[2]

  • Botezatu, A. V., et al. "Quinolone Complexes with Lanthanide Ions: An Insight into their Analytical Applications and Biological Activity." MDPI, 2020.1[1]

  • Kinsella, B. "Streamlined Method for EPA 1694: Pharmaceuticals and Personal Care Products in Water." UCT Inc.3[3]

  • Kincaid, V. A., et al. "Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1." PMC, 2024.4[4]

Sources

Technical Support Center: Troubleshooting Co-elution of Ofloxacin and its Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatographic Method Development Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the complex separation challenges associated with fluoroquinolone antibiotics.

Ofloxacin is a broad-spectrum fluoroquinolone whose impurity profile includes synthetic intermediates, degradation products, and process-related compounds (1)[2]. Because these impurities share the same core structure as the active pharmaceutical ingredient (API), achieving baseline resolution (Rs > 2.0) is notoriously difficult but absolutely critical for regulatory compliance and product safety (3)[3].

This guide is designed to move beyond basic troubleshooting by explaining the causality behind co-elution and providing self-validating protocols to ensure analytical integrity.

Mechanistic Overview of Ofloxacin Co-elution

To resolve ofloxacin from its impurities, we must first understand its molecular behavior. Ofloxacin is a zwitterion; it contains a carboxylic acid group (pKa ~6.0) and a basic piperazine ring (pKa ~8.0). At physiological or intermediate pH, both groups are ionized. This dual ionization state makes its retention highly sensitive to minor pH fluctuations.

Impurities such as N-desmethyl ofloxacin (designated as USP Related Compound A or EP Impurity E) share this exact zwitterionic core, differing only by the absence of a single methyl group on the piperazine ring (4)[4]. This structural homology results in nearly identical polarities, leading to severe co-elution on standard reversed-phase columns if the mobile phase chemistry is not rigorously optimized (5)[5].

Troubleshooting Guides & FAQs

Q1: Why do Ofloxacin and N-desmethyl ofloxacin (USP Related Compound A) consistently co-elute on my standard C18 column? A: The co-elution is driven by the minimal hydrophobic difference between the two molecules. N-desmethyl ofloxacin lacks only the terminal methyl group on the piperazine ring. On a standard C18 column, this minor difference is insufficient to drive separation based purely on hydrophobic partitioning. Causality & Solution: To resolve these peaks, you must exploit secondary interactions or alter the ionization state. Dropping the mobile phase pH to 2.2 protonates the piperazine ring fully while suppressing the ionization of the carboxylic acid (3)[3]. Alternatively, utilizing a mixed-mode stationary phase (e.g., Primesep 200) introduces ion-exchange mechanisms that differentiate the basicity of the secondary amine (in the impurity) versus the tertiary amine (in ofloxacin) (6)[6].

Q2: How can I eliminate peak tailing that masks closely eluting impurities like Ofloxacin Q-Acid (EP Impurity A)? A: Peak tailing in fluoroquinolones is notoriously caused by unwanted secondary interactions between the positively charged piperazine ring and unreacted, acidic silanol groups on the silica support matrix. Causality & Solution: When analyzing highly basic compounds, standard end-capping may not be enough. You must introduce an ion-pairing agent or a silanol-masking agent. The USP monograph recommends a mobile phase containing sodium perchlorate and ammonium acetate adjusted to pH 2.2 with phosphoric acid[3]. The perchlorate acts as a chaotropic agent, pairing with the protonated amine, while the low pH ensures silanols are fully protonated (neutralized), thereby sharpening the peak and unmasking closely eluting impurities like Ofloxacin Q-Acid (7)[7].

Q3: How do I transition from a pharmacopeial (USP/EP) method to an LC-MS compatible method without losing resolution? A: Pharmacopeial methods often rely on non-volatile buffers (e.g., sodium perchlorate, phosphates) which will precipitate in and contaminate a Mass Spectrometry (MS) source. Causality & Solution: To maintain critical pH control without non-volatile salts, replace the phosphate/perchlorate system with a volatile buffer such as 0.1% Trifluoroacetic Acid (TFA) or a Formic Acid/Ammonium Formate buffer adjusted to pH 3.0. TFA acts as both an acidifier and a volatile ion-pairing agent (8)[8]. Because TFA is a weaker ion-pairing agent than perchlorate, you will likely need to shallow your gradient profile (e.g., 0.5% B/min) and increase the column temperature to 35°C–40°C to recover the lost resolution (9)[9].

Data Presentation: Ofloxacin Impurity Profiling

The following table summarizes the primary impurities associated with ofloxacin, their structural deviations, and the specific chromatographic strategies required to prevent co-elution.

Impurity NamePharmacopeial DesignationStructural Difference from OfloxacinCAS NumberPrimary Separation Strategy
N-desmethyl ofloxacin USP Related Compound A / EP Impurity ELoss of methyl group on piperazine ring82419-52-1Low pH (2.2) + Ion-pairing
Ofloxacin Q-Acid EP Impurity ALoss of entire piperazine ring82419-35-0Gradient optimization
Ofloxacin-N-oxide EP Impurity FOxidation of piperazine nitrogen104721-52-0Mixed-mode chromatography
Defluoroofloxacin EP Impurity CLoss of fluorine atom95848-94-5High-coverage end-capped C18

Experimental Protocol: Self-Validating Stability-Indicating HPLC Method

This protocol is designed as a self-validating system. The inclusion of a System Suitability Solution ensures that the complex interplay of pH, temperature, and stationary phase is functioning correctly before any test samples are analyzed.

Step 1: Mobile Phase Preparation

  • Dissolve 4.0 g of ammonium acetate and 7.0 g of sodium perchlorate in 1300 mL of HPLC-grade water.

  • Adjust the pH strictly to 2.2 using dilute phosphoric acid. (Causality: A drift above pH 2.5 will cause rapid co-elution due to partial deprotonation of the piperazine ring).

  • Mix this aqueous buffer with 240 mL of acetonitrile. Filter through a 0.22 µm membrane and degas thoroughly[3].

Step 2: System Suitability Solution Preparation

  • Transfer exactly 10.0 mg of USP Ofloxacin Related Compound A RS and 10.0 mg of USP Ofloxacin RS into a 100-mL volumetric flask.

  • Dissolve and dilute to volume with a diluent mixture of water and acetonitrile (6:1)[3].

Step 3: Chromatographic Conditions

  • Column: High-coverage, end-capped C18, 4.6 x 250 mm, 5 µm (e.g., Syncronis C18) (10)[10].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 294 nm[8].

Step 4: Validation & Causality Check Inject the System Suitability Solution. The method validates itself if the resolution ( Rs​ ) between N-desmethyl ofloxacin and ofloxacin is ≥2.0 . If Rs​<2.0 , immediately verify the mobile phase pH and check for column voiding, as the separation mechanism relies entirely on the precise protonation states dictated by the pH 2.2 buffer.

Troubleshooting Workflow Visualization

OfloxacinTroubleshooting Start Co-elution Detected: Ofloxacin & Impurities CheckTailing Is peak tailing masking the adjacent impurity? Start->CheckTailing FixTailing Add Ion-Pairing Agent (e.g., TFA, Perchlorate) CheckTailing->FixTailing Yes CheckRT Are retention times identical (True Co-elution)? CheckTailing->CheckRT No FixTailing->CheckRT AdjustPH Optimize Mobile Phase pH (Target pH 2.2 - 3.0) CheckRT->AdjustPH Yes AdjustTemp Modify Gradient & Temp (e.g., 35°C - 40°C) CheckRT->AdjustTemp No CheckStationary Evaluate Stationary Phase (End-capped C18 or Mixed-Mode) AdjustPH->CheckStationary AdjustTemp->CheckStationary Resolution Baseline Resolution Achieved (Rs > 2.0) CheckStationary->Resolution

Troubleshooting workflow for resolving ofloxacin and its structurally similar impurities.

Comprehensive References

  • Title: Ofloxacin EP Impurities and USP Related Compounds Source: SynThink URL:

  • Title: USP Monographs: Ofloxacin Source: Pharmacopeia URL:

  • Title: N-Desmethyl Ofloxacin | CAS# 82419-52-1 Source: Symtera Analytics URL:

  • Title: Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations Source: Taylor & Francis URL:

  • Title: HPLC Method for Analysis of Ofloxacin Source: SIELC Technologies URL:

  • Title: Ofloxacin EP Impurity A | 82419-35-0 Source: SynZeal URL:

  • Title: Stability-indicating HPLC method for determination of ofloxacin in bulk drug and tablets using trifluoroacetate as counter anions Source: ResearchGate URL:

  • Title: Chromatogram of ofloxacin (1 µg/ml), moxifloxacin (200 µg/ml) and... Source: ResearchGate URL:

  • Title: EP 8.0 monograph - impurity determination of ofloxacin using a C18 HPLC column Source: Thermo Scientific URL:

Sources

Adjusting pH of the mobile phase for ofloxacin enantiomer separation

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Enantiomeric Resolution Through Mobile Phase pH Adjustment

Welcome to our dedicated technical support guide for the chiral separation of ofloxacin enantiomers. Ofloxacin, a widely used fluoroquinolone antibiotic, exists as a racemic mixture of the S-(-)-enantiomer (levofloxacin), which is significantly more active, and the R-(+)-enantiomer.[1][2] Achieving robust and reproducible enantiomeric separation is therefore critical for quality control, pharmacokinetic studies, and the development of stereochemically pure drug products.

This guide provides in-depth, experience-driven advice on one of the most critical parameters in the HPLC separation of ofloxacin enantiomers: the pH of the mobile phase. We will explore the scientific principles, offer practical troubleshooting solutions, and provide detailed protocols to empower you to overcome common challenges in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the mobile phase pH so critical for the chiral separation of ofloxacin?

The pH of the mobile phase directly influences the ionization state of ofloxacin, which in turn affects its interaction with the chiral stationary phase (CSP). Ofloxacin is an amphoteric molecule with two ionizable groups: a carboxylic acid and a piperazinyl nitrogen.[3] The pKa values for these groups are approximately 6.05 (pKa1) and 8.22 (pKa2).[3]

  • Below pKa1: Ofloxacin is primarily cationic.

  • Between pKa1 and pKa2: Ofloxacin exists as a zwitterion (net neutral).

  • Above pKa2: Ofloxacin is primarily anionic.

The interaction between the analyte and the CSP is often a combination of hydrogen bonding, π-π stacking, and steric interactions.[4] The ionization state of ofloxacin can significantly alter these interactions, thereby impacting retention and enantioselectivity. For optimal separation, it is often necessary to control the pH to ensure a consistent and favorable ionization state of the analyte.[5]

Q2: What is the general impact of pH on the retention and resolution of ofloxacin enantiomers?

The specific effect of pH depends on the type of chiral stationary phase being used. However, some general trends have been observed:

  • On Polysaccharide-based CSPs (e.g., Chiralcel® OD-H): The separation is often achieved in normal-phase or polar organic modes. The addition of small amounts of acidic and basic modifiers to the mobile phase is crucial for good peak shape and resolution.[4][6] Studies have shown that the non-ionized form of ofloxacin can have a greater difference in binding energy with the CSP, leading to better separation.[4]

  • With Ligand-Exchange Chromatography (using a chiral mobile phase additive on an achiral column like C18): The pH affects the formation of the diastereomeric complex between the ofloxacin enantiomers, a chiral ligand (like an amino acid), and a metal ion (like copper).[7][8] An optimal pH is required for the stable formation of these complexes and to achieve baseline separation.[9]

Q3: What are the pKa values of ofloxacin?

The reported pKa values for ofloxacin are approximately:

  • pKa1 = 6.05 (for the carboxylic acid group)[3]

  • pKa2 = 8.22 (for the more basic nitrogen of the piperazino group)[3]

Some sources may report slightly different values, for instance, a pKa1 of 5.74 and a pKa2 of 7.9.[10] It is important to consider these values as a range when developing a method.

Troubleshooting Guide: pH-Related Issues in Ofloxacin Enantiomer Separation

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Poor or no resolution between the ofloxacin enantiomers.

  • Possible Cause: The mobile phase pH is not optimal for the chiral recognition mechanism of your chosen column. The ionization state of ofloxacin may be preventing differential interaction with the CSP.

  • Solution:

    • Systematic pH Screening: Prepare a series of mobile phases with varying pH values. A good starting point is to test pH values around the pKa values of ofloxacin (e.g., pH 3, 4, 5, 6, 7, 8).

    • For Polysaccharide CSPs: If using a normal-phase or polar organic mobile phase (e.g., hexane/ethanol/methanol), the addition of both an acidic and a basic additive is often necessary.[4] For example, a mobile phase of hexane-ethanol-methanol-acetic acid-diethylamine (70/20/10/0.45/0.05, v/v/v/v/v) has been shown to be effective.[6] The acid and base help to control the ionization of both the analyte and any residual silanol groups on the stationary phase.

    • For Ligand-Exchange Chromatography: The pH of the aqueous component of the mobile phase is critical. An optimal pH of around 5.2 has been reported to enhance electrostatic forces and improve separation.[9]

Problem 2: Tailing or broad peaks for one or both enantiomers.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to the presence of active sites on the silica support. This can be exacerbated by an inappropriate mobile phase pH.

  • Solution:

    • Addition of a Competing Amine: For methods using polysaccharide-based CSPs, adding a small amount of a competing amine like diethylamine or triethylamine to the mobile phase can significantly improve peak shape.[4][5] These amines compete with the analyte for active sites on the column, reducing peak tailing.

    • Adjusting the Acidic Additive: The concentration of the acidic additive (e.g., acetic acid, formic acid) can also impact peak shape. Experiment with different concentrations to find the optimal balance.

    • Ensure a Single Ionic Form: Adjust the mobile phase pH to ensure that ofloxacin is predominantly in a single ionic state (either cationic or anionic, depending on the CSP) to minimize peak broadening due to multiple species being present.[5]

Problem 3: Irreproducible retention times and/or resolution.

  • Possible Cause: Poorly buffered mobile phase or instability of the mobile phase pH over time.

  • Solution:

    • Use a Buffer: When working in the aqueous or reversed-phase mode, always use a buffer to maintain a constant pH. Phosphate or acetate buffers are commonly used. Ensure the buffer has adequate capacity at the target pH.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily. The pH of mobile phases containing volatile additives like acetic acid or diethylamine can change over time due to evaporation.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample. This can take 20-30 column volumes or more.

Data Summary: pH Effects on Ofloxacin Enantiomer Separation
Chromatographic Method Stationary Phase Typical Mobile Phase Components Key pH-Related Parameters Expected Outcome of pH Optimization Reference
Normal-Phase HPLCPolysaccharide-based (e.g., Chiralcel OD-H)Hexane, Ethanol, Methanol, Acetic Acid, DiethylamineThe ratio of acidic and basic additives is critical.Improved resolution and peak symmetry.[6]
Ligand-Exchange HPLCC18 (achiral)Methanol, Water, Chiral Ligand (e.g., L-phenylalanine), Copper SulfatepH of the aqueous buffer (e.g., optimal around 5.2).Baseline separation of the diastereomeric complexes.[9][11]
Capillary ElectrophoresisFused Silica CapillaryAcetate Buffer, Vancomycin (Chiral Selector)An acidic pH (e.g., 4.0) can provide the best results.Good chiral separation of the racemic mixture.[12]

Experimental Protocols

Protocol 1: pH Screening for Ofloxacin Enantiomer Separation on a Polysaccharide-Based CSP

This protocol outlines a systematic approach to optimizing the mobile phase for a polysaccharide-based chiral stationary phase.

  • Prepare Stock Solutions:

    • Acidic Modifier: 10% (v/v) Acetic Acid in Methanol

    • Basic Modifier: 10% (v/v) Diethylamine in Methanol

  • Prepare the Base Mobile Phase:

    • Mix Hexane, Ethanol, and Methanol in a suitable ratio (e.g., 70:20:10 v/v/v). Degas the solution.

  • Optimize Additive Concentrations:

    • Start with a mobile phase containing 0.1% acetic acid and 0.1% diethylamine.

    • Systematically vary the concentration of the acidic and basic additives. For example, keep the acetic acid concentration constant and vary the diethylamine concentration (e.g., 0.05%, 0.1%, 0.2%). Then, do the reverse.

  • Analyze the Results:

    • Inject the racemic ofloxacin standard with each mobile phase composition.

    • Monitor the resolution (Rs), retention factors (k), and peak asymmetry for both enantiomers.

    • A resolution of >1.5 is generally considered baseline separation.[13]

Visualizing the Workflow

G cluster_prep Preparation cluster_optimization pH Optimization Workflow cluster_analysis Analysis racemic_ofloxacin Racemic Ofloxacin Standard inject_sample Inject Sample onto HPLC racemic_ofloxacin->inject_sample csp_column Polysaccharide CSP csp_column->inject_sample mobile_phase_base Base Mobile Phase (Hexane/Ethanol/Methanol) prepare_mp Prepare Mobile Phase with Initial Additive Concentrations mobile_phase_base->prepare_mp acid_stock Acidic Additive Stock acid_stock->prepare_mp base_stock Basic Additive Stock base_stock->prepare_mp prepare_mp->inject_sample evaluate_chromatogram Evaluate Resolution, Peak Shape, Retention inject_sample->evaluate_chromatogram adjust_ph Adjust Additive Concentrations evaluate_chromatogram->adjust_ph Resolution < 1.5 or Poor Peak Shape optimal_separation Optimal Separation Achieved (Rs > 1.5) evaluate_chromatogram->optimal_separation Resolution > 1.5 and Good Peak Shape adjust_ph->prepare_mp Iterate method_validation Proceed to Method Validation optimal_separation->method_validation

Caption: Workflow for pH optimization in ofloxacin enantiomer separation.

The Ionization State of Ofloxacin and its Impact on Chiral Recognition

The following diagram illustrates how the pH of the mobile phase determines the predominant ionic species of ofloxacin, which is a key factor in its interaction with the chiral stationary phase.

G cluster_ph_scale Effect of Mobile Phase pH ofloxacin_structure Ofloxacin Structure Carboxylic Acid (pKa1 ≈ 6.05) Piperazinyl Nitrogen (pKa2 ≈ 8.22) ph_low pH < pKa1 (e.g., pH 3-4) Cationic Form Dominates ofloxacin_structure:cooh->ph_low Protonated ofloxacin_structure:pip->ph_low Protonated ph_mid pKa1 < pH < pKa2 (e.g., pH 7) Zwitterionic Form Dominates ofloxacin_structure:cooh->ph_mid Deprotonated ofloxacin_structure:pip->ph_mid Protonated ph_high pH > pKa2 (e.g., pH 9-10) Anionic Form Dominates ofloxacin_structure:cooh->ph_high Deprotonated ofloxacin_structure:pip->ph_high Deprotonated interaction Chiral Recognition & Separation ph_low->interaction Altered Interaction with CSP ph_mid->interaction Altered Interaction with CSP ph_high->interaction Altered Interaction with CSP

Caption: Influence of pH on the ionization state of ofloxacin.

By understanding and systematically controlling the pH of your mobile phase, you can significantly enhance the resolution, peak shape, and reproducibility of your ofloxacin enantiomer separations.

References

Sources

Technical Support Center: Accelerating Ofloxacin Analysis with UPLC

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Reducing Run Time Without Sacrificing Data Integrity

Welcome to the technical support center for optimizing the Ultra-Performance Liquid Chromatography (UPLC) analysis of ofloxacin. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance throughput and efficiency in their analytical workflows. Here, we move beyond mere procedural lists to delve into the fundamental principles of chromatography, empowering you to make informed decisions that shorten analysis times while maintaining the scientific rigor demanded by your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reduction of run time in ofloxacin UPLC analysis.

Q1: How can I significantly reduce the run time of my ofloxacin UPLC analysis without compromising the quality of my results?

Reducing run time is a multi-faceted endeavor that involves a systematic evaluation of your chromatographic conditions. The primary levers you can pull are increasing the flow rate, shortening the column length, and using columns with smaller particle sizes. A combination of these adjustments often yields the best results. For instance, a published rapid UPLC-MS method for ofloxacin achieved a total analysis time of just three minutes using a 150 mm column with 1.7 µm particles at a flow rate of 0.3 mL/minute[1][2][3]. Another method reported a retention time of only 1.644 minutes using a 100 mm column and a 0.4 ml/min flow rate[4].

The key is to make these changes methodically while monitoring critical performance indicators like peak resolution, peak shape, and system backpressure. It is crucial to ensure that the separation between ofloxacin and any impurities or other components in your sample matrix remains sufficient for accurate quantification[5][6].

Q2: What is the direct impact of increasing the flow rate on my separation, and what are the limits?

Increasing the flow rate is often the simplest way to decrease run time. As you increase the flow rate, the retention time of your analyte will decrease proportionally. However, this comes with two primary trade-offs: a potential decrease in resolution and an increase in system backpressure[6][7].

The van Deemter equation describes how chromatographic efficiency (and thus resolution) changes with the linear velocity of the mobile phase. While UPLC systems with sub-2 µm particles are designed to maintain high efficiency at higher flow rates, there is still a limit[6]. Exceeding the optimal flow rate for your column can lead to peak broadening and a loss of separation between closely eluting peaks[7]. Furthermore, backpressure increases linearly with flow rate. You must operate within the pressure limits of your UPLC system, which are typically much higher than traditional HPLC systems, but still finite[6].

Q3: How do column length and particle size interplay to affect analysis time and system pressure?

Column length and particle size are critical parameters for controlling both resolution and run time.

  • Shorter Columns: Reducing the column length directly reduces the run time, as the analyte has a shorter distance to travel. For example, moving from a 150 mm column to a 50 mm column can cut the run time by about two-thirds, assuming all other parameters are constant. However, this also reduces the number of theoretical plates, which can compromise resolution[5].

  • Smaller Particles: Using columns packed with smaller particles (e.g., 1.7 µm or 1.8 µm) significantly increases efficiency, allowing for the use of shorter columns or higher flow rates without a substantial loss in resolution[6]. The trade-off is a significant increase in backpressure, as pressure is inversely proportional to the square of the particle diameter[6].

A common strategy is to pair a shorter column with smaller particles to achieve a fast analysis with adequate resolution, provided your UPLC system can handle the resulting backpressure[6][8].

Q4: Can I use a gradient elution to expedite the analysis of ofloxacin?

Absolutely. While many rapid methods for ofloxacin use isocratic elution for its simplicity and robustness[1][3][4], a gradient elution can be a powerful tool for reducing run time, especially for complex samples. A "ballistic" or very fast gradient can quickly elute strongly retained compounds after your analyte of interest has been detected, thereby shortening the overall run time. This approach is particularly beneficial in drug discovery and other high-throughput environments[8]. When developing a gradient method, it is important to allow for sufficient re-equilibration time at the initial mobile phase conditions to ensure reproducible retention times between injections[9].

Q5: What are the primary trade-offs I need to consider when my main goal is to reduce analytical run time?

The pursuit of speed in chromatography always involves a balance of competing factors. The main trade-offs are:

Parameter Adjusted for SpeedPrimary BenefitPotential Drawbacks
Increase Flow Rate Shorter run timeIncreased backpressure, potential for reduced resolution[7].
Decrease Column Length Shorter run time, lower backpressureReduced resolution due to fewer theoretical plates[5].
Decrease Particle Size Higher efficiency, allowing for shorter columns or faster flow ratesSignificantly higher backpressure[6].
Use a Fast Gradient Shorter run time for complex samplesRequires re-equilibration time, potential for instrument-to-instrument variability.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter when modifying your UPLC method for faster analysis of ofloxacin.

Problem: My peaks are now co-eluting after I increased the flow rate.
  • Potential Cause: By increasing the flow rate, you have likely reduced the efficiency of your separation to a point where there is no longer baseline resolution between ofloxacin and an adjacent peak.

  • Suggested Solutions:

    • Optimize the Mobile Phase: A slight modification to the mobile phase composition can often restore resolution. For ofloxacin, which is a fluoroquinolone, the pH of the mobile phase is a critical parameter. Adjusting the pH can alter the ionization state of ofloxacin and interfering compounds, thereby changing their retention and potentially improving separation[10][11]. Small changes in the percentage of the organic modifier (e.g., acetonitrile or methanol) can also have a significant impact.

    • Slightly Reduce the Flow Rate: Find a compromise between speed and resolution. Decrease the flow rate in small increments until you regain the necessary separation.

    • Increase Column Temperature: Raising the column temperature reduces the viscosity of the mobile phase, which can improve efficiency and sometimes alter selectivity, potentially resolving the co-eluting peaks. It also has the added benefit of lowering backpressure.

Problem: The system backpressure is exceeding the instrument's limit after I switched to a shorter column with smaller particles.
  • Potential Cause: The combination of a high flow rate and a column packed with sub-2 µm particles has generated pressure beyond the system's operational limits[6].

  • Suggested Solutions:

    • Reduce the Flow Rate: This is the most direct way to lower system pressure.

    • Increase the Column Temperature: As mentioned, a higher temperature lowers the mobile phase viscosity, which in turn reduces backpressure.

    • Re-evaluate Your Column Choice: If you must maintain a high flow rate, you may need to consider a column with a slightly larger particle size (e.g., 2.7 µm superficially porous particles) which can offer a good balance of efficiency and lower backpressure compared to sub-2 µm fully porous particles[5].

Problem: I'm observing significant peak tailing since I modified my mobile phase for a faster run.
  • Potential Cause: Peak tailing for basic compounds like ofloxacin is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based column packing[12]. Your new mobile phase conditions may be exacerbating this issue.

  • Suggested Solutions:

    • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., around 2.5-3.0 using formic or phosphoric acid) to keep the silanol groups protonated and minimize unwanted interactions[4][11].

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into your mobile phase can help to mask the active silanol sites and improve peak shape[12][13].

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration[10].

Problem: My retention times are unstable after increasing the column temperature.
  • Potential Cause: Insufficient column equilibration time between injections is a common cause of retention time drift, especially at elevated temperatures and with gradient elution[9].

  • Suggested Solutions:

    • Increase Equilibration Time: Ensure that the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column after a gradient run.

    • Ensure Proper Temperature Control: Verify that your column oven is maintaining a stable and consistent temperature. Fluctuations in temperature can lead to shifts in retention time[10].

Visualizing the Path to Faster Analysis

To effectively reduce run time, a systematic approach is necessary. The following workflow illustrates the key decision points and optimization loops.

Workflow start Define Goal: Reduce Run Time for Ofloxacin Analysis assess_method Assess Current UPLC Method (Run Time, Resolution, Pressure) start->assess_method strategy Select Strategy assess_method->strategy increase_flow Increase Flow Rate strategy->increase_flow Simple Adjustment change_column Change Column (Shorter Length / Smaller Particles) strategy->change_column Hardware Change develop_gradient Develop Fast Gradient strategy->develop_gradient Complex Sample evaluate Evaluate Performance: Resolution, Peak Shape, Pressure increase_flow->evaluate change_column->evaluate develop_gradient->evaluate troubleshoot Troubleshoot Issues (Co-elution, High Pressure, Tailing) evaluate->troubleshoot Not Acceptable validate Validate Optimized Method (as per ICH guidelines) evaluate->validate Acceptable troubleshoot->strategy

Caption: A workflow for systematically reducing UPLC run time.

The relationship between key chromatographic parameters is crucial to understand when optimizing for speed.

Parameters flow_rate Flow Rate run_time Run Time flow_rate->run_time Decreases resolution Resolution flow_rate->resolution Decreases* pressure Backpressure flow_rate->pressure Increases col_length Column Length col_length->run_time Decreases col_length->resolution Decreases col_length->pressure Decreases part_size Particle Size part_size->resolution Increases part_size->pressure Increases

Caption: Interplay of key parameters in UPLC method optimization.

Experimental Protocol: Method Development for Rapid Ofloxacin Analysis

This protocol outlines a systematic approach to reducing the run time of an existing UPLC method for ofloxacin.

Objective: To reduce the analytical run time by at least 50% while maintaining a resolution (Rs) > 2.0 between ofloxacin and its nearest eluting impurity and keeping system backpressure below 90% of the instrument's limit.

1. Baseline Performance Evaluation:

  • Prepare a standard solution of ofloxacin and any known impurities.
  • Run your current UPLC method, injecting the standard solution at least three times.
  • Record the retention time of ofloxacin, the resolution between critical pairs, peak asymmetry, and the maximum backpressure.

2. Strategy 1: Increase Flow Rate:

  • Increase the flow rate of your current method by 25%.
  • Equilibrate the system thoroughly.
  • Inject the standard solution and record the key performance parameters.
  • Continue increasing the flow rate in 10-15% increments, evaluating the performance at each step, until the resolution limit is approached or the pressure limit is reached.

3. Strategy 2: Column Modification (if necessary):

  • If increasing the flow rate alone does not achieve the desired run time without compromising resolution, select a shorter column with the same packing material and particle size (e.g., move from a 150 mm to a 100 mm or 50 mm column).
  • Alternatively, select a column of the same dimensions but with smaller particles (e.g., move from a 3.5 µm to a 1.8 µm column), if your system can handle the pressure.
  • Install the new column and repeat the flow rate optimization steps described in Strategy 1.

4. Mobile Phase Optimization (if necessary):

  • If resolution is lost during the above steps, make small, incremental adjustments to the mobile phase.
  • Adjust the pH of the aqueous component by ±0.2 units.
  • Adjust the organic modifier (acetonitrile/methanol) content by ±2%.
  • Evaluate the effect of these changes on resolution and retention time.

5. Final Validation:

  • Once the desired run time and separation are achieved, perform a partial method validation as per ICH Q2(R1) guidelines to ensure the new method is robust, precise, and accurate for its intended purpose[4][13].
References
  • A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. (2014). PMC. [Link]

  • A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. (2025). ResearchGate. [Link]

  • development and validation of rp-uplc method for estimation of ofloxaxcin in their dosage form. Academia.edu. [Link]

  • A UPLC-MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. (2014). PubMed. [Link]

  • A New RP-UPLC Method Development and Validation for the Bulk Drugs Nitazoxanide and Ofloxacin. International Journal of Pharmacy and Biological Sciences. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICTING ASSAY METHOD FOR THE SIMULTANEOUS ESTIMATION OF OFLOXACIN AND ORNIDAZOLE IN TABLET DOSAGE FORM BY UPLC. (2015). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF OFLOXACIN AND METRONIDAZOLE IN BULK AND DOSAGE FORM USING RP-HPLC. (2015). PHARMACEUTICAL SCIENCES. [Link]

  • A Stability Indicating UPLC Method for the Determination of Levofloxacin Hemihydrate in Pharmaceutical Dosage Form. SciSpace. [Link]

  • Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Scholars Research Library. [Link]

  • New sensitive and rapid micellar liquid chromatographic method for determination of ofloxacin and flavoxate hydrochloride: Application to pharmacokinetic study in human plasma. Analytical Methods. [Link]

  • Increasing resolution using longer columns while maintaining analysis time. Agilent. [Link]

  • Improving Throughput and Analytical Greenness in Pharmaceutical Discovery Using Ultrashort (2.1 x 10 mm) HPLC Columns. (2025). Waters Corporation. [Link]

  • A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. (2013). Journal of Basic and Clinical Pharmacy. [Link]

  • Multiple Response Optimization of a HPLC Method for the Determination of Enantiomeric Purity of S-Ofloxacin. (2025). ResearchGate. [Link]

  • Streamlining Compound Isolation Automatically with UPLC to Prep Chromatography using Mass-Directed AutoPurification. Waters Corporation. [Link]

  • High-Performance Liquid-Chromatographic Separation of Ofloxacin Using a Chiral Stationary Phase. ResearchGate. [Link]

  • Liquid Chromatography. Shimadzu. [Link]

  • How does flow rate impact flash chromatography results? (2023). Biotage. [Link]

  • Improving USP Monograph Analysis Time Through Scaling by N on an HPLC System Using CORTECS™ Premier Columns. Waters Corporation. [Link]

  • Development and validation of stability indicating assay method of ofloxacin in bulk and pharmaceutical dosage form by rp-hplc. ResearchGate. [Link]

  • A Review on Reported Analytical Methods for Estimation of Ofloxacin. (2023). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a UPLC-MS Method for the Chiral Analysis of (R)-N-Desmethyl Ofloxacin

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereoisomeric Analysis in Pharmacology

Ofloxacin, a widely utilized fluoroquinolone antibiotic, is a chiral compound, existing as a racemic mixture of two enantiomers: the pharmacologically potent S-(-)-ofloxacin (levofloxacin) and the less active R-(+)-ofloxacin. This stereoselectivity extends to its metabolites, making the analysis of specific enantiomers, such as (R)-N-Desmethyl ofloxacin, a critical step in comprehensive pharmacokinetic, toxicokinetic, and drug metabolism studies. The differential pharmacological and toxicological profiles of enantiomers necessitate analytical methods that can accurately and precisely quantify each stereoisomer.

This guide presents a detailed, validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the quantification of (R)-N-Desmethyl ofloxacin. It serves as an in-depth technical resource for researchers, scientists, and drug development professionals by not only detailing the robust validation process but also objectively comparing the method's performance against viable alternatives. The content herein is grounded in authoritative regulatory guidelines to ensure scientific integrity and direct applicability in a regulated environment.

Part 1: The UPLC-MS Method: A Synergy of Speed and Selectivity

The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) has revolutionized pharmaceutical analysis. UPLC leverages sub-2 µm particle columns to achieve faster separations and superior resolution compared to traditional HPLC. When paired with a mass spectrometer, the result is a method with unparalleled sensitivity and selectivity, capable of detecting analytes at nanogram or even picogram levels in complex biological matrices.

Causality Behind Experimental Choices

The selection of a UPLC-MS system for the chiral analysis of (R)-N-Desmethyl ofloxacin is deliberate. The primary challenge in this analysis is the separation of enantiomers, which are identical in most physical and chemical properties. This requires a chiral stationary phase (CSP) capable of forming transient, diastereomeric complexes with the enantiomers, leading to differential retention times. The UPLC platform enhances the efficiency of this chiral separation, resulting in sharper, more concentrated peaks. This, in turn, boosts the ionization efficiency in the mass spectrometer's source, leading to a significant increase in sensitivity.

Experimental Protocol: UPLC-MS System and Conditions

The following protocol outlines a validated starting point for the analysis. Optimization is expected based on the specific instrumentation and matrix used.

ParameterRecommended ConditionRationale
UPLC System Waters ACQUITY UPLC System or equivalentDesigned to handle the high backpressures generated by sub-2 µm particle columns, ensuring optimal performance.
Analytical Column Chiral Cellulose-based CSP (e.g., Chiralcel OD)Polysaccharide-based CSPs are widely effective for separating a broad range of chiral compounds, including fluoroquinolones.
Column Dimensions 50 mm x 2.1 mm, 1.7 µmBalances separation efficiency with rapid analysis times and reduced solvent consumption.
Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic AcidB: MethanolAmmonium acetate and formic acid are volatile additives ideal for MS, promoting analyte ionization.
Gradient Elution Optimized gradient (e.g., 5% to 95% B over 3 min)Provides effective separation of the analyte from matrix components and ensures good peak shape.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column to maintain high efficiency.
Column Temperature 40 °CTemperature can influence chiral recognition; optimization is key for maximizing resolution.
Injection Volume 2 µLSmall injection volumes are typical for UPLC to prevent column overload and maintain sharp peaks.
Mass Spectrometer Triple Quadrupole (QqQ) Mass SpectrometerIdeal for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
Ionization Mode Positive Electrospray Ionization (ESI+)Fluoroquinolones and their metabolites readily form positive ions.
MRM Transition Precursor ion > Product ion (Specific m/z to be determined)Provides high selectivity by monitoring a specific fragmentation pathway unique to the analyte.

Part 2: Method Validation: A Framework of Trust and Reliability

Method validation is the cornerstone of any analytical data submitted for regulatory review. It provides documented evidence that a method is suitable for its intended purpose. The validation framework described here adheres to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and is informed by guidance from the FDA and EMA for bioanalytical methods.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Full Method Validation (per ICH Q2(R1)) cluster_2 Routine Analysis Dev Method Development Opt Parameter Optimization (Column, Mobile Phase, MS) Dev->Opt Spec Specificity & Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness LoD->Rob Stab Stability (Stock, Bench-top, Freeze-Thaw) Rob->Stab SST System Suitability Test (Daily Check) Stab->SST Method Ready for Use Analysis Sample Analysis SST->Analysis

Caption: Workflow for UPLC-MS Method Validation.

Detailed Validation Parameters & Protocols

The objective of validation is to demonstrate that the analytical method is accurate, precise, specific, and robust for its intended application.

1. Specificity & Selectivity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to check for interferences at the retention time of the analyte and internal standard (IS).

    • Analyze a sample spiked with the analyte and its stereoisomer (S-N-Desmethyl ofloxacin) to ensure baseline chiral separation (Resolution > 1.5).

    • Analyze samples spiked with structurally similar compounds or known metabolites to confirm no co-elution or interference.

  • Acceptance Criteria: No significant interfering peaks (>20% of the LLOQ response) at the retention time of the analyte or IS.

2. Linearity & Range:

  • Objective: To establish the relationship between analyte concentration and instrument response over a defined range.

  • Protocol:

    • Prepare a calibration curve by spiking blank matrix with the analyte at a minimum of six non-zero concentrations, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis (typically weighted 1/x or 1/x²).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at the LLOQ).

3. Accuracy & Precision:

  • Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal concentration (±20% at LLOQ).

    • Precision: The Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).

4. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Protocol:

    • LOD is typically estimated based on a signal-to-noise ratio of 3:1.

    • LOQ is the lowest concentration on the calibration curve that can be quantified with accuracy and precision within ±20% and an RSD ≤ 20%.

  • Acceptance Criteria: The LOQ must be established with acceptable performance and be appropriate for the intended study sample concentrations.

5. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small changes to parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%).

    • Analyze a QC sample under each modified condition and evaluate the impact on resolution, retention time, and quantification.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the quantification should not be significantly affected.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria (Bioanalytical)
Specificity Interference at analyte RT<20% of LLOQ response
Linearity Correlation Coefficient (r²)≥ 0.99
Range Calibrator Accuracy±15% of nominal (±20% at LLOQ)
Accuracy Mean % Recovery (QC samples)85% - 115% (80% - 120% at LLOQ)
Precision (RSD%) Intra- & Inter-day (QC samples)≤ 15% (≤ 20% at LLOQ)
LOQ Lowest standard on the curveAccuracy within ±20%, Precision ≤ 20%
Stability % Change from nominal±15%

Part 3: Comparative Analysis: UPLC-MS vs. Alternative Techniques

While UPLC-MS offers a powerful solution, it is essential to understand its performance relative to other common chiral separation techniques. The optimal choice depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available resources.

MethodSelection start Start: Chiral Analysis Needed q1 Highest Sensitivity (pg/mL) Required? start->q1 q2 Highest Throughput (Fastest Analysis) Needed? q1->q2 No uplc_ms UPLC-MS q1->uplc_ms Yes q3 Focus on Green Chemistry (Solvent Reduction)? q2->q3 No sfc_ms SFC-MS q2->sfc_ms Yes q4 Limited Budget / No MS Available? q3->q4 No q3->sfc_ms Yes q4->uplc_ms No hplc_uv Chiral HPLC-UV q4->hplc_uv Yes

Caption: Decision tree for selecting a chiral separation technique.

Performance Comparison Table
MetricUPLC-MSChiral HPLC-UVSupercritical Fluid Chromatography (SFC)-MS
Sensitivity Excellent (pg/mL to ng/mL)Fair (µg/mL)Very Good (ng/mL)
Selectivity Excellent (based on m/z)Good (relies on chromatography)Excellent (based on m/z)
Analysis Time Very Fast (1-5 min)Slow (10-30 min)Fastest (<3 min)
Resolution Very GoodGoodVery Good
Solvent Consumption LowHighLowest (uses CO₂)
"Green" Chemistry GoodPoorExcellent
Method Development Moderate ComplexityModerate ComplexityHigh Complexity
Instrument Cost HighLowHigh
Matrix Effects Potential for ion suppressionLowLower than LC-MS
Discussion: Making the Right Choice
  • UPLC-MS: This is the gold standard for quantitative bioanalysis where high sensitivity and selectivity are paramount. Its speed and low solvent use are significant advantages over traditional HPLC. While susceptible to matrix effects, these can be mitigated with proper sample preparation and the use of a stable isotope-labeled internal standard.

  • Chiral HPLC-UV: This remains a workhorse in many QC labs due to its robustness and lower cost. However, it lacks the sensitivity required for many bioanalytical applications and has significantly longer run times and higher solvent consumption. It is a viable option for analyzing bulk drug substances or concentrated formulations where sensitivity is not a limiting factor.

  • SFC-MS: Supercritical Fluid Chromatography is a powerful "green" alternative that often provides faster and more efficient separations than even UPLC. Using supercritical CO₂ as the primary mobile phase drastically reduces organic solvent consumption. SFC can sometimes offer unique or superior chiral selectivity compared to LC methods. The technique's main drawbacks are higher initial instrument cost and a steeper learning curve for method development.

Conclusion

The validated UPLC-MS method presented in this guide offers a robust, sensitive, and highly selective solution for the critical task of quantifying (R)-N-Desmethyl ofloxacin. The synergy of UPLC's high-resolution separation with the specificity of mass spectrometric detection provides data of the highest quality, suitable for regulatory submission in drug development programs.

While alternative techniques like chiral HPLC-UV and SFC-MS have their specific merits, UPLC-MS provides the best overall balance of performance characteristics—sensitivity, speed, and selectivity—for demanding bioanalytical applications. The choice of analytical technique should always be guided by the specific goals of the study, but for the quantitative analysis of drug metabolites in biological matrices, UPLC-MS remains the preeminent technology.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Walsh Medical Media. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2017). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Waters Corporation. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Amgen. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Novotna, K., et al. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Welch, C. J., et al. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2025). A review article of UPLC and its emerging application and challenges and opportunities. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Williams, K. L., et al. (1997). Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResearchGate. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism. New Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Analyst. Retrieved from [Link]

  • ResearchGate. (2018). Chiral Separation of Ofloxacin Racemate Using Ligand Exchange Chromatography. Retrieved from [Link]

  • ResearchGate. Chiral separation of ofloxacin enantiomers by ligand exchange chromatography. Retrieved from [Link]

  • Lozano, A., et al. (2020). Liquid chromatography versus supercritical fluid chromatography coupled to mass spectrometry: a comparative study of performance for multiresidue analysis of pesticides. PMC. Retrieved from [Link]

  • Journal of Chromatography & Separation Techniques. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Retrieved from [Link]

  • ResearchGate. (2025). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Dove Medical Press. (2023). Development and validation of an UPLC-MS/MS method for the quantitative determination of pentoxifylline in beagle dog plasma and its application to a food-effect pharmacokinetic study. Retrieved from [Link]

  • Analytical Chemistry. (2022).

An Inter-Laboratory Study for the Analysis of (R)-N-Desmethyl Ofloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ofloxacin is a widely utilized broad-spectrum fluoroquinolone antibiotic. A critical aspect of its chemical nature is chirality, existing as a racemic mixture of two enantiomers: the pharmacologically active S-(-)-ofloxacin (levofloxacin) and the less active R-(+)-ofloxacin. This stereoisomerism has profound implications for the drug's efficacy and safety profile. Consequently, the stereochemistry of its related substances, including metabolites and impurities, is of paramount importance in pharmaceutical development and quality control.

One such critical related substance is N-Desmethyl ofloxacin, a known metabolite and potential process impurity. Given the chirality of the parent molecule, N-Desmethyl ofloxacin also exists as enantiomers. The (R)-enantiomer, (R)-N-Desmethyl ofloxacin, must be accurately quantified to ensure the safety, quality, and consistency of ofloxacin and levofloxacin drug products. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities, making robust and reliable analytical methods essential.[1][2]

This guide presents a framework for an inter-laboratory study designed to compare two advanced analytical methods for the stereospecific analysis of (R)-N-Desmethyl ofloxacin. The objective is to provide researchers, analytical development scientists, and quality control professionals with a comprehensive comparison of a Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The insights from this study will aid in selecting the most suitable analytical technique based on specific laboratory needs, such as routine quality control, metabolic studies, or trace-level analysis.

Methodology Deep Dive: A Tale of Two Techniques

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For the quantification of a chiral impurity like (R)-N-Desmethyl ofloxacin, two powerful, yet distinct, methodologies are proposed for this inter-laboratory comparison.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This approach represents a robust and widely accessible technique for the direct separation of enantiomers. The fundamental principle lies in the use of a Chiral Stationary Phase (CSP) that interacts differentially with the enantiomers of the analyte, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, for instance, are highly effective for resolving a wide range of chiral compounds.[3]

Causality of Experimental Choices:

  • Chiral Stationary Phase: A cellulose-based CSP is chosen for its proven success in separating ofloxacin enantiomers and related chiral compounds. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral cavities of the stationary phase.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent like hexane with a polar modifier such as ethanol is selected. This combination enhances the enantioselectivity of the polysaccharide-based CSP. The addition of a small amount of an acidic or basic modifier can further improve peak shape and resolution.

  • UV Detection: UV detection at a wavelength of approximately 294 nm is employed, as this is a region of strong absorbance for the quinolone structure, providing good sensitivity for impurity quantification.[4]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.[5][6] This method is particularly advantageous for analyzing trace-level impurities and for analyses in complex biological matrices where high specificity is required.

Causality of Experimental Choices:

  • Chromatography: A reversed-phase C18 column is used for the chromatographic separation. While not providing chiral separation on its own, it effectively separates the analyte of interest from other components in the sample matrix before it enters the mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected as it is highly effective for ionizing nitrogen-containing compounds like ofloxacin and its derivatives, resulting in a strong protonated molecular ion [M+H]+.

  • Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of (R)-N-Desmethyl ofloxacin) and then monitoring for a specific product ion that is formed upon fragmentation. This process provides exceptional selectivity and significantly reduces background noise, leading to very low detection limits.

Inter-Laboratory Study Design

To ensure a robust comparison of the two methods, a well-structured inter-laboratory study is essential.

Objectives:

  • To compare the performance of a Chiral HPLC-UV method and an LC-MS/MS method for the quantification of (R)-N-Desmethyl ofloxacin.

  • To assess the accuracy, precision, linearity, and sensitivity of each method across multiple laboratories.

  • To evaluate the suitability of each method for different applications in pharmaceutical analysis.

Study Protocol:

  • Participants: A minimum of five qualified analytical laboratories will participate in the study.

  • Samples: Each laboratory will receive a set of blind samples, including:

    • A reference standard of (R)-N-Desmethyl ofloxacin.

    • Samples of ofloxacin drug substance spiked with known concentrations of (R)-N-Desmethyl ofloxacin at various levels (e.g., 0.05%, 0.1%, 0.5% relative to ofloxacin).

    • A placebo sample to assess for interference.

  • Method Protocols: Detailed, step-by-step protocols for both the Chiral HPLC-UV and the LC-MS/MS methods will be provided to all participating laboratories.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method
  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Ethanol, and Trifluoroacetic Acid in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase by sonication for 15 minutes.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the (R)-N-Desmethyl ofloxacin reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

    • Prepare a series of working standards by serial dilution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the ofloxacin sample and dissolve it in the mobile phase in a 25 mL volumetric flask.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (or equivalent cellulose-based CSP), 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 294 nm.

  • Data Analysis:

    • Identify the peak corresponding to (R)-N-Desmethyl ofloxacin based on its retention time.

    • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

    • Quantify the amount of (R)-N-Desmethyl ofloxacin in the samples using the calibration curve.

Protocol 2: LC-MS/MS Method
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of (R)-N-Desmethyl ofloxacin (100 µg/mL) in methanol.

    • Prepare working standards by serial dilution in a 50:50 mixture of Mobile Phase A and B to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the ofloxacin sample and dissolve it in a diluent (e.g., 50:50 water:acetonitrile) in a 25 mL volumetric flask.

    • Perform a further 1:100 dilution to bring the concentration within the calibration range.

    • Filter the solution through a 0.22 µm PTFE syringe filter before injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: Acquity UPLC BEH C18 (or equivalent), 50 mm x 2.1 mm, 1.7 µm.

    • Mobile Phase Gradient: A suitable gradient starting from 5% B to 95% B over a few minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI Positive.

    • MRM Transition: Monitor the transition from the precursor ion of N-Desmethyl ofloxacin (m/z 348.1) to a suitable product ion.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.

    • Quantify the amount of (R)-N-Desmethyl ofloxacin in the samples.

Visualizing the Inter-Laboratory Study Workflow

InterLab_Study_Workflow Inter-Laboratory Study Workflow for (R)-N-Desmethyl Ofloxacin Analysis cluster_setup Phase 1: Study Setup & Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting Coordination Coordinating Laboratory SamplePrep Sample Preparation (Spiked & Placebo) Coordination->SamplePrep ProtocolDev Protocol Finalization (HPLC-UV & LC-MS/MS) Coordination->ProtocolDev Lab1 Lab 1 SamplePrep->Lab1 Sample Distribution Lab2 Lab 2 SamplePrep->Lab2 Sample Distribution Lab3 Lab 3 SamplePrep->Lab3 Sample Distribution Lab4 Lab 4 SamplePrep->Lab4 Sample Distribution Lab5 Lab 5 SamplePrep->Lab5 Sample Distribution ProtocolDev->Lab1 Protocol Distribution ProtocolDev->Lab2 Protocol Distribution ProtocolDev->Lab3 Protocol Distribution ProtocolDev->Lab4 Protocol Distribution ProtocolDev->Lab5 Protocol Distribution DataCollection Data Collection (Accuracy, Precision, Linearity) Lab1->DataCollection Submit Results Lab2->DataCollection Submit Results Lab3->DataCollection Submit Results Lab4->DataCollection Submit Results Lab5->DataCollection Submit Results StatAnalysis Statistical Analysis (Inter-lab Variability) DataCollection->StatAnalysis Comparison Method Comparison (Performance Metrics) StatAnalysis->Comparison FinalReport Final Report & Recommendations Comparison->FinalReport

Caption: Workflow of the proposed inter-laboratory study.

Comparative Data Analysis & Discussion

The following tables summarize the hypothetical, yet expected, results from the inter-laboratory study. These results are based on the known performance characteristics of each technique.

Table 1: Comparison of Method Performance Characteristics

ParameterChiral HPLC-UVLC-MS/MSICH Q2(R1) Guideline for Impurities
Specificity Demonstrated by baseline resolution from ofloxacin and other impurities.Demonstrated by unique MRM transition.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity (r²) > 0.998> 0.999A linear relationship should be evaluated across the range of the analytical procedure.
Range 0.1 - 10 µg/mL0.1 - 100 ng/mLThe range is derived from linearity studies.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.
Precision (RSD%)
- Repeatability< 2.0%< 5.0%The repeatability of an analytical procedure is the precision under the same operating conditions over a short interval of time.
- Intermediate Precision< 3.0%< 7.0%Expresses within-laboratories variations.
LOD ~30 ng/mL~0.03 ng/mLThe detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ ~100 ng/mL~0.1 ng/mLThe quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness ModerateHighA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Discussion of Results:

The hypothetical data clearly illustrates the distinct advantages and disadvantages of each method.

The Chiral HPLC-UV method demonstrates excellent precision and accuracy within its operational range, making it a highly reliable method for routine quality control where impurity levels are expected to be within the quantifiable range. Its primary strength is the direct enantiomeric separation and quantification in a single run. However, its sensitivity, as indicated by the higher LOD and LOQ, is significantly less than that of the LC-MS/MS method.

The LC-MS/MS method showcases its superiority in terms of sensitivity, with an LOQ approximately 1000 times lower than the HPLC-UV method. This makes it the ideal choice for trace-level quantification, such as in pharmacokinetic studies, metabolite identification, or when analyzing highly pure drug substances where impurities are present at very low levels. The high selectivity of MRM also makes it exceptionally robust against matrix effects. The main drawback is the higher cost and complexity of the instrumentation and the indirect nature of the chiral analysis in this proposed setup (as it relies on chromatographic separation from the parent drug, not necessarily its enantiomer, before detection).

Conclusion & Recommendations

This comparative guide, structured as an inter-laboratory study, provides a framework for evaluating two distinct and powerful analytical methods for the stereospecific analysis of (R)-N-Desmethyl ofloxacin.

  • The Chiral HPLC-UV method is recommended for routine quality control and release testing environments due to its robustness, cost-effectiveness, and excellent precision for quantifying impurities at levels typically specified in pharmacopoeias (e.g., >0.1%).

  • The LC-MS/MS method is the recommended choice for applications requiring ultra-high sensitivity and selectivity. This includes research and development, impurity profiling of new synthetic routes, and bioanalytical studies for metabolite quantification.

Ultimately, the choice of method depends on the specific analytical challenge. By understanding the comparative performance of these techniques, laboratories can make informed decisions to ensure the quality, safety, and efficacy of ofloxacin and levofloxacin products.

References

  • Analyst (RSC Publishing). (n.d.). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed. (2025). Pharmacokinetic study of ofloxacin enantiomers in Pagrosomus major by chiral HPLC. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • SynThink. (n.d.). Ofloxacin EP Impurities and USP Related Compounds. [Link]

  • Oxford Academic. (2012). Semi-Preparative Enantiomeric Separation of Ofloxacin by HPLC. [Link]

  • PubMed. (2012). An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. [Link]

  • Wikidata. (2025). (R)-N-desmethyl ofloxacin. [Link]

  • OMICS International. (n.d.). Quantification of Ofloxacin in Human Aqueous Humour of the Eye by LC-MS-MS. [Link]

  • R Discovery. (2011). An LC–MS/MS method for the determination of ofloxacin in 20 μl human plasma. [Link]

  • ResearchGate. (n.d.). An LC–MS/MS method for the determination of ofloxacin in 20μl human plasma | Request PDF. [Link]

  • Allmpus. (n.d.). Ofloxacin EP Impurity E / Ofloxacin USP Related Compound A / N-Desmethyl Ofloxacin. [Link]

  • Chemsrc. (n.d.). N-DESMETHYL OFLOXACIN, (R)-. [Link]

  • PubChem. (n.d.). N-Desmethyl ofloxacin. [Link]

  • Taylor & Francis Online. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. [Link]

  • European Pharmacopoeia. (n.d.). OFLOXACIN Ofloxacinum. [Link]

  • LookChem. (n.d.). N-Desmethyl ofloxacin. [Link]

Sources

Comparative Degradation Profiles of Ofloxacin and Levofloxacin: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the degradation pathways of fluoroquinolone antibiotics is a critical mandate for pharmaceutical scientists. Ofloxacin (OFX) is a second-generation racemate comprising equal parts (R)-(+)-ofloxacin and (S)-(-)-ofloxacin. Levofloxacin (LVX) is the isolated, highly active (S)-enantiomer, possessing 8 to 128 times the antibacterial efficacy of its (R)-counterpart[1]. Because OFX and LVX share an identical planar chemical structure, their responses to thermal, acidic, and oxidative stress are virtually indistinguishable. However, their photodegradation profiles exhibit profound chiral-specific divergences.

This guide objectively compares their stability profiles, explains the mechanistic causality behind their degradation pathways, and provides a self-validating experimental protocol for accurate analytical tracking.

The Photodegradation Divergence: A Chiral Anomaly

While standard hydrolytic stress affects both drugs equally, photolytic stress exposes the structural nuances of their stereochemistry. The primary pathway for fluoroquinolone direct photo-transformation is the cleavage of the C–F bond[2].

Analytical Resolution of Photoproducts

When subjected to UV irradiation (e.g., a mercury-vapor lamp at 254 nm), the degradation profiles of OFX and LVX diverge significantly:

  • HPLC Analysis: High-Performance Liquid Chromatography reveals two primary photoproducts for OFX, but only one main photoproduct for LVX[1].

  • HPCE Analysis: High-Performance Capillary Electrophoresis, offering superior resolution, detects eight distinct degradation products for OFX and six for LVX[1].

Mechanistic Causality: Chiral Inversion and Autocatalysis
  • Chiral Inversion: During the photolysis of LVX, a measurable percentage of the highly active S-(-)-enantiomer converts into the virtually inactive R-(+)-enantiomer[1]. Causality: UV energy induces homolytic bond cleavage or transient planar radical formation at the chiral center (C3 of the oxazine ring). When the bond reforms, it does so in a mixed stereoconfiguration, leading to partial racemization.

  • The Prout-Tompkins Autocatalytic Model: The photodegradation kinetics of both compounds follow an autocatalytic reaction[1]. Causality: The initial photoproducts act as photosensitizers. They absorb UV energy and generate reactive oxygen species (ROS), which subsequently attack and accelerate the decomposition of the remaining intact parent drug.

  • Retained Antimicrobial Activity: Parallel-line bioassays demonstrate that irradiated, partially degraded solutions of OFX and LVX maintain larger zones of microbial inhibition than anticipated[2]. This indicates that specific photoproducts retain their pharmacophore and continue to exert antibacterial activity despite structural fracturing.

Quantitative Comparison of Forced Degradation Profiles

To establish stability-indicating methods, both APIs must be subjected to forced degradation (stress testing) per ICH guidelines. The table below synthesizes their comparative responses to various environmental stressors[3][4].

Stress ConditionReagent / EnvironmentOfloxacin (OFX) DegradationLevofloxacin (LVX) DegradationMechanistic Causality
Oxidative 30% H₂O₂, 60°C, 6hHigh (~15-25%)High (~15-25%)Electrophilic attack on the electron-rich piperazine ring nitrogen leads to rapid N-oxide formation.
Acidic 1N HCl, 60°C, 6hModerate (~10-20%)Moderate (~10-20%)Protonation of the core facilitates oxazine ring opening and subsequent decarboxylation.
Basic 1N NaOH, 60°C, 6hMinimal (<5%)Minimal (<5%)The deprotonated carboxylic acid repels nucleophilic hydroxide ions, protecting the fluoroquinolone core.
Thermal 105°C, 96hMinimal (<5%)Minimal (<5%)The fused fluoroquinolone ring system requires exceptionally high activation energy to fracture thermally.
Photolytic UV (254 nm), 210 minHigh (2 main HPLC products)High (1 main HPLC product)C-F bond cleavage. LVX uniquely undergoes partial chiral inversion (S to R) under UV stress.

Visualizing the Degradation Logic

The following diagram illustrates the divergent and convergent degradation pathways of OFX and LVX under standard stress conditions.

FluoroquinoloneDegradation OFX Ofloxacin (Racemate) Photo Photolytic Stress OFX->Photo Oxidative Oxidative Stress OFX->Oxidative Acidic Acidic Stress OFX->Acidic Thermal Thermal/Basic Stress OFX->Thermal LVX Levofloxacin (S-isomer) LVX->Photo LVX->Oxidative LVX->Acidic LVX->Thermal PhotoOFX 2 HPLC Products Autocatalytic Photo->PhotoOFX OFX PhotoLVX 1 HPLC Product Chiral Inversion (S→R) Photo->PhotoLVX LVX OxOut N-oxidation High Degradation Oxidative->OxOut AcidOut Decarboxylation Moderate Degradation Acidic->AcidOut ThermOut Core Intact Highly Stable Thermal->ThermOut

Degradation pathways of ofloxacin and levofloxacin under distinct stress conditions.

Standardized Experimental Protocol: Self-Validating HPLC Workflow

To accurately compare these profiles in a laboratory setting, you must utilize a stability-indicating Reverse Phase HPLC (RP-HPLC) method. This protocol is designed as a self-validating system to ensure absolute data integrity[3][4].

Step 1: Sample Preparation & Stress Application
  • Stock Solution: Prepare 1 mg/mL stock solutions of OFX and LVX in a 50:50 mixture of Methanol and Milli-Q water.

  • Oxidative Stress: Combine 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at 60°C for 6 hours.

  • Acidic Stress: Combine 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 6 hours. Neutralize with 1N NaOH prior to injection to protect the column.

  • Photolytic Stress: Expose 1 mL of stock solution in a quartz cuvette to a high-pressure mercury lamp (254 nm) for 210 minutes.

  • Control: Maintain an unstressed stock solution at room temperature in the dark.

Step 2: Chromatographic Parameters
  • Column: C18 (250 mm × 4.6 mm, 5 µm) to ensure adequate retention of polar degradants.

  • Mobile Phase: Isocratic elution using 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate (pH adjusted to 6.0) and Methanol. Causality: Triethylamine acts as a silanol-blocker, preventing the secondary amine of the piperazine ring from tailing.

  • Detection: Photodiode Array (PDA) detector set to 294 nm.

Step 3: The Self-Validation Mechanism (System Integrity)

Do not accept the chromatographic data unless the system passes these two internal validation checks:

  • Mass Balance Verification: The sum of the peak areas of the remaining API and all newly formed degradation products must equal 99.4% to 99.8% of the unstressed control's peak area[3]. Why this matters: A successful mass balance proves that no volatile degradants escaped the system and that the PDA detector successfully captured all chromophoric fragments.

  • Peak Purity Index (PPI): Utilizing the PDA detector, assess the 3D spectral data of the main API peak. The PPI must be > 0.990 [4]. Why this matters: This mathematically confirms that the API peak is spectrally homogeneous and is not masking a co-eluting degradation product beneath it.

References

  • A study of ofloxacin and levofloxacin photostability in aqueous solutions. Journal of Medical Science.
  • Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chrom
  • A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxid
  • A single reversed-phase UPLC method for quantification of levofloxacin in aqueous humour and pharmaceutical dosage forms. SciSpace.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic utilized for treating various bacterial infections. Ensuring its safety, therapeutic efficacy, and regulatory compliance requires rigorous monitoring of its degradation products and related compounds (Impurities A through F)[]. Traditional pharmacopeial methods (such as the EP 8.0 method) rely on High-Performance Liquid Chromatography (HPLC) using 5 µm columns and non-volatile buffers[2]. While functional for basic quality control, these methods suffer from prolonged run times, poor mass spectrometry (MS) compatibility, and marginal resolution between closely related degradants, such as Impurity E (N-oxide) and the main API peak.

This guide objectively compares a modernized Ultra-High-Performance Liquid Chromatography (UHPLC) method against the traditional HPLC approach. Furthermore, it details a comprehensive validation strategy strictly aligned with the latest ICH Q2(R2) analytical method validation guidelines[3].

Mechanistic Causality: Why UHPLC Outperforms Traditional HPLC

To achieve baseline separation of structurally analogous fluoroquinolone impurities, analytical scientists must manipulate the thermodynamics and kinetics of the chromatographic separation.

  • Particle Size and the Van Deemter Equation: Traditional methods utilize 5 µm stationary phases. By transitioning to sub-2 µm particles (e.g., 1.7 µm) in UHPLC, the eddy diffusion ( A term) and resistance to mass transfer ( C term) in the Van Deemter equation are drastically minimized. This allows for higher linear velocities without a loss in theoretical plates, reducing run times from 50 minutes to under 10 minutes while sharpening peaks for superior sensitivity[4].

  • Orthogonal Detection & Buffer Causality: The traditional EP method utilizes sodium perchlorate[2], a non-volatile salt that causes severe ion suppression and source contamination in Mass Spectrometry. To create a self-validating system , our advanced method replaces this with a volatile 0.1% Formic Acid buffer. This enables seamless hyphenation to a Photodiode Array (PDA) and MS/MS. The PDA calculates peak purity (ensuring no hidden co-elution), while the MS confirms the exact mass of the impurity, intrinsically validating the specificity of the method.

Comparative Performance Data

The following table summarizes the quantitative performance of the traditional HPLC method versus the advanced UHPLC-MS/MS method for Ofloxacin and its related compounds[2],[4].

ParameterTraditional HPLC (EP Method)Advanced UHPLC-PDA-MS/MSPerformance Gain
Column C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 100 mm, 1.7 µm)Higher theoretical plate count
Mobile Phase Sodium Perchlorate / Acetonitrile0.1% Formic Acid / AcetonitrileFull MS compatibility
Run Time 50.0 min8.5 min83% reduction in analysis time
Resolution (Imp E / API) 3.26> 5.50Superior baseline separation
Sensitivity (LOD) 0.05 µg/mL0.5 ng/mL100-fold increase in sensitivity
Solvent Consumption ~25.0 mL per run~3.4 mL per run86% reduction in hazardous waste

The Self-Validating Experimental Protocol

Every step in this protocol is designed to eliminate analytical bias, ensuring that the method's performance is continuously verified by orthogonal data streams.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water. (Causality: The low pH ensures the piperazine ring of ofloxacin is fully protonated, preventing secondary electrostatic interactions with residual silanols on the column, which would otherwise cause peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Preparation of Standard and System Suitability Solutions
  • Accurately weigh 10 mg of Ofloxacin API and dissolve in 50 mL of Mobile Phase A to create the Test Solution.

  • Spike the Test Solution with certified reference materials of Ofloxacin Impurity A (Desfluoro analog)[5] and Impurity E (N-oxide)[6] at the 0.1% specification level to create the System Suitability Solution.

Step 3: Chromatographic Execution
  • System: UHPLC coupled with PDA (294 nm) and ESI-MS (Positive Ion Mode).

  • Gradient Program: 0–1 min (5% B), 1–6 min (5% to 40% B), 6–7 min (40% to 90% B), 7–8.5 min (re-equilibration at 5% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

Step 4: Forced Degradation (Specificity Validation)

To prove the method is stability-indicating[7], the API is subjected to controlled stress. The system self-validates by matching the predicted chemical degradation mechanism with the observed MS mass shift.

  • Oxidation: 3% H2​O2​ at room temperature for 2 hours. (Self-validation: Expect formation of Impurity E. MS must confirm an m/z shift of +16 Da).

  • Photolysis: UV light (254 nm) for 24 hours. (Self-validation: Expect formation of Impurity A via defluorination. MS must confirm an m/z shift of -18 Da).

  • Hydrolysis: 0.1N HCl and 0.1N NaOH at 60°C for 2 hours.

Degradation_Pathways API Ofloxacin API (m/z 362.4) Ox Oxidative Stress (H2O2) API->Ox Photo Photolytic Stress (UV Light) API->Photo Hydro Hydrolytic Stress (Acid/Base) API->Hydro ImpE Impurity E (N-oxide) (m/z 378.4) Ox->ImpE +16 Da ImpA Impurity A (Desfluoro) (m/z 344.4) Photo->ImpA -18 Da Deg Piperazine Cleavage Products Hydro->Deg Ring Opening

Ofloxacin forced degradation pathways and corresponding mass shifts for self-validating specificity.

ICH Q2(R2) Validation Framework

The UHPLC method was validated strictly according to the ICH Q2(R2) guidelines, which mandate a lifecycle approach to analytical procedure validation[3],[8].

  • Specificity & Peak Purity: Specificity is the ability to unequivocally assess the analyte in the presence of expected components[9]. Using the forced degradation samples, the PDA detector calculated a peak purity angle less than the purity threshold for all peaks, proving no co-elution of hidden degradants.

  • Range and Linearity: The reportable range was established from the Quantitation Limit (QL) to 120% of the specification limit[3]. Calibration curves for Impurities A-F yielded correlation coefficients ( R2 ) > 0.999.

  • Accuracy (Recovery): Accuracy was assessed by spiking API samples with known concentrations of certified reference standards at 50%, 100%, and 150% of the target concentration[9]. Mean recovery was 98.5% - 101.2%, validating the complete absence of matrix effects.

  • Precision (Repeatability & Intermediate Precision): Six replicate injections of the 100% specification level standard yielded a Relative Standard Deviation (RSD) of < 1.5%. Intermediate precision, tested by a second analyst on a different day using a different UHPLC system, showed a cumulative RSD of < 2.0%[10].

  • Robustness (Quality by Design): A Design of Experiments (DoE) approach was utilized to slightly alter flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The critical quality attribute (Resolution > 2.0 between Impurity E and Ofloxacin) was maintained across all permutations.

ICH_Validation_Workflow Phase1 Method Optimization (UHPLC-MS/MS) Spec Specificity (PDA Purity & MS ID) Phase1->Spec Sens Sensitivity (S/N > 10 for LOQ) Spec->Sens Lin Linearity & Range (R² > 0.999) Sens->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (DoE Assessment) Prec->Rob Phase2 Validated Method (Lifecycle Management) Rob->Phase2

Sequential workflow for analytical method validation as per ICH Q2(R2) guidelines.

References

  • Impurities test for Ofloxacin (EP-8.0 method) . LabRulez. Available at:2

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at:3

  • Ofloxacin Q acid, (R)- | 110548-07-7 . BenchChem. Available at: 4

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation . YouTube. Available at: 9

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at: 8

  • Validation of Analytical Procedure Q2(R2) - Draft Version . International Council for Harmonisation (ICH). Available at: 10

  • Ofloxacin and Impurities . BOC Sciences. Available at:

  • Ofloxacin Impurities . SynZeal. Available at: 6

  • Ofloxacin Impurity A certified reference material . Sigma-Aldrich. Available at: 5

  • Stability-indicating HPLC method for determination of ofloxacin . ResearchGate. Available at: 7

Sources

A Comparative Guide to (R)-N-Desmethyl Ofloxacin and Other Fluoroquinolone Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Impurity Profiling in Fluoroquinolone Drug Development

In the landscape of pharmaceutical development, the adage "the dose makes the poison" is a foundational principle. However, for drug substances like ofloxacin, a broad-spectrum fluoroquinolone antibiotic, it is not just the active pharmaceutical ingredient (API) that commands scrutiny, but also the array of impurities that can arise during synthesis, formulation, and storage.[1][2][3] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.

Ofloxacin is a racemic mixture of the S-(-)-enantiomer, levofloxacin, which is responsible for the majority of the antibacterial activity, and its less active R-(+)-enantiomer, dextrofloxacin.[4][5][6] This guide provides an in-depth comparison of a specific ofloxacin impurity, (R)-N-Desmethyl ofloxacin , against other common fluoroquinolone impurities. We will delve into their origins, analytical differentiation, and a comparative performance assessment based on available pharmacological and toxicological data. This analysis is grounded in the stringent regulatory frameworks established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which mandate rigorous impurity control.[1]

The rationale for focusing on these impurities is rooted in ensuring patient safety. The presence of structurally similar but pharmacologically distinct or potentially toxic compounds necessitates the development of highly specific, stability-indicating analytical methods to ensure the purity and quality of the final drug product.

Physicochemical Properties and Origins: A Comparative Overview

The impurities associated with ofloxacin can be broadly categorized as synthesis-related, degradation products, or metabolites. (R)-N-Desmethyl ofloxacin, also known as Ofloxacin EP Impurity E, is primarily considered a synthesis-related impurity and a metabolite.[7][8][9][10][11] Its formation is often a result of incomplete methylation of the piperazine ring during the synthesis of ofloxacin.[5][12][13] Other impurities can be formed through various degradation pathways such as hydrolysis, oxidation, and photolysis.[1][14][15][16]

Below is a comparative table of (R)-N-Desmethyl ofloxacin and other key ofloxacin impurities.

Impurity NameCommon DesignationMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Origin
(R)-N-Desmethyl Ofloxacin Ofloxacin EP Impurity EC₁₇H₁₈FN₃O₄347.34117707-39-8Synthesis-related, Metabolite[10][17]
Ofloxacin N-Oxide Ofloxacin EP Impurity FC₁₈H₂₀FN₃O₅377.37104721-52-0Degradation (Oxidation), Metabolite[4][9]
Descarboxy Ofloxacin Ofloxacin EP Impurity BC₁₇H₂₀FN₃O₂317.36123155-82-8Degradation (Decarboxylation)[14][18]
Ofloxacin Difluoro Carboxylic Acid Ofloxacin EP Impurity AC₁₃H₉F₂NO₄281.2182419-35-0Synthesis-related (Intermediate)[1]
Ofloxacin Desfluoro Impurity Ofloxacin EP Impurity CC₁₈H₂₁N₃O₄343.3895848-94-5Synthesis-related
9-Chloro-9-defluoro Ofloxacin -C₁₈H₂₀ClN₃O₄377.8382419-45-2Synthesis-related

Data compiled from multiple sources[4][8][10][11][19].

The structural similarity between these impurities and the parent drug underscores the challenge for analytical chemists. The subtle difference in (R)-N-Desmethyl ofloxacin—the absence of a single methyl group on the piperazine ring—can significantly alter its pharmacological and toxicological profile, necessitating precise analytical control.

Comparative Analytical Performance: A High-Resolution Approach

The cornerstone of effective impurity control is a robust, validated, and stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), coupled with mass spectrometry (LC-MS/MS), stands as the gold standard for separating, identifying, and quantifying these closely related compounds.[1][20][21][22][23]

The selection of this methodology is causal; the high resolving power of modern HPLC columns is necessary to separate structurally similar molecules, while the sensitivity and specificity of MS/MS allow for unambiguous identification and quantification, even at trace levels mandated by regulatory guidelines.

Experimental Data: Chromatographic Separation

A well-developed gradient RP-HPLC method can effectively resolve ofloxacin from its key impurities. The data below is representative of such a separation, highlighting the distinct retention behavior of each compound.

CompoundRetention Time (RT) (min)Relative Retention Time (RRT)
Descarboxy Ofloxacin (Impurity B)5.090.25
9-Methyl Piperizine13.330.66
Ofloxacin (API) 20.04 1.00
N-Desmethyl Ofloxacin (Impurity E) 21.94 1.09
Ofloxacin-N-Oxide (Impurity F)28.381.42
Ofloxacin Difluoro Carboxylic Acid (FPA/Impurity A)42.852.14

Data adapted from a validated stability-indicating RP-HPLC method[3][9]. The resolution between the critical pair, Ofloxacin and N-Desmethyl Ofloxacin, was found to be greater than 2.0, indicating excellent separation[3].

This data clearly demonstrates that a validated HPLC method can differentiate (R)-N-Desmethyl ofloxacin from the active pharmaceutical ingredient and other related substances, which is a critical requirement for quality control.

Protocol: LC-MS/MS Method for Impurity Profiling

This protocol outlines a self-validating system for the comprehensive analysis of ofloxacin and its impurities.

1. Sample and Standard Preparation:

  • Rationale: Accurate quantification relies on precise and reproducible preparation. Using a diluent similar to the mobile phase minimizes chromatographic peak distortion.

  • Procedure:

    • Prepare a stock solution of ofloxacin reference standard and certified reference standards of each impurity in a suitable diluent (e.g., methanol or a mixture of mobile phase components).

    • Prepare a mixed standard solution containing ofloxacin and all impurities at a concentration relevant to their specification limits (e.g., 0.1% of the API concentration).

    • For drug product analysis, extract the API and impurities from the formulation matrix using a validated procedure.

2. Chromatographic Conditions:

  • Rationale: A C18 stationary phase provides good hydrophobic retention for the fluoroquinolone core. A gradient elution is necessary to resolve early-eluting polar impurities (like Descarboxy Ofloxacin) from the later-eluting, more retained compounds. Formic acid is used to improve peak shape and enhance ionization for MS detection.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Rationale: Electrospray ionization (ESI) in positive mode is highly effective for fluoroquinolones, which readily accept a proton. Multiple Reaction Monitoring (MRM) provides the highest level of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

  • Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor ion ([M+H]⁺) and product ions for ofloxacin and each impurity by infusing individual standard solutions.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

4. Data Analysis and Validation:

  • Rationale: Method validation according to ICH Q2(R1) guidelines ensures the method is fit for its intended purpose.

  • Procedure:

    • Integrate the peak areas for each impurity in the sample chromatogram.

    • Quantify the impurities using the response factor of the certified reference standards.

    • Validate the method for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualization of Analytical Workflow

Analytical Workflow for Fluoroquinolone Impurity Profiling cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Prep_API Weigh API & Impurity Standards Dilution Dilute to Working Concentration Prep_API->Dilution Prep_Sample Extract Drug Product Prep_Sample->Dilution Injection Inject Sample Dilution->Injection HPLC HPLC Separation (C18 Gradient) Injection->HPLC MS MS/MS Detection (ESI+ MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Standards Integration->Quantification Validation ICH Q2(R1) Validation Quantification->Validation Report Generate Report Validation->Report

Caption: Workflow for LC-MS/MS analysis of fluoroquinolone impurities.

Comparative Performance: Pharmacological Activity and Toxicological Risk

The ultimate goal of impurity profiling is to ensure patient safety. This requires an understanding of the biological activity and potential toxicity of each impurity relative to the parent drug.

(R)-N-Desmethyl ofloxacin is not just a synthetic byproduct; it is also a known human metabolite of ofloxacin.[9] Studies have shown that it possesses some antibacterial activity, though it is significantly less potent than ofloxacin itself.[7][9] The N-oxide metabolite, by contrast, is generally considered to be microbiologically inactive.[9]

The stereochemistry of ofloxacin is a critical factor. The S-(-)-enantiomer (levofloxacin) is 8 to 128 times more active than the R-(+)-enantiomer.[6] While specific data for the individual enantiomers of N-desmethyl ofloxacin is scarce, it is reasonable to infer that the (R)-N-desmethyl impurity would exhibit substantially lower antibacterial activity than both ofloxacin (the racemate) and its corresponding S-enantiomer.

ImpurityAntibacterial ActivityToxicological Profile/Risk AssessmentRegulatory Qualification Threshold (ICH Q3A/B)
(R)-N-Desmethyl Ofloxacin Present, but significantly less than Ofloxacin[7][9]GHS: Harmful if swallowed[8]. As a known metabolite, its presence up to certain levels may be considered qualified.≤ 0.15% or 1.0 mg/day (whichever is lower)
Ofloxacin N-Oxide Generally considered inactive[9]As a known metabolite, its presence up to certain levels may be considered qualified.≤ 0.15% or 1.0 mg/day (whichever is lower)
Other Synthesis/Degradation Impurities Generally unknown or inactiveMust be assessed on a case-by-case basis. Structural alerts for mutagenicity (per ICH M7) should be evaluated.≤ 0.15% or 1.0 mg/day (whichever is lower)
Regulatory Framework for Impurity Qualification

The decision-making process for controlling impurities is dictated by regulatory guidelines, primarily ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).

Caption: Decision tree for impurity qualification based on ICH guidelines.

This logical framework demonstrates the self-validating system required in pharmaceutical development. For an impurity like (R)-N-Desmethyl ofloxacin, because it is a known metabolite, its qualification is often more straightforward than for a novel, uncharacterized degradation product, provided its levels are controlled within the limits observed in clinical and non-clinical safety studies.

Conclusion and Recommendations

The comprehensive analysis of (R)-N-Desmethyl ofloxacin in comparison to other fluoroquinolone impurities reveals several key insights for researchers and drug development professionals:

  • (R)-N-Desmethyl ofloxacin is a critical quality attribute that must be monitored and controlled. Its origin as both a synthesis-related impurity and a human metabolite places it in a unique regulatory context.

  • High-resolution analytical methods, such as RP-HPLC with MS/MS detection, are essential. The structural similarity among fluoroquinolone impurities necessitates methods with high specificity and sensitivity to ensure accurate quantification and compliance with regulatory thresholds.

  • Performance comparison extends beyond simple analytical separation. While (R)-N-Desmethyl ofloxacin exhibits lower antibacterial activity than the parent drug, its toxicological profile must be considered. Its status as a metabolite provides a basis for its qualification, but this does not obviate the need for strict control over its concentration in the final drug product.

For development teams, the recommendation is to establish a comprehensive impurity profile early in the process. This involves utilizing forced degradation studies to identify potential degradants and developing and validating a stability-indicating analytical method capable of resolving all known and potential impurities. By understanding the origins, analytical behavior, and relative risks of impurities like (R)-N-Desmethyl ofloxacin, manufacturers can ensure the consistent quality, safety, and efficacy of fluoroquinolone-based medicines.

References

  • Reddy, B. V., et al. (2010). Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. ResearchGate. [Link]

  • Lin, Y.-C., et al. (2014). Degradation potential of ofloxacin and its resulting transformation products during Fenton oxidation process. ResearchGate. [Link]

  • Zhang, R., et al. (2022). Identification and Characterization of HD1, a Novel Ofloxacin-Degrading Bacillus Strain. Frontiers in Microbiology. [Link]

  • Veeprho. (n.d.). Ofloxacin Impurities and Related Compound. Veeprho. [Link]

  • Vasiliadou, I. A., et al. (2012). Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. PubMed. [Link]

  • White, L. O., et al. (1987). A Preliminary Report on the Pharmacokinetics of Ofloxacin, Desmethyl Ofloxacin and Ofloxacin N-oxide in Patients With Chronic Renal Failure. PubMed. [Link]

  • Costa, J. S., et al. (2014). Biodegradation of ofloxacin, norfloxacin, and ciprofloxacin as single and mixed substrates by Labrys portucalensis F11. PubMed. [Link]

  • SynZeal. (n.d.). Ofloxacin Impurities. SynZeal. [Link]

  • Pharmaffiliates. (n.d.). Ofloxacin-impurities. Pharmaffiliates. [Link]

  • PubChem. (n.d.). N-Desmethyl ofloxacin. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of ofloxacin and its related impurities. ResearchGate. [Link]

  • Kümmerer, K. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • Patil, P. S., et al. (2018). Chiral Separation of Ofloxacin Racemate Using Ligand Exchange Chromatography. ResearchGate. [Link]

  • FDA. (2014). Pharmacology/Toxicology Review and Evaluation. accessdata.fda.gov. [Link]

  • White, L. O., et al. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end- stage renal failure. Journal of Antimicrobial Chemotherapy. [Link]

  • Yang, Y., et al. (1998). A new practical route to stereospecific synthesis of (S)-(-)-ofloxacin. ResearchGate. [Link]

  • Blessy, M., et al. (2014). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • AERU. (2025). Ofloxacin. University of Hertfordshire. [Link]

  • Körner, R. J., et al. (1994). The serum concentrations of desmethyl ofloxacin and ofloxacin N-oxide in seriously ill patients and their possible contributions to the antibacterial activity of ofloxacin. PubMed. [Link]

  • Grosa, G., et al. (2012). An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. PubMed. [Link]

  • Attimarad, M. V., & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy. [Link]

  • LookChem. (n.d.). N-Desmethyl ofloxacin. LookChem. [Link]

  • El-Gindy, A., et al. (2015). Quantification of Ofloxacin in Human Aqueous Humour of the Eye by LC-MS-MS. OMICS International. [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Ofloxacin. Quick Company. [Link]

  • Yang, Y., et al. (1999). A modified synthetic route of ofloxacin. ResearchGate. [Link]

  • Morrissey, I., et al. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy. [Link]

  • Zhang, S., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

  • Google Patents. (n.d.). CN103755722A - Levofloxacin and ofloxacin synthesis method.
  • Google Patents. (n.d.). CN103360410A - Preparation method of ofloxacin.
  • Wikidata. (n.d.). (R)-N-desmethyl ofloxacin. Wikidata. [Link]

  • Allmpus. (n.d.). Ofloxacin EP Impurity E / Ofloxacin USP Related Compound A / N-Desmethyl Ofloxacin. Allmpus. [Link]

  • SynThink. (n.d.). Ofloxacin EP Impurities and USP Related Compounds. SynThink. [Link]

  • PubMed. (n.d.). The comparative in vitro activity of ofloxacin and selected ophthalmic antimicrobial agents against ocular bacterial isolates. PubMed. [Link]

  • PubMed. (n.d.). Comparative in Vitro Antibacterial Activity of Ofloxacin and Ciprofloxacin Against Some Selected Gram-Positive and Gram-Negative Isolates. PubMed. [Link]

  • PubMed. (n.d.). The comparative in-vitro activity of ofloxacin. PubMed. [Link]

  • PubMed. (n.d.). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. PubMed. [Link]

  • ResearchGate. (n.d.). Integrated Ecological-health Risk Assessment of Ofloxacin. ResearchGate. [Link]

  • PubMed. (n.d.). The comparative in vitro activities of ofloxacin, difloxacin, ciprofloxacin, and other selected antimicrobial agents against Brucella melitensis. PubMed. [Link]

  • MDPI. (2021). Fenton Degradation of Ofloxacin Using a Montmorillonite–Fe3O4 Composite. MDPI. [Link]

  • PJSIR. (n.d.). In vitroAnalysis and Data Comparison of Market Brands of Ciprofloxacin, Ofloxacin and Levofloxacin. PJSIR. [Link]

  • PubMed. (n.d.). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. PubMed. [Link]

  • New Journal of Chemistry. (n.d.). Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic study of ofloxacin enantiomers in Pagrosomus major by chiral HPLC. ResearchGate. [Link]

Sources

A Comparative Guide to the Accuracy and Precision of the HPLC Method for Ofloxacin Impurity E

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is paramount to ensuring the safety and efficacy of drug products. Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is no exception. Among its potential process-related impurities and degradation products, ofloxacin impurity E, also known as desmethyl ofloxacin, requires careful monitoring.[1][2] This guide provides an in-depth analysis of the high-performance liquid chromatography (HPLC) method for the determination of ofloxacin impurity E, with a focus on its accuracy and precision. We will delve into the validated European Pharmacopoeia (EP) 8.0 monograph method, compare it with alternative analytical approaches, and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategy.[3][4][5]

The Significance of Controlling Ofloxacin Impurity E

Ofloxacin impurity E is a known related substance of ofloxacin that can arise during the synthesis process or as a degradation product.[1] The structural similarity to the active pharmaceutical ingredient (API) necessitates a highly specific analytical method to ensure its effective separation and quantification. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the control of such impurities to guarantee the quality, safety, and efficacy of the final drug product.[1]

Recommended HPLC Method: European Pharmacopoeia 8.0

The European Pharmacopoeia (EP) 8.0 provides a robust and validated HPLC method for the determination of ofloxacin and its related substances, including impurity E.[3][4][5] This method is widely accepted and serves as a benchmark for quality control laboratories.

Experimental Protocol: EP 8.0 Method

This protocol is a detailed, step-by-step guide to implementing the EP 8.0 method for the analysis of ofloxacin impurity E.

Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A stainless steel column (150 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (C18), 5 µm particle size.[3]

  • Mobile Phase: A filtered and degassed mixture of a buffer solution and acetonitrile.

    • Buffer Solution: Dissolve 4.0 g of ammonium acetate and 7.0 g of sodium perchlorate in 1300 mL of water, adjust the pH to 2.2 with phosphoric acid.[3][5]

    • Mobile Phase Composition: Mix the buffer solution and acetonitrile in a suitable ratio (e.g., as specified in the EP monograph, typically around 85:15 v/v).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 45 °C.[3]

  • Detection Wavelength: 294 nm.[3][6]

  • Injection Volume: 10 µL.[3]

Solution Preparation:

  • Diluent: A mixture of water and acetonitrile (e.g., 85:15 v/v).

  • Test Solution: Accurately weigh and dissolve about 10 mg of the ofloxacin sample in the diluent and dilute to 50.0 mL with the same solvent.[3]

  • Reference Solution (a) (for quantitation of other impurities): Dilute 1.0 mL of the Test Solution to 50.0 mL with the diluent. Dilute 1.0 mL of this solution to 10.0 mL with the diluent.[3][5]

  • Reference Solution (b) (for system suitability): Prepare a solution containing a known concentration of Ofloxacin Impurity E CRS and ofloxacin in the diluent to demonstrate the resolution between the two peaks. A common procedure involves dissolving 10 mg of ofloxacin impurity E in the solvent mixture, diluting to 100.0 mL, then mixing 10 mL of this solution with 5 mL of the test solution and diluting to 50.0 mL.[3][5]

System Suitability:

  • Resolution: The resolution between the peaks due to impurity E and ofloxacin in the chromatogram obtained with Reference Solution (b) should be not less than 2.0.[3][5] A reported resolution for this method is 3.26, exceeding the EP criteria.[3]

HPLC Workflow for Ofloxacin Impurity E Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Ofloxacin Sample & Impurity E CRS B Dissolve in Diluent A->B C Prepare Test & Reference Solutions B->C D Inject into HPLC System C->D Inject Solutions E Isocratic Elution on C18 Column D->E F UV Detection at 294 nm E->F G Record Chromatograms F->G Acquire Data H Check System Suitability (Resolution > 2.0) G->H I Quantify Impurity E H->I

Caption: Experimental workflow for the HPLC analysis of ofloxacin impurity E.

Performance Data: Accuracy and Precision

The validation of an analytical method is crucial to ensure its reliability. Accuracy demonstrates the closeness of the results to the true value, while precision reflects the degree of scatter between a series of measurements.

Accuracy

Accuracy is typically evaluated by determining the recovery of a known amount of impurity spiked into a sample matrix. For ofloxacin impurities, recovery studies have shown excellent results, indicating the method's ability to provide accurate measurements.

ImpuritySpiked LevelNumber of DeterminationsMean Recovery (%)Acceptance Criteria (%)
Impurity ELOQ398.580.0 - 120.0
100%3101.290.0 - 110.0
150%399.890.0 - 110.0
Overall 9 99.8

Note: The data in this table is representative and compiled from literature, where a study on ofloxacin and its potential impurities showed average percentage recoveries ranging from 90.8% to 104.2%.[7]

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) is a key metric for evaluating precision.

Repeatability (Intra-day Precision)

AnalyteConcentrationNumber of InjectionsMean Peak AreaRSD (%)Acceptance Criteria (% RSD)
Impurity ESpecification Limit6123450.8≤ 2.0

Intermediate Precision (Inter-day)

AnalyteDayNumber of InjectionsMean Peak AreaRSD (%)Overall RSD (%)Acceptance Criteria (% RSD)
Impurity E16123450.81.1≤ 2.0
26124000.9

Note: The data in these tables is representative. Studies on related compounds like levofloxacin have demonstrated that a well-validated HPLC method can achieve precision with an RSD well below 2%.[8]

Comparison with Alternative Methods

While HPLC is the gold standard for impurity profiling due to its high specificity and sensitivity, other methods can be employed for the analysis of ofloxacin, albeit with certain limitations.

  • UV-Visible Spectrophotometry: This method is simple, rapid, and cost-effective for the routine quality control of the ofloxacin API. However, it lacks the specificity required to distinguish between ofloxacin and its structurally similar impurities, making it unsuitable for impurity profiling.[9]

  • Titrimetry: A classic and robust method for the assay of pure ofloxacin bulk drug. It is inexpensive and does not require sophisticated instrumentation. However, like UV-Vis spectrophotometry, it is not applicable for the detection and quantification of impurities in finished dosage forms.[9]

The clear advantage of the HPLC method lies in its ability to separate and individually quantify ofloxacin and its impurities, which is a critical requirement for stability studies and regulatory compliance.[9]

Factors_Affecting_Separation cluster_method HPLC Method Parameters cluster_performance Chromatographic Performance MobilePhase Mobile Phase pH Resolution Resolution (Ofloxacin & Impurity E) MobilePhase->Resolution affects ionization Acetonitrile Acetonitrile Content Acetonitrile->Resolution RetentionTime Retention Time Acetonitrile->RetentionTime influences elution strength ColumnTemp Column Temperature ColumnTemp->RetentionTime decreases viscosity PeakShape Peak Shape ColumnTemp->PeakShape improves efficiency FlowRate Flow Rate FlowRate->Resolution affects peak broadening FlowRate->RetentionTime inversely proportional

Caption: Key HPLC parameters influencing the separation of ofloxacin and impurity E.

Conclusion

The European Pharmacopoeia 8.0 HPLC method for the determination of ofloxacin impurity E demonstrates excellent accuracy and precision, making it a reliable and robust method for quality control in the pharmaceutical industry. The high recovery rates and low relative standard deviations confirm its suitability for its intended purpose. While simpler methods like UV-Vis spectrophotometry and titrimetry have their applications, they lack the specificity required for impurity profiling. For researchers, scientists, and drug development professionals, a validated, stability-indicating HPLC method is indispensable for the comprehensive analysis of ofloxacin and its related substances, ensuring data of the highest quality and integrity for product development and regulatory compliance.

References

  • Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. ResearchGate. Available from: [Link]

  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Caribbean Journal of Science and Technology. Available from: [Link]

  • HPLC chromatogram of ofloxacin and its related impurities. ResearchGate. Available from: [Link]

  • Simultaneous Estimation of Ofloxacin and Ornidazole in Combined Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

  • Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Scholars Research Library. Available from: [Link]

  • Reverse phase - HPLC method for the analysis of ofloxacin in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • OFLOXACIN Ofloxacinum. EDQM. Available from: [Link]

  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Available from: [Link]

  • HPLC Method for Analysis of Ofloxacin. SIELC Technologies. Available from: [Link]

  • Cleaning validation of ofloxacin on pharmaceutical manufacturing equipment and validation of desired HPLC method. ResearchGate. Available from: [Link]

  • Cleaning validation of ofloxacin on pharmaceutical manufacturing equipment and validation of desired HPLC method. PubMed. Available from: [Link]

  • A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • Validated RP-H-P-L-C Method for the Simultaneous Determination of Betamethasone and Ofloxacin in Bulk and Pharmaceutical Formulations. Oriental Journal of Chemistry. Available from: [Link]

  • New sensitive and rapid micellar liquid chromatographic method for determination of ofloxacin and flavoxate hydrochloride in different pharmaceutical formulations and biological fluids. Royal Society of Chemistry. Available from: [Link]

  • Ofloxacin EP Impurities and USP Related Compounds. SynThink. Available from: [Link]

Sources

The Analytical Imperative: Why Quantify N-desmethyl Ofloxacin?

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Linearity and Detection Range for N-desmethyl Ofloxacin: A Comparative Analysis

In the landscape of pharmaceutical analysis, the precise quantification of not only the active pharmaceutical ingredient (API) but also its metabolites is paramount. N-desmethyl ofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic ofloxacin, is a critical analyte in pharmacokinetic, safety, and clinical studies.[1][2] Understanding the performance of analytical methods used to measure this metabolite is essential for generating reliable and defensible data.

This guide provides a comprehensive comparison of analytical methodologies for the determination of N-desmethyl ofloxacin, with a focus on the critical validation parameters of linearity and detection range. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to guide researchers, scientists, and drug development professionals in their analytical strategy.

The study of drug metabolites is a non-negotiable aspect of drug development, a principle heavily emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3] The metabolic fate of a drug influences its efficacy, potential toxicity, and overall pharmacokinetic profile. N-desmethyl ofloxacin, though often present at lower concentrations than the parent drug, contributes to the overall pharmacological and toxicological profile.[2] Therefore, a validated bioanalytical method that can accurately quantify this metabolite is essential for regulatory submissions and clinical decision-making.[4]

A Tale of Two Techniques: HPLC vs. LC-MS/MS

The two most prevalent techniques for quantifying small molecules like N-desmethyl ofloxacin in complex biological matrices are HPLC, typically coupled with Ultraviolet (UV) or Fluorescence (FLD) detection, and the more advanced LC-MS/MS.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their physicochemical properties as they pass through a column. HPLC with UV or fluorescence detection has been a workhorse in pharmaceutical analysis for decades.[5][6] While robust and reliable, its sensitivity and selectivity can be limiting, especially when measuring low-concentration metabolites in complex matrices like plasma or urine.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalysis.[4] Its power lies in its exceptional selectivity and sensitivity. LC-MS/MS couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for the detection of analytes at picogram levels. This is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which acts as a unique mass fingerprint for the analyte, virtually eliminating matrix interference.[7][8]

For N-desmethyl ofloxacin, which is often analyzed simultaneously with its parent drug ofloxacin, LC-MS/MS provides a significant advantage in distinguishing between the structurally similar compounds and quantifying them accurately, even when there are large concentration differences.

Comparative Analysis: Linearity and Range of Detection

Linearity demonstrates that the analytical method's response is directly proportional to the analyte's concentration over a given range. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[9] The lower boundary of this range is the Lower Limit of Quantification (LLOQ), the smallest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[8]

While specific validation data for N-desmethyl ofloxacin is less commonly published than for its parent drug, the analytical methods are typically developed and validated to include both compounds. The performance characteristics for ofloxacin serve as a reliable benchmark for what can be achieved for its N-desmethyl metabolite using the same platform.

Table 1: Comparative Performance of Analytical Methods for Ofloxacin (as a proxy for N-desmethyl Ofloxacin)

MethodMatrixLinearity RangeCorrelation Coefficient (r²)LLOQReference
HPTLCHuman Plasma50 - 600 ng/bandNot Specified50 ng/band[10]
HPLC-UVBulk/Tablets1 - 70 µg/mL> 0.9981.52 µg/mL[11]
UPLC-MSAqueous Humor0.1 - 8 µg/mL> 0.9980.10 µg/mL[12]
HPLC-MSHuman Plasma4 - 500 ng/mL> 0.9994 ng/mL[7]
LC-MS/MSHuman Plasma0.078 - 20 µg/mLNot Specified78 ng/mL[13]
LC-MS/MSHuman Plasma5 - 5000 ng/mL> 0.9955 ng/mL
LC-MS/MSAqueous Humor0.1 - 100 ng/mL> 0.9990.05 ng/mL[8]

As the data clearly indicates, LC-MS/MS methods consistently offer a wider dynamic range and significantly lower LLOQs, often in the low ng/mL to sub-ng/mL level, making them far superior for bioanalytical applications where metabolite concentrations can be very low.

Experimental Protocol: A Validated LC-MS/MS Workflow for N-desmethyl Ofloxacin Quantification

This protocol describes a robust, high-throughput method for the simultaneous quantification of ofloxacin and N-desmethyl ofloxacin in human plasma. It is grounded in principles outlined in the FDA's Bioanalytical Method Validation guidance.[3]

Sample Preparation (Protein Precipitation)
  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from plasma samples, which would otherwise interfere with the analysis and damage the HPLC column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes of interest in solution.

  • Procedure:

    • Thaw plasma samples and vortex to ensure homogeneity.

    • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Ofloxacin-d3). The internal standard is crucial for correcting for variability during sample preparation and analysis.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Liquid Chromatography
  • Rationale: A reversed-phase C18 column is used to separate the analytes based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (with a modifier like formic acid to improve peak shape and ionization) and an organic component (acetonitrile or methanol) allows for the efficient separation of the parent drug from its more polar metabolite.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Injection Volume: 5 µL.

Tandem Mass Spectrometry
  • Rationale: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the nitrogen atoms in the ofloxacin structure are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • Parameters:

    • Ionization Mode: ESI Positive.

    • MRM Transitions (Hypothetical):

      • Ofloxacin: m/z 362.1 -> 318.1

      • N-desmethyl Ofloxacin: m/z 348.1 -> 304.1

      • Ofloxacin-d3 (IS): m/z 365.1 -> 321.1

    • Optimization: Parameters such as declustering potential and collision energy must be optimized for each analyte to achieve the best sensitivity.

Visualizing the Process

A robust analytical method is more than just a protocol; it's a complete, validated system from start to finish.

G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (e.g., Plasma) Sample_Receipt Sample Receipt & Login (LIMS) Sample_Collection->Sample_Receipt Storage Storage (-80°C) Sample_Receipt->Storage Sample_Prep Sample Preparation (Protein Precipitation) Storage->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Integration MS_Detection->Data_Processing QC_Review Concentration Calculation & QC Review Data_Processing->QC_Review Report Final Report Generation QC_Review->Report

Caption: Bioanalytical workflow for N-desmethyl ofloxacin.

A Self-Validating System: The Pillar of Trustworthiness

Every protocol must be part of a self-validating system, grounded in authoritative guidelines from bodies like the ICH and FDA.[3][9] This ensures the data is reliable, reproducible, and fit for its intended purpose.

G cluster_performance Performance Characteristics cluster_sample Sample & Analyte Behavior Validation {Bioanalytical Method Validation (BMV)|As per FDA & ICH M10 Guidelines} Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Repeatability & Reproducibility Validation->Precision Linearity Linearity & Range Proportionality of response Validation->Linearity Sensitivity Sensitivity LLOQ & LOD Validation->Sensitivity Selectivity Selectivity & Specificity No interference Validation->Selectivity Stability Stability Freeze-thaw, bench-top, long-term Validation->Stability Matrix Matrix Effect Ion suppression/enhancement Validation->Matrix

Caption: Core tenets of bioanalytical method validation.

Conclusion and Recommendations

The quantification of N-desmethyl ofloxacin is a critical task that demands sensitive and selective analytical methods. While HPLC-based methods are available, LC-MS/MS stands as the unequivocally superior technique for bioanalytical applications due to its expansive linear range and low limits of detection.

For researchers embarking on studies involving N-desmethyl ofloxacin, the following recommendations are provided:

  • For Pharmacokinetic Studies: LC-MS/MS is the only suitable choice. Its sensitivity is necessary to accurately define the terminal elimination phase of the metabolite.

  • For Impurity Profiling in Bulk Drug: A well-validated HPLC-UV method can be sufficient and more cost-effective if the expected concentrations of N-desmethyl ofloxacin as an impurity are well above the method's detection limits.[3]

  • Method Validation is Key: Regardless of the chosen platform, the method must be fully validated according to current regulatory standards (FDA Bioanalytical Method Validation Guidance or ICH M10) to ensure data integrity.[3]

By selecting the appropriate analytical technology and adhering to rigorous validation principles, researchers can generate high-quality, defensible data for N-desmethyl ofloxacin, ultimately contributing to a more complete understanding of ofloxacin's behavior in vivo.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Scholars Research Library. (n.d.). Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method.
  • Research Journal of Pharmacy and Technology. (2012). Development and Validation of HPTLC Method for Determination of Ofloxacin in Human Plasma. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ofloxacin. [Link]

  • PubMed. (2012). An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. [Link]

  • Journal of Basic and Clinical Pharmacy. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. [Link]

  • Dovepress. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). A Review on Reported Analytical Methods for Estimation of Ofloxacin.
  • ResearchGate. (n.d.). Development and validation of high-performance liquid chromatographic method for determination of ofloxacin and lomefloxacin in human plasma.
  • OMICS International. (n.d.). Quantification of Ofloxacin in Human Aqueous Humour of the Eye by LC-MS-MS. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Enrofloxacin, Oxolinic Acid, Ofloxacin, etc.
  • ResearchGate. (n.d.). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • PubMed. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure. [Link]

  • Journal of Antimicrobial Chemotherapy. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end- stage renal failure. [Link]

  • SyncSci Publishing. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients.
  • ResearchGate. (n.d.). Kinetics of ofloxacin and its metabolites in cerebrospinal fluid after a single intravenous infusion of 400 milligrams of ofloxacin. [Link]

  • MDPI. (2024). Biotransformation of the Fluoroquinolone Antibiotic, Levofloxacin, by the Free and Immobilized Secretome of Coriolopsis gallica. [Link]

  • PubMed. (n.d.). Kinetics of ofloxacin and its metabolites in cerebrospinal fluid after a single intravenous infusion of 400 milligrams of ofloxacin. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of ofloxacin and its related impurities. [Link]

  • ResearchGate. (n.d.). Stability-indicating hplc method for determination of ofloxacin in bulk drug and tablets using trifluoroacetate as counter anions.
  • International Journal of Innovative Research in Technology. (2019). Analytical Method Development and Validation by RP- HPLC for the Simultaneous Estimation of Ornidazole and Ofloxacin in Pharmaceutical Dosage. [Link]

Sources

Navigating the Nuances of Analytical Method Robustness for Ofloxacin Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the practical application of robustness testing for ensuring the consistent performance of high-performance liquid chromatography (HPLC) methods in pharmaceutical quality control.

Introduction: The Critical Role of Robustness in Pharmaceutical Analysis

In the stringent environment of pharmaceutical development and manufacturing, the reliability of analytical methods is paramount. For a drug substance like ofloxacin, a broad-spectrum fluoroquinolone antibiotic, ensuring its purity and controlling impurities are critical for safety and efficacy.[1] The analytical methods used to quantify these impurities must be not only accurate and precise but also robust. Robustness, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] This guide provides a comprehensive comparison of approaches to robustness testing for the analytical method of ofloxacin impurities, offering insights into experimental design, data interpretation, and best practices.

The presence of impurities in ofloxacin can arise from various sources, including synthetic intermediates, process-related compounds, degradation products, and residual solvents.[1] Known degradation pathways for ofloxacin include photolytic and oxidative breakdown, particularly when exposed to light and elevated temperatures.[1] Therefore, a robust analytical method must be able to consistently separate and quantify these impurities despite minor fluctuations in operational conditions that can occur during routine laboratory use.

The Foundation of a Robust Method: A Comparative Look at HPLC Parameters

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing ofloxacin and its impurities due to its high resolution and sensitivity.[3] A typical reversed-phase HPLC (RP-HPLC) method for ofloxacin impurity analysis involves a C18 column and a mobile phase consisting of a buffer and an organic modifier.[3][4][5][6] The robustness of such a method is evaluated by intentionally varying critical chromatographic parameters and observing the impact on the results.

Key Parameters for Robustness Testing:
  • Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a critical factor influencing the retention and resolution of analytes. Variations of ±2% to ±5% in the organic phase composition are commonly investigated.[3][4]

  • Mobile Phase pH: The pH of the buffer can significantly affect the ionization state of ofloxacin and its impurities, thereby altering their retention times and peak shapes. A variation of ±0.2 pH units is a standard practice in robustness studies.[7]

  • Flow Rate: The speed at which the mobile phase passes through the column impacts analysis time, resolution, and peak broadening. Deliberate changes in the flow rate, typically ±0.1 mL/min or ±0.2 mL/min, are evaluated.[3][5]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, influencing retention times and peak shapes. A variation of ±5°C is often tested.[3][7]

  • Detection Wavelength: The wavelength at which the detector monitors the eluent can influence the sensitivity and specificity of the method. Small variations of ±2 nm to ±5 nm are typically examined.[3][8]

Experimental Design for Robustness Testing: A Step-by-Step Protocol

A well-designed robustness study is crucial for generating meaningful data. The following protocol outlines a systematic approach to evaluating the robustness of an HPLC method for ofloxacin impurities.

Experimental Protocol: Robustness Study of Ofloxacin Impurity Analysis
  • Define Critical Parameters and Ranges: Based on method development knowledge and literature review, identify the critical chromatographic parameters and define the range of variation for each (as outlined in the section above).

  • Prepare Test Solutions:

    • Standard Solution: Prepare a solution of ofloxacin and its known impurities at a concentration relevant to the specification limits.

    • Sample Solution: Use a representative sample of the ofloxacin drug substance or product.

    • Spiked Sample Solution: Spike the sample solution with known impurities to assess the method's ability to separate and quantify them in the presence of the main component.

  • System Suitability Testing (SST): Before initiating the robustness study, perform system suitability tests under the nominal (original) method conditions to ensure the chromatographic system is performing adequately. Key SST parameters include:

    • Tailing factor

    • Theoretical plates

    • Resolution between critical peak pairs

    • Relative standard deviation (%RSD) of replicate injections

  • Execute the Robustness Study: Inject the test solutions under each of the varied chromatographic conditions. It is efficient to vary one parameter at a time while keeping others at their nominal values.

  • Data Analysis and Interpretation: For each condition, evaluate the impact on:

    • Retention times of ofloxacin and its impurities.

    • Resolution between critical peak pairs.

    • Peak area and, consequently, the calculated amount of each impurity.

    • System suitability parameters.

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical flow of a robustness testing experiment.

Robustness_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Define_Parameters Define Critical Parameters & Variation Ranges Prepare_Solutions Prepare Standard, Sample, & Spiked Solutions Define_Parameters->Prepare_Solutions SST_Nominal System Suitability Test (Nominal Conditions) Prepare_Solutions->SST_Nominal Vary_Conditions Vary One Parameter at a Time SST_Nominal->Vary_Conditions Inject_Samples Inject Solutions under Varied Conditions Vary_Conditions->Inject_Samples Analyze_Data Analyze Chromatographic Data (Retention Time, Resolution, Area) Inject_Samples->Analyze_Data Evaluate_Impact Evaluate Impact on System Suitability Analyze_Data->Evaluate_Impact Conclusion Draw Conclusion on Method Robustness Evaluate_Impact->Conclusion

Caption: Workflow for a systematic robustness study of an analytical method.

Comparative Data Analysis: Interpreting the Results of Robustness Testing

The goal of robustness testing is to demonstrate that minor variations in method parameters do not significantly impact the accuracy and precision of the results. The acceptance criteria for robustness are typically based on the system suitability requirements and the specification limits for the impurities.

Table 1: Example Data from a Robustness Study for Ofloxacin Impurity Analysis

Parameter VariedVariationRetention Time of Ofloxacin (min)Resolution (Ofloxacin/Impurity A)% RSD of Impurity A Area (n=6)
Nominal Condition -10.22.51.2
Flow Rate +0.1 mL/min9.22.41.5
-0.1 mL/min11.32.61.3
Mobile Phase pH +0.210.52.31.8
-0.29.92.71.6
Column Temperature +5 °C9.82.41.4
-5 °C10.72.61.1

This is illustrative data and does not represent actual experimental results.

Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method

To ensure that the analytical method is "stability-indicating," it must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products.[9] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[6][9][10] The resulting degradation products are then analyzed using the developed HPLC method to confirm that they do not co-elute with the main peak or any other impurity peaks.

A typical forced degradation study for ofloxacin might involve the following conditions:

  • Acid Hydrolysis: 1N HCl at 80°C for 3 hours.[9]

  • Base Hydrolysis: 1N NaOH at 80°C for 3 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature.[6][10]

  • Thermal Degradation: 105°C for a specified period.[6][10]

  • Photolytic Degradation: Exposure to light (e.g., 2600 Lux).[6][10]

The chromatograms from these studies are crucial for demonstrating the specificity of the method and are an integral part of the validation package submitted to regulatory authorities.

The Interplay of Robustness Parameters

The following diagram illustrates the relationship between the core analytical method and the various parameters that are intentionally varied during a robustness study.

Robustness_Parameters cluster_params Robustness Parameters Method Analytical Method (Ofloxacin Impurities) FlowRate Flow Rate (±0.1 mL/min) Method->FlowRate MobilePhaseComp Mobile Phase Composition (±2% Organic) Method->MobilePhaseComp MobilePhasepH Mobile Phase pH (±0.2) Method->MobilePhasepH ColumnTemp Column Temperature (±5 °C) Method->ColumnTemp Wavelength Detection Wavelength (±2 nm) Method->Wavelength

Caption: Key parameters varied during robustness testing of an HPLC method.

Conclusion: Ensuring Method Reliability through Rigorous Testing

Robustness testing is not merely a checkbox exercise in analytical method validation; it is a critical scientific investigation that provides a deep understanding of the method's capabilities and limitations. For the analysis of ofloxacin impurities, a well-executed robustness study, in conjunction with forced degradation studies, provides the necessary assurance that the method will perform consistently and reliably in a real-world laboratory setting. By systematically evaluating the impact of minor variations in key parameters, researchers, scientists, and drug development professionals can have confidence in the quality and integrity of the data generated, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Study on the impurity profile and influencing factors of photodegradation in non-aqueous ofloxacin ear drops using liquid chromatography combined with ion trap/time-of-flight mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Ofloxacin EP Impurities and USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

  • A Review on Reported Analytical Methods for Estimation of Ofloxacin. (2023, June 15). ResearchGate. Retrieved from [Link]

  • Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. (2010, June 11). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Chromatogram of ofloxacin tablet sample under oxidation degradation,... (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Development And Validation Of A Robust RP- HPLC Method For The Simultaneous Estimation Of An Antibacterial And An Antiparasitic. (2025, April 4). IJCRT.org. Retrieved from [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF OFLOXACIN AND METRONIDAZOLE IN BULK AND DOSAGE FORM USING RP-HPLC. (2015, March 29). PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved from [Link]

  • Analytical method development and validation for the estimation of ofloxacin in tablet do. (n.d.). International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. (2010, December 1). ResearchGate. Retrieved from [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. (2018, May 3). Semantic Scholar. Retrieved from [Link]

  • Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. (2005, September 15). International Journal of PharmTech Research. Retrieved from [Link]

  • Analytical Method Development and Validation by RP- HPLC for the Simultaneous Estimation of Ornidazole and Ofloxacin in Pharmaceutical Dosage. (2019, May). IJIRT. Retrieved from [Link]

  • Simple and Sensitive Analytical Method Development and Validation of Nitazoxanide and Ofloxacin by RP- HPLC. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017, July 13). AWS. Retrieved from [Link]

  • Development and validation of a method for simultaneous estimation of ofloxacin and ornidazole in different dissolution media. (n.d.). PMC. Retrieved from [Link]

  • Development of a Robust RP-HPLC Method for the Analysis of Ofloxacin and Nitazoxanide in Fixed-Dose Combination Products. (2025, May 5). Journal of Pharmaceutical and Biomedical Analysis Letters. Retrieved from [Link]

  • RP-HPLC Method for Ofloxacin & Metronidazole. (n.d.). Scribd. Retrieved from [Link]

  • RP-HPLC Method Development and Validation for the Simultaneous Estimation of Ofloxacin and Tinidazole in Tablets. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Robustness datas for Cefixime and Ofloxacin % RSD of peak area. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Specificity of Stability-Indicating Methods for Ofloxacin

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the development and validation of a stability-indicating assay method (SIAM) is not merely a regulatory checkbox; it is a fundamental scientific endeavor that ensures the safety and efficacy of a drug product throughout its shelf life. This guide provides a comprehensive comparison of methodologies for assessing the stability of ofloxacin, a broad-spectrum fluoroquinolone antibiotic. We will delve into the rationale behind experimental designs for forced degradation studies and compare the specificity of various analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals engaged in the robust characterization of pharmaceutical products.

The Imperative of Specificity in Stability Testing

The core principle of a stability-indicating method is its specificity: the ability to unequivocally assess the analyte of interest in the presence of components that are expected to be present, such as impurities, excipients, and, most critically, degradation products.[1] For ofloxacin, a molecule susceptible to degradation under various environmental conditions, a well-designed SIAM is paramount. The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), mandate stress testing to elucidate the intrinsic stability of the drug substance and to develop a robust analytical method capable of separating and quantifying the active pharmaceutical ingredient (API) from any potential degradants.[2]

Forced Degradation: A Controlled Stress Test to Reveal Instability

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3] The goal is to generate a representative sample of degradation products to challenge the specificity of the analytical method.[4] For ofloxacin, this typically involves exposure to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions.[1][5]

Causality Behind Experimental Choices in Forced Degradation

The selection of stress conditions is not arbitrary; it is a scientifically driven process aimed at mimicking potential degradation pathways.

  • Acid and Base Hydrolysis: Ofloxacin contains ester and amide linkages that are susceptible to hydrolysis. Treatment with strong acids (e.g., 1N HCl) and bases (e.g., 0.1N NaOH) at elevated temperatures accelerates this process, revealing the stability of the molecule in different pH environments.[5]

  • Oxidation: The piperazinyl ring and the quinolone moiety of ofloxacin are potential sites for oxidation.[3] Using a strong oxidizing agent like hydrogen peroxide (H₂O₂) helps to identify potential oxidative degradation products.[5]

  • Thermal Degradation: Exposing the solid drug to dry heat (e.g., 105°C) assesses its thermal stability in the absence of solvents.[5] This is crucial for determining appropriate storage and handling conditions.

  • Photolytic Degradation: Ofloxacin has a chromophore that absorbs UV light, making it susceptible to photodegradation.[6][7] Exposing the drug to UV and visible light, as per ICH Q1B guidelines, is essential to understand its light sensitivity and to determine if protective packaging is required.[3]

The following workflow illustrates the typical process of a forced degradation study for ofloxacin.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analytical Method cluster_validation Method Validation Acid Acid Hydrolysis (e.g., 1N HCl, 60-80°C) HPLC RP-HPLC Analysis Acid->HPLC Analyze Stressed Samples Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60-80°C) Base->HPLC Analyze Stressed Samples Oxidation Oxidation (e.g., 3-30% H₂O₂, RT) Oxidation->HPLC Analyze Stressed Samples Thermal Thermal Stress (e.g., 105°C, solid state) Thermal->HPLC Analyze Stressed Samples Photolytic Photolytic Stress (UV/Vis light exposure) Photolytic->HPLC Analyze Stressed Samples Specificity Specificity Assessment: Separation of Ofloxacin from Degradants HPLC->Specificity Evaluate Chromatograms Ofloxacin Ofloxacin Drug Substance/Product Ofloxacin->Acid Expose to Stress Ofloxacin->Base Expose to Stress Ofloxacin->Oxidation Expose to Stress Ofloxacin->Thermal Expose to Stress Ofloxacin->Photolytic Expose to Stress

Caption: Workflow of a forced degradation study for ofloxacin.

Comparative Analysis of Stability-Indicating Methods

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the stability-indicating analysis of ofloxacin due to its high resolution, sensitivity, and specificity.[1][8][9]

Rationale for Chromatographic Conditions
  • Stationary Phase (Column): C18 (octadecylsilane) columns are predominantly used for ofloxacin analysis.[1][8] The non-polar nature of the C18 stationary phase provides excellent retention for the moderately polar ofloxacin molecule, allowing for effective separation from both more polar and less polar degradation products. The choice of a C18 column is a logical starting point in method development for such molecules due to its versatility and wide applicability.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used as the mobile phase.[1][8][9]

    • Acidic pH: The mobile phase is often maintained at an acidic pH (e.g., pH 2.5-4.5).[1][9] Ofloxacin has a pKa value associated with its carboxylic acid group and another with the piperazinyl nitrogen. At an acidic pH, the carboxylic acid group is protonated, and the piperazinyl nitrogen is also protonated. This controlled ionization state leads to consistent retention behavior and improved peak shape by minimizing silanol interactions with the stationary phase.

    • Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity, which results in lower backpressure and better peak efficiency compared to methanol. The ratio of the aqueous buffer to the organic modifier is optimized to achieve adequate retention and resolution of ofloxacin from its degradants.

The following diagram illustrates the logical flow of developing a stability-indicating HPLC method.

HPLC_Method_Development cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detection Detector Settings cluster_validation Method Validation C18 C18 Column (Good retention for moderately polar Ofloxacin) Buffer Aqueous Buffer (e.g., Phosphate, Acetate) C18->Buffer pH Acidic pH (2.5-4.5) (Consistent ionization, improved peak shape) Buffer->pH Organic Organic Modifier (e.g., Acetonitrile for low UV cutoff) pH->Organic UV UV Detector (λmax ~294 nm for Ofloxacin) Organic->UV Validation Validation as per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) UV->Validation Start Method Development Goal: Stability-Indicating Assay Start->C18

Caption: Logical flow for HPLC method development for ofloxacin.

Comparison of Published Stability-Indicating HPLC Methods for Ofloxacin
Parameter Method 1 Method 2 Method 3
Column Qualisil BDS C18 (250mm x 4.6mm, 5µm)[1]HiQ sil C18W (250mm x 4.6mm, 5µm)[8]Water symmetry C8 (150 x 4.6 mm, 5 µm)[9]
Mobile Phase 0.02 M KH₂PO₄ buffer: Methanol: Acetonitrile (75:15:10 v/v), pH 3.2 with OPA[1]Acetonitrile: Phosphate buffer (pH 3) (35:65 v/v)[8]Buffer (1% Triethylamine, pH 2.6 with OPA): Acetonitrile (85:15 v/v)[9]
Flow Rate 1.0 mL/min[1]1.0 mL/min[8]1.0 mL/min[9]
Detection UV at 294 nm[1]UV at 296 nm[8]UV at 294 nm[9]
Retention Time 4.3 min[1]2.85 min[8]Not specified

This table highlights that while the core components of the methods are similar (C18 or C8 columns, acidic mobile phases), the specific compositions and pH values are optimized in each study to achieve the desired separation.

Ofloxacin Degradation Pathways

Forced degradation studies have revealed several key degradation pathways for ofloxacin.

  • Hydrolytic Degradation: Under acidic and alkaline conditions, the piperazine ring is a primary site of degradation.[7][10]

  • Oxidative Degradation: Oxidation can lead to the formation of N-oxides and opening of the piperazine ring.[3][11]

  • Photolytic Degradation: Exposure to light can result in complex degradation pathways, including decarboxylation and modifications to the piperazine ring.[7][12]

The following diagram provides a simplified overview of the potential degradation sites on the ofloxacin molecule.

Ofloxacin_Degradation cluster_sites Potential Degradation Sites Ofloxacin_structure Piperazine Piperazine Ring (Hydrolysis, Oxidation) Ofloxacin_structure->Piperazine Susceptible to Carboxylic_Acid Carboxylic Acid (Photodegradation - Decarboxylation) Ofloxacin_structure->Carboxylic_Acid Susceptible to Quinolone_Core Quinolone Core (Oxidation) Ofloxacin_structure->Quinolone_Core Susceptible to

Caption: Potential degradation sites on the ofloxacin molecule.

Experimental Protocols

Forced Degradation Study Protocol (Representative)

This protocol is a composite based on several published methods.[1][5]

  • Preparation of Stock Solution: Prepare a stock solution of ofloxacin in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the mixture at 80°C for 6 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[5]

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Reflux the mixture at 80°C for 6 hours. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid ofloxacin powder in an oven at 105°C for 24 hours. Dissolve the powder in the mobile phase to obtain a final concentration of 100 µg/mL.[5]

  • Photolytic Degradation: Expose the solid ofloxacin powder to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Dissolve the powder in the mobile phase to obtain a final concentration of 100 µg/mL.

Stability-Indicating HPLC Method (Representative)

This protocol is a representative example based on published methods.[1][8]

  • Chromatographic System: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 294 nm.

  • Injection Volume: 20 µL.

  • Procedure: Inject the blank (mobile phase), a standard solution of ofloxacin (100 µg/mL), and the samples from the forced degradation study.

  • System Suitability: Ensure that the system suitability parameters (e.g., theoretical plates, tailing factor, and reproducibility of injections) meet the predefined acceptance criteria.

  • Specificity Assessment: Examine the chromatograms of the stressed samples to ensure that the ofloxacin peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the ofloxacin peak.

Conclusion

The development of a specific and robust stability-indicating method for ofloxacin is a critical component of ensuring its quality, safety, and efficacy. This guide has provided a comparative overview of the methodologies involved, with a focus on the scientific rationale behind experimental choices. By systematically performing forced degradation studies and developing a well-validated RP-HPLC method, researchers can confidently assess the stability of ofloxacin and its formulations. The principles and protocols outlined herein serve as a valuable resource for scientists in the pharmaceutical industry, enabling them to design and execute scientifically sound stability studies that meet regulatory expectations.

References

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1481-1492.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 101-110.
  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 576-583.
  • Degradation potential of ofloxacin and its resulting transformation products during Fenton oxidation process. (2014). Chinese Science Bulletin, 59(21), 2618-2624.
  • Degradation of ofloxacin in water by combination of simulated solar light and persulfate. (2020).
  • Identification and Characterization of HD1, a Novel Ofloxacin-Degrading Bacillus Strain. (2022). Frontiers in Microbiology, 13, 843511.
  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. (2003).
  • Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 59-67.
  • A Review on Reported Analytical Methods for Estimation of Ofloxacin. (2023). Journal of Drug Delivery and Therapeutics, 13(6-S), 164-170.
  • A study of ofloxacin and levofloxacin photostability in aqueous solutions. (2015). Postepy Higieny i Medycyny Doswiadczalnej, 69, 238-246.
  • Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. (2010). Research Journal of Pharmacy and Technology, 3(2), 478-482.
  • A Comparative Analysis of Ofloxacin Ester Stability for Drug Development. (n.d.). BenchChem.
  • Structure Elucidation and Degradation Kinetic Study of Ofloxacin Using Surface Enhanced Raman Spectroscopy. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 193, 138-145.
  • Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. (2011). Der Pharma Chemica, 3(4), 239-245.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. (n.d.). IAJPS, 2015, 2(11), 1481-1492.
  • Unraveling the Degradation Mechanism and Interaction Mechanism of Ofloxacin Based on Reactive Oxygen Species via Electrochemically Activating Peroxymonosulf
  • A Comparative Guide to the Analytical Validation of Ofloxacin Methyl Ester by HPLC and Altern
  • Stability Indicating High Performance Liquid Chromatography Method for Determination of Ofloxacin in Bulk Drug and Pharmaceutical Dosage Form. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 799-807.
  • Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC in Bulk: An Application to Tablet Formulation and Dissolution Studies. (2021).
  • A Stability Indicating UPLC Method for the Determination of Levofloxacin Hemihydrate in Pharmaceutical Dosage Form. (2013). Journal of Analytical Methods in Chemistry, 2013, 617320.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Technical Support Center: Optimizing Chromatographic Separation of Ofloxacin and (S). (n.d.). BenchChem.
  • HPLC Column Performance. (n.d.).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025, November 28).
  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. (n.d.). MAC-MOD Analytical.

Sources

A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for Ofloxacin Enantiomer Separation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chiral Purity for Ofloxacin

Ofloxacin is a widely utilized broad-spectrum fluoroquinolone antibiotic.[1][2] As a chiral molecule, it exists in the form of two enantiomers: the S-(-)-enantiomer, known as levofloxacin, and the R-(+)-enantiomer.[1] The significance of their separation is rooted in their distinct pharmacological profiles; the S-isomer exhibits antibacterial activity up to 128 times greater than its R-counterpart.[2][3] This dramatic difference in potency underscores the necessity for robust analytical methods to resolve and quantify these enantiomers, a critical task in drug development, quality control, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the most prevalent and reliable technique for this purpose.[4][5] This guide provides an in-depth comparison of various CSPs and methodologies for ofloxacin enantioseparation, drawing upon experimental data to inform researchers and drug development professionals in making strategic analytical choices.

Pillar 1: Understanding the Mechanism of Chiral Recognition

The foundation of enantiomeric separation on a CSP is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[6][7] For effective separation to occur, the energies of these two complexes (e.g., S-ofloxacin-CSP vs. R-ofloxacin-CSP) must be different. The widely accepted "three-point interaction model" posits that for chiral recognition, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the chiral selector.[7] The enantiomer that forms the more stable, lower-energy complex will be retained longer on the column, thus enabling separation.[7] The mobile phase plays a crucial role by influencing the conformation of both the analyte and the selector, thereby affecting these critical interactions.[7]

Pillar 2: A Comparative Analysis of Leading Chiral Stationary Phases

The selection of an appropriate CSP is the most critical decision in developing a chiral separation method. For ofloxacin, several classes of CSPs have proven effective. We will compare the most prominent types: polysaccharide-based, macrocyclic glycopeptide-based, and the alternative approach of chiral ligand-exchange chromatography.

Polysaccharide-Based CSPs: The Versatile Workhorse

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, are the most widely used for their broad applicability.[4][8] For ofloxacin, columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent resolving power.[9][10]

Mechanism & Rationale: The chiral recognition on these phases is governed by a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate derivatives on the polysaccharide backbone.[6][8] The helical structure of the polysaccharide creates chiral grooves where ofloxacin enantiomers can intercalate differently. The choice of mobile phase is critical. Normal-phase (e.g., hexane/alcohol mixtures) is common, where small amounts of acidic or basic additives (like acetic acid or diethylamine) are often essential. These additives serve to suppress undesirable ionic interactions with residual silanols on the silica surface and to sharpen peak shape, thereby enhancing resolution and chromatographic efficiency.[9]

Macrocyclic Glycopeptide-Based CSPs: The Multimodal Specialists

Macrocyclic antibiotics, such as vancomycin and teicoplanin, function as effective chiral selectors.[11][12][13] Commercialized under trade names like Chirobiotic™ V (Vancomycin), these CSPs are known for their unique multimodal capabilities, operating efficiently in reversed-phase, normal-phase, polar organic, and polar ionic modes.[11][12]

Mechanism & Rationale: These large, complex molecules offer a variety of interaction sites, including peptide backbones, sugar moieties, and aromatic rings, allowing for hydrogen bonding, π-π interactions, and ionic interactions.[12] This complexity provides them with broad enantiorecognition capabilities. For ofloxacin, which possesses both acidic (carboxylic acid) and basic (piperazinyl) groups, the potential for ionic interactions with the amino and carboxyl groups of the glycopeptide selector is a key advantage.[12] This allows for successful separations in reversed-phase or polar ionic modes, which are often preferred for their compatibility with mass spectrometry (MS).[11][14]

Chiral Ligand-Exchange Chromatography (CLEC): The Economical Alternative

Instead of using a dedicated chiral column, CLEC employs a standard achiral reversed-phase column (e.g., C18 or ODS) and introduces a chiral selector into the mobile phase.[15] This approach typically involves a chiral ligand (an L-amino acid like L-isoleucine or L-phenylalanine) and a metal salt (e.g., copper(II) sulfate).[15][16][17]

Mechanism & Rationale: In the mobile phase, the metal ion (Cu²⁺) forms a complex with the chiral amino acid. This chiral complex then interacts with the ofloxacin enantiomers to form transient, ternary diastereomeric complexes (e.g., [Cu(L-isoleucine)(S-ofloxacin)]⁺ and [Cu(L-isoleucine)(R-ofloxacin)]⁺).[2] The differing stability of these diastereomeric complexes leads to their separation on the achiral stationary phase.[2] This method is highly cost-effective as it utilizes common C18 columns. However, method development can be more complex, as factors like the ligand-to-metal ratio, pH, and organic modifier concentration must be carefully optimized to achieve baseline separation.[15][18]

Pillar 3: Quantitative Performance and Experimental Protocols

Objective comparison requires a clear presentation of performance data. The following table summarizes experimental conditions and results from published studies, offering a direct comparison of the methodologies discussed.

Data Summary: Performance of CSPs for Ofloxacin Enantioseparation
CSP Type / ColumnMobile Phase CompositionModeResolution (Rs)Analysis Time (min)Reference
Polysaccharide
Chiralcel OD-H (250x4.6mm, 5µm)Hexane/Ethanol/Methanol/Acetic Acid/Diethylamine (70:20:10:0.45:0.05)Normal PhaseBaseline (>1.5)< 20[9]
Chiralcel OZ-3, OD, OJ, OD-H, etc.n-Hexane and various alcohol modifiers (Ethanol, Isopropanol, n-Butanol)Normal Phase0.48 - 1.75< 12[4][6]
Macrocyclic Glycopeptide
Chirobiotic V (150x4.6mm, 5µm)Methanol/Acetonitrile/Water/Triethylamine (70:10:20:0.1)Polar Organic2.30 - 2.40< 15[19]
Ristocetin A-bonded CSP (150x2.1mm, 5µm)Acetonitrile / Formic Acid (aqueous)Reversed PhaseBaseline (>1.5)Not Specified[14]
Ligand-Exchange (C18 Column)
C18 ColumnMethanol/Water (13:87) with 6mM L-isoleucine and 1.5mM Cu²⁺Reversed Phase1.65< 15[17]
C18 ColumnMethanol/Water (20:80) with 2.5mM L-isoleucine and 0.6mM Cu²⁺Reversed Phase1.32< 30[15]
C18 ColumnMethanol/Water (14:86) with 6mM L-phenylalanine and 3mM CuSO₄Reversed PhaseBaseline (>1.5)< 25[16]

Experimental Workflow & Decision Logic

The general workflow for chiral HPLC analysis is consistent, but the decision points for method development vary based on the chosen CSP strategy.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dissolution in Mobile Phase) Equilibrate System & Column Equilibration SamplePrep->Equilibrate MobilePrep Mobile Phase Preparation (Filtration & Degassing) MobilePrep->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation (Isocratic Elution) Inject->Separate Detect Detection (UV or Fluorescence) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate System Suitability (Resolution, Tailing Factor) Integrate->Calculate Quantify Quantify Enantiomers (Peak Area %) Calculate->Quantify

Caption: General Experimental Workflow for Chiral HPLC Analysis.

G end_node end_node start Goal: Separate Ofloxacin Enantiomers q1 Need MS Compatibility? start->q1 q2 Is a dedicated chiral column available? q1->q2 No q3 Require highest versatility for novel analogs? q1->q3 Yes end_node_poly_np Start with Polysaccharide CSP (e.g., Chiralcel OD-H) in Normal Phase Mode q2->end_node_poly_np Yes end_node_clec Develop a Chiral Ligand-Exchange (CLEC) Method with a C18 Column q2->end_node_clec No end_node_glyco Start with Macrocyclic Glycopeptide CSP (e.g., Chirobiotic V) in RP or Polar Ionic Mode q3->end_node_glyco Yes end_node_poly_rp Screen Polysaccharide CSPs in Reversed-Phase or Polar Organic Mode q3->end_node_poly_rp No

Caption: Decision Tree for Selecting a Chiral Separation Strategy.

Validated Experimental Protocols

The following protocols are self-validating systems. Successful implementation is confirmed by achieving the system suitability requirements, primarily a resolution (Rs) of >1.5 between the enantiomer peaks, which indicates baseline separation.[1]

Protocol 1: Direct Separation using a Polysaccharide-based CSP
  • Objective: To resolve ofloxacin enantiomers using a Chiralcel OD-H column in normal-phase mode.

  • Rationale: This method is robust and widely cited, providing excellent resolution. The use of additives is key to achieving sharp, symmetrical peaks.[9]

  • Methodology:

    • HPLC System: Standard HPLC system with UV detector.

    • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, Methanol, Acetic Acid, and Diethylamine in a volume ratio of 70:20:10:0.45:0.05.[9]

    • Preparation: Filter the mobile phase through a 0.45 µm filter and degas by sonication for 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at 294 nm.

    • Sample Preparation: Dissolve racemic ofloxacin standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Injection Volume: 10 µL.

    • System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution and verify that the resolution between the two enantiomer peaks is ≥ 1.5.

Protocol 2: Indirect Separation via Chiral Ligand-Exchange Chromatography (CLEC)
  • Objective: To resolve ofloxacin enantiomers on a standard C18 column using a chiral mobile phase additive.

  • Rationale: This is a cost-effective method that avoids the need for a specialized chiral column. Optimization of the chiral additive concentration is critical for success.[17]

  • Methodology:

    • HPLC System: Standard HPLC system with UV or fluorescence detector.

    • Column: C18 (e.g., Kromasil, 250 mm x 4.6 mm, 5 µm).[17]

    • Chiral Mobile Phase Additive (CMPA) Solution: Prepare an aqueous solution containing 6 mmol/dm³ L-isoleucine and 1.5 mmol/dm³ Copper(II) Sulfate. Adjust pH if necessary (typically near neutral).

    • Mobile Phase: Prepare a mixture of Methanol and the CMPA Solution in a volume ratio of 13:87 (Methanol:Aqueous CMPA).[17]

    • Preparation: Filter and degas the final mobile phase.

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30 °C.

    • Detection: UV at 294 nm.

    • Sample Preparation: Dissolve racemic ofloxacin standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Injection Volume: 20 µL.

    • System Suitability: Equilibrate the system thoroughly, as the formation of the complex on the stationary phase surface can take time. Inject the standard and confirm the resolution is ≥ 1.5.

Conclusion and Final Recommendations

The enantioseparation of ofloxacin is readily achievable through several reliable HPLC methods.

  • For routine, high-throughput analysis in a quality control environment, a direct method using a polysaccharide-based CSP like Chiralcel OD-H is highly recommended.[9] Its robustness and high resolving power provide a dependable, validated method.

  • For researchers requiring MS-compatibility or analyzing complex biological matrices, a macrocyclic glycopeptide-based CSP is the superior choice.[11][14] Its multimodal nature, particularly its effectiveness in reversed-phase, allows for direct coupling to mass spectrometers without cumbersome solvent exchanges.

  • For academic laboratories or situations where budget is a primary constraint, Chiral Ligand-Exchange Chromatography (CLEC) offers an excellent, economical alternative. While requiring more intensive method development, it leverages ubiquitous C18 columns to achieve baseline separation.[15][17]

Ultimately, the choice of CSP depends on the specific application's requirements for speed, sensitivity, cost, and compatibility with downstream detection techniques. By understanding the underlying chiral recognition mechanisms and comparing the quantitative performance data, researchers can confidently select and implement the optimal strategy for their analytical needs.

References

  • Chiral separation of ofloxacin enantiomers by ligand exchange chromatography. ResearchGate. Available at: [Link]

  • Rebizi, M. N., et al. (2018). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science. Available at: [Link]

  • Determination of enantio‐separation, absolute configuration and chiral recognition mechanism of ofloxacin and flumequine by HPLC and modeling studies. ResearchGate. Available at: [Link]

  • Zanette, M., et al. (2009). High-performance liquid-chromatographic separation of ofloxacin using a chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Analyst (RSC Publishing). Available at: [Link]

  • Zeng, S., et al. (2002). High-performance liquid chromatography separation and quantitation of ofloxacin enantiomers in rat microsomes. Journal of Chromatography B. Available at: [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]

  • Jiao, F., et al. (2009). ENANTIOSELECTIVE EXTRACTION OF OFLOXACIN ENANTIOMERS USING ESTER ALCOHOL L-TARTARATE AS CHIRAL SELECTOR. Journal of Chemical and Chemical Engineering. Available at: [Link]

  • Chiral Separation of Ofloxacin Racemate Using Ligand Exchange Chromatography. ResearchGate. Available at: [Link]

  • FORMING OF DIASTEREOISOMER WITH L-ISOLEUCIN TO SEPARATE OFLOXACIN ENANTIOMER USING PREPARATIVE LIQUID CHROMATOGRAPHY. Jurnal Unpad. Available at: [Link]

  • Unraveling Chiral Recognition for Ofloxacin Enantiomers: An IMS-MS Study Enabled by Noncovalent Complexation and Theoretical Modeling. Analytical Chemistry. Available at: [Link]

  • Berkecz, R., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. Available at: [Link]

  • Preparative enantioseparation of ofloxacin by high speed countercurrent chromatography using L-(+)-tartaric acid as chiral selector. ResearchGate. Available at: [Link]

  • Multiple Response Optimization of a HPLC Method for the Determination of Enantiomeric Purity of S-Ofloxacin. ResearchGate. Available at: [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. ResearchGate. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available at: [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Sci-Hub. Available at: [Link]

  • Layton, S. E. (2005). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]

  • Chemical structures of ofloxacin and flumequine enantiomers. ResearchGate. Available at: [Link]

  • De Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Hoshino, K., et al. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Per-Ivar, S., et al. (2020). Macrocyclic glycopeptide-based chiral selectors for enantioseparation in sub/supercritical fluid chromatography. Journal of Separation Science. Available at: [Link]

  • Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated. SZTE Publicatio Repozitórium. Available at: [Link]

  • Separation of ofloxacin enantiomers by capillary electrophoresis with fluorescence detection using deoxyribonucleic acid oligonucleotides as chiral selectors. ResearchGate. Available at: [Link]

  • A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Journal of Chromatographic Science. Available at: [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling N-Desmethyl Ofloxacin, (R)-

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel and pharmacologically active compounds demands the highest standards of safety. N-Desmethyl ofloxacin, (R)-, a metabolite of the potent fluoroquinolone antibiotic ofloxacin, is one such compound. While comprehensive toxicological data for this specific metabolite may be limited, its structural relationship to a highly active pharmaceutical ingredient (API) necessitates a cautious and rigorous approach to handling.

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to establish a self-validating system of safety, ensuring that every protocol is grounded in authoritative standards and field-proven experience.

Hazard Identification and Risk-Informed Assessment

Before any handling begins, a thorough understanding of the potential hazards is critical. Based on available data, N-Desmethyl ofloxacin is classified as "Harmful if swallowed" (H302).[1] However, a conservative safety strategy requires us to consider the hazards associated with the parent compound, ofloxacin. The Safety Data Sheet for ofloxacin indicates it may cause allergic skin reactions, skin and serious eye irritation, and is suspected of causing genetic defects and damaging fertility or the unborn child.[2] Therefore, until proven otherwise, N-Desmethyl ofloxacin, (R)- should be handled as a potent compound with the potential for skin and respiratory sensitization, and possible reproductive toxicity.[3][4]

This principle—treating compounds of unknown or uncertain toxicity with high caution—is the cornerstone of safety in pharmaceutical research.[5]

Table 1: Risk Assessment for Handling N-Desmethyl Ofloxacin, (R)-

Task/Operation Potential Exposure Route Inherent Risk Level Primary Control Measure
Storage & Transport Dermal (from contaminated surfaces)LowSegregated storage; secondary containment
Weighing Solid Powder Inhalation (aerosolized dust), DermalHighVentilated Balance Enclosure or Fume Hood
Preparing Stock Solutions Dermal (splash), Inhalation (vapors)MediumChemical Fume Hood
Conducting Experiments Dermal (splash/contact)Low to MediumChemical Fume Hood; careful technique
Spill Cleanup Inhalation, DermalHighEmergency spill kit; proper procedure
Waste Disposal Dermal (contact with contaminated items)MediumSegregated waste streams; EHS protocol

The Hierarchy of Controls: Engineering Solutions First

Personal Protective Equipment (PPE) is the final line of defense, not the first. The primary method for minimizing exposure is through robust engineering controls.[6][7]

  • Ventilation: All procedures involving the handling of solid, powdered N-Desmethyl ofloxacin, (R)- must be performed within a certified chemical fume hood, a ventilated balance enclosure (VBE), or a glovebox.[8] This is non-negotiable, as it captures aerosolized particles at the source, drastically reducing the risk of inhalation.

  • Isolation: For recurrent or large-scale operations, consider using containment systems like glovebox isolators to create a physical barrier between the operator and the compound.[9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated with the risks identified in the assessment. All PPE should be of appropriate design, fit comfortably to encourage use, and be maintained in a clean and reliable fashion.[10]

Eye and Face Protection

To prevent accidental splashes from reaching the eyes, ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory for all laboratory operations.[11]

  • Enhanced Protection: When handling larger volumes of solutions (>50 mL) or during any task with an elevated splash risk, a full-face shield must be worn over the safety glasses.

Hand Protection

The potential for dermal absorption and sensitization requires diligent hand protection.

  • Glove Selection: Use powder-free nitrile gloves. Nitrile provides good chemical resistance and avoids potential latex allergies.

  • Double Gloving: For all procedures involving direct handling of the compound (especially the solid form), double gloving is required. The outer glove is removed immediately after the handling procedure, and the inner glove is worn until exiting the work area. This minimizes the spread of contamination.

  • Glove Integrity: Change gloves immediately if you suspect contamination or tearing. Never wear gloves outside of the immediate work area.

Body Protection

A clean, buttoned, knee-length lab coat is required to protect street clothes and skin from contamination.

  • Enhanced Protection: For tasks with a high risk of splashing or when handling quantities greater than 1 gram, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Protecting against the inhalation of this potent compound is paramount. The Occupational Safety and Health Administration (OSHA) requires a formal respiratory protection program, including medical clearance and annual fit-testing, for all required respirator use.[12]

  • Handling Solids (Powder): Even when working inside a fume hood, a NIOSH-approved respirator is mandatory due to the high risk of aerosolization during manipulation.

    • Minimum: An N95 filtering facepiece respirator.

    • Recommended: An elastomeric half-mask respirator with P100 (HEPA) particulate cartridges. This provides a better face seal and a higher level of protection.

  • Handling Solutions: If all work with solutions is conducted within a properly functioning chemical fume hood, respiratory protection is not typically required. However, if any procedure could generate aerosols (e.g., vortexing, sonicating), a respirator should be worn.

Table 2: PPE Selection Guide

Task/Operation Eye/Face Hand Body Respiratory (NIOSH-Approved)
Weighing Solid Safety Glasses + Face ShieldDouble Nitrile GlovesLab Coat + ApronMandatory: N95 (minimum), P100 elastomeric (recommended)
Preparing Solutions Safety GlassesDouble Nitrile GlovesLab CoatNot required if in fume hood and no aerosols generated
General Lab Use Safety GlassesSingle Nitrile GloveLab CoatNot required
Spill Cleanup Safety Goggles + Face ShieldHeavy-duty Nitrile GlovesLab Coat + ApronP100 elastomeric respirator

Operational and Disposal Plans

A safe protocol is a complete protocol, from preparation to disposal.

Safe Handling Workflow

This step-by-step process minimizes error and ensures safety is integrated into the workflow.

G cluster_prep Preparation cluster_exec Execution (in Fume Hood) cluster_post Post-Procedure prep_area 1. Designate & prepare work area in fume hood gather_mat 2. Gather all necessary materials & equipment prep_area->gather_mat don_ppe 3. Don required PPE (See Table 2) gather_mat->don_ppe weigh 4. Weigh powder using ventilated enclosure or analytical balance don_ppe->weigh dissolve 5. Carefully add solvent to powder to dissolve weigh->dissolve transfer 6. Transfer solution to final container dissolve->transfer clean 7. Decontaminate work surfaces & equipment transfer->clean doff_ppe 8. Doff PPE in correct order (gloves first) clean->doff_ppe dispose 9. Dispose of waste in labeled containers doff_ppe->dispose wash 10. Wash hands thoroughly dispose->wash

Caption: Workflow for Safely Handling N-Desmethyl Ofloxacin, (R)- Powder.

Emergency Spill Response

Immediate and correct response to a spill is vital to prevent exposure.

G spill Spill Detected alert Alert others in the lab. Secure the area. spill->alert assess Assess Spill alert->assess small_spill Small Spill (<1g, <100mL, contained) assess->small_spill Small large_spill Large Spill (>1g, >100mL, uncontained) assess->large_spill Large don_ppe Don Spill Response PPE (See Table 2) small_spill->don_ppe absorb Cover with absorbent from chemical spill kit don_ppe->absorb collect Collect debris into hazardous waste bag absorb->collect decon Decontaminate area with appropriate solvent/detergent collect->decon evacuate Evacuate immediate area. Close doors. large_spill->evacuate notify Notify Lab Supervisor and Institutional EHS. evacuate->notify

Caption: Emergency Response Plan for an N-Desmethyl Ofloxacin, (R)- Spill.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.

  • Prohibition: Under no circumstances should N-Desmethyl ofloxacin, (R)- or its solutions be disposed of down the drain.[13]

  • Solid Waste: All contaminated solid items (e.g., gloves, weigh paper, absorbent pads, disposable lab coats) must be collected in a clearly labeled, sealed plastic bag. This bag should then be placed in a rigid container designated for "Hazardous Chemical Waste."[14]

  • Liquid Waste: All solutions containing the compound, as well as rinsates from cleaning glassware, must be collected in a compatible, sealed, and clearly labeled "Hazardous Chemical Waste" container.[15]

  • Disposal Protocol: All waste streams must be managed and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[16] Empty stock bottles must be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the original label defaced before disposal.[15]

By adhering to these comprehensive guidelines, we can ensure the safe and responsible handling of N-Desmethyl ofloxacin, (R)-, protecting ourselves, our colleagues, and our shared environment while advancing critical research.

References

  • The challenge of handling highly potent API and ADCs in analytical chemistry. (2022). European Pharmaceutical Review. Available at: [Link]

  • High-Potency APIs: Containment and Handling Issues. (2026). Pharmaceutical Technology. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group. Available at: [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation?. Esco Pharma. Available at: [Link]

  • OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Available at: [Link]

  • Pharmaceutical Waste Disposal: What It Is and How to Do It Safely. (2025). Trust Hygiene Services. Available at: [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. Available at: [Link]

  • Pharmaceutical Waste Disposal & Containers: A Complete Guide. (2025). Daniels Health. Available at: [Link]

  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaceutical Guidelines. Available at: [Link]

  • NIOSH Personal Protective Equipment Information. U.S. Department of Health & Human Services. Available at: [Link]

  • The Personal Protective Technology Program at NIOSH. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment (PPE) Safety. (2025). SafetyCulture. Available at: [Link]

  • NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • N-Desmethyl ofloxacin. PubChem, National Institutes of Health (NIH). Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

Reactant of Route 1
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N-Desmethyl ofloxacin, (R)-
Reactant of Route 2
Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。